5-nitro-1H-pyrazole-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-4(9)2-1-3(7-6-2)8(10)11/h1H,(H2,5,9)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOOQWZZPEWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 5-nitro-1H-pyrazole-3-carboxamide from 5-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of 5-nitro-1H-pyrazole-3-carboxamide, a molecule of significant interest in medicinal chemistry. Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of a nitro group to the pyrazole scaffold can further modulate the molecule's electronic properties and biological activity, making this compound a valuable target for drug discovery and development programs.[5]
This document will detail a robust and reliable synthetic route from the readily available starting material, 5-nitro-1H-pyrazole-3-carboxylic acid. The narrative will delve into the mechanistic underpinnings of the chosen synthetic strategy, providing a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step experimental protocol is provided, alongside guidance on purification and characterization of the final product.
Strategic Approach to Amide Bond Formation
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid and ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by ammonia.
A common and highly effective strategy involves a two-step sequence:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl halide, typically an acyl chloride, using a chlorinating agent.
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with ammonia to form the desired amide.
This approach is widely employed for the synthesis of pyrazole carboxamides and offers high yields and operational simplicity.[6][7]
Mechanistic Insights: The Role of Thionyl Chloride
Thionyl chloride (SOCl₂) is a frequently used reagent for the preparation of acyl chlorides from carboxylic acids. The reaction proceeds through a well-established mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent loss of sulfur dioxide and a chloride ion generates the highly electrophilic acylium ion, which is then attacked by the chloride ion to yield the acyl chloride. The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous pyrazole carboxamides.[6][7] Researchers should exercise caution and adhere to all laboratory safety guidelines.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 5-nitro-1H-pyrazole-3-carboxylic acid | C₄H₃N₃O₄ | 157.08 |
| Thionyl chloride | SOCl₂ | 118.97 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| N,N-Dimethylformamide (DMF), catalytic amount | C₃H₇NO | 73.09 |
| Aqueous Ammonia (28-30%) | NH₃ in H₂O | 17.03 (as NH₃) |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Saturated aqueous sodium bicarbonate solution | NaHCO₃ | 84.01 |
| Brine (saturated aqueous sodium chloride) | NaCl | 58.44 |
| Anhydrous magnesium sulfate or sodium sulfate | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 |
Step 1: Synthesis of 5-nitro-1H-pyrazole-3-carbonyl chloride
Caption: Workflow for the synthesis of the acyl chloride intermediate.
-
To a stirred suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of carboxylic acid) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
The resulting crude 5-nitro-1H-pyrazole-3-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
Caption: Workflow for the amidation of the acyl chloride intermediate.
-
Dissolve the crude 5-nitro-1H-pyrazole-3-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM or another suitable anhydrous solvent like THF.
-
In a separate flask, cool an excess of concentrated aqueous ammonia (28-30%) in an ice bath.
-
Slowly add the solution of the acyl chloride to the cold, stirred aqueous ammonia. A precipitate should form immediately.
-
Continue stirring the mixture vigorously in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a wash with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to yield this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, if necessary.
Expected Characterization Data
¹H NMR:
-
A singlet for the pyrazole C4-H proton, expected to be downfield due to the electron-withdrawing effects of the nitro and carboxamide groups.
-
Two broad singlets for the -NH₂ protons of the amide.
-
A broad singlet for the pyrazole N-H proton.
¹³C NMR:
-
Signals for the three pyrazole ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the carboxamide group (C3) will be significantly deshielded.
-
A signal for the amide carbonyl carbon, typically in the range of 160-170 ppm.
IR Spectroscopy:
-
N-H stretching vibrations for the primary amide and the pyrazole N-H, typically in the region of 3100-3500 cm⁻¹.
-
A strong C=O stretching vibration for the amide carbonyl group, expected around 1650-1680 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (156.10 g/mol ).
Safety Considerations
-
5-nitro-1H-pyrazole-3-carboxylic acid: May cause skin, eye, and respiratory irritation.[9]
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Aqueous Ammonia: Corrosive and can cause respiratory irritation.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a straightforward process that relies on well-established synthetic methodologies. The two-step procedure involving the formation of an acyl chloride intermediate followed by amidation is a reliable and high-yielding route. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development.
References
-
PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. [Link]
-
methyl 3-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 135452337. PubChem. [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]
-
1H-pyrazole-5-carboxamide, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-4-nitro-. SpectraBase. [Link]
- Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]
-
FT-IR spectrum of the pyrazoline carboxamide compound. ResearchGate. [Link]
- Pyrazole derivatives, their production and use.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]
-
The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]
-
Review on synthesis of nitropyrazoles. ResearchGate. [Link]
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-nitro-1H-pyrazole-3-carboxamide: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-nitro-1H-pyrazole-3-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. The structure is further functionalized with a nitro group (-NO2) at the 5-position and a carboxamide group (-CONH2) at the 3-position. The pyrazole nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the electron-withdrawing nitro group and the hydrogen-bonding capable carboxamide moiety suggests that this compound may possess unique chemical and biological properties of interest in medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed methodology for its synthesis, and a thorough analysis of its structure elucidation through modern spectroscopic techniques.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄O₃ | Alfa Aesar[1] |
| Molecular Weight | 156.10 g/mol | ChemScene[2] |
| CAS Number | 297149-32-7 | Alfa Aesar[1] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General knowledge of similar compounds |
| Melting Point | Not reported |
Synthesis of this compound
The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid. This precursor is commercially available and its synthesis has been documented. The conversion of the carboxylic acid to the primary amide is a standard organic transformation.
Synthetic Workflow
The overall synthetic strategy involves two main stages: the formation of the pyrazole-3-carboxylic acid core, followed by the amidation to yield the target compound.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound from 5-nitro-1H-pyrazole-3-carboxylic acid
This protocol describes a common and effective method for the amidation of a carboxylic acid to a primary amide.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is first converted to a more reactive species, such as an acid chloride, to facilitate the reaction with ammonia.
-
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-pyrazole-3-carboxylic acid and the anhydrous solvent.
-
Add a catalytic drop of DMF.
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Amidation
The activated acid chloride is then reacted with an ammonia source to form the desired carboxamide.
-
Materials:
-
Crude 5-nitro-1H-pyrazole-3-carbonyl chloride (from Step 1)
-
A concentrated solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the concentrated ammonia solution dropwise to the stirred acid chloride solution. A precipitate may form immediately.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation, based on the known characteristics of the pyrazole ring system and the constituent functional groups.
Structure Elucidation Workflow
Caption: Logical workflow for the structure elucidation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple.
-
Pyrazole CH proton: A singlet is expected for the proton at the C4 position of the pyrazole ring. Due to the electron-withdrawing effects of the adjacent nitro and carboxamide groups, this proton is expected to be deshielded and appear in the downfield region of the spectrum, likely between δ 7.5 and 8.5 ppm.
-
Amide NH₂ protons: The two protons of the primary amide will likely appear as a broad singlet. The chemical shift of these protons can be highly variable depending on the solvent and concentration, but they are typically found in the range of δ 7.0-8.0 ppm.
-
Pyrazole NH proton: The proton on the nitrogen of the pyrazole ring will also likely appear as a broad singlet, and its chemical shift is also highly dependent on experimental conditions, often appearing in the very downfield region (δ 10-14 ppm).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The carbon of the carboxamide group is expected to have a chemical shift in the range of δ 160-170 ppm.
-
Pyrazole Carbons: The three carbons of the pyrazole ring will exhibit distinct signals. The carbon attached to the nitro group (C5) and the carbon attached to the carboxamide group (C3) are expected to be the most deshielded, appearing in the range of δ 140-160 ppm. The C4 carbon is expected to be more shielded, with a chemical shift in the range of δ 110-120 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
N-H Stretching: The N-H stretching vibrations of the primary amide and the pyrazole NH are expected to appear as one or two broad bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the region of 1650-1690 cm⁻¹.
-
N-O Stretching (Nitro Group): The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce two strong absorption bands. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch appears in the range of 1345-1385 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring are expected to appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm the molecular formula.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (156.10). In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z 157.11.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could include the loss of the nitro group (NO₂), the carboxamide group (CONH₂), or cleavage of the pyrazole ring.
Biological Significance and Potential Applications
While specific biological activity data for this compound is not extensively reported in the literature, the pyrazole carboxamide scaffold is a common feature in many biologically active compounds.[3][4][5][6] The diverse pharmacological activities of pyrazole derivatives include anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[6] The introduction of a nitro group can modulate the electronic properties and reactivity of the molecule, potentially influencing its biological target interactions. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activity profile of this compound and its derivatives.
Conclusion
This compound is a heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a thorough guide to its structure elucidation using modern spectroscopic techniques. The information presented herein serves as a valuable resource for researchers and scientists working with this and related pyrazole derivatives, facilitating further exploration of their chemical and biological potential.
References
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
- Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(12), 2292.
- Bhat, M. A., et al. (2021). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 12(3), 63-71.
-
Alfa Aesar. (n.d.). This compound. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Institutes of Health. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
National Institutes of Health. (2021). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. 1H-Pyrazole [webbook.nist.gov]
- 3. jocpr.com [jocpr.com]
- 4. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to 5-nitro-1H-pyrazole-3-carboxamide: Structure Elucidation and Data Interpretation
For Immediate Release
This technical guide provides a detailed analysis of the spectroscopic data for 5-nitro-1H-pyrazole-3-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, substituted with a nitro group at the 5-position and a carboxamide group at the 3-position. The presence of these functional groups, along with the aromatic pyrazole core, gives rise to a unique spectroscopic fingerprint.
Molecular Formula: C₄H₄N₄O₃[1]
Molecular Weight: 156.10 g/mol [2]
Structure:
Sources
An In-depth Technical Guide to Investigating the Biological Activity of 5-nitro-1H-pyrazole-3-carboxamide
Foreword: The Rationale for Investigation
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The carboxamide functional group, when attached to the pyrazole core, further enhances the potential for targeted biological interactions, often through hydrogen bonding with protein active sites. This guide focuses on a specific, yet under-explored, derivative: 5-nitro-1H-pyrazole-3-carboxamide .
The introduction of a nitro group (NO₂) onto the pyrazole ring is a critical structural modification. Nitroaromatic compounds are well-established in pharmacology for their potent bioactivities, which frequently stem from their ability to undergo bioreduction in cellular environments. This process can generate reactive nitrogen species, leading to effects such as DNA damage in microbial cells or the generation of oxidative stress in cancer cells. Therefore, we hypothesize that this compound is a prime candidate for investigation, with a high probability of exhibiting significant antimicrobial and cytotoxic (anticancer) activities.
This document serves as a comprehensive technical guide for the systematic investigation of this compound. It is structured not as a rigid template, but as a logical workflow, guiding researchers from initial synthesis and characterization through a tiered screening approach to elucidate its primary biological functions. The methodologies described are grounded in established, validated protocols, providing a robust framework for generating high-quality, reproducible data.
Part 1: Synthesis and Characterization
A logical starting point for any investigation is the synthesis and rigorous characterization of the target compound. The proposed synthetic route is a straightforward and well-documented amidation of the corresponding carboxylic acid, which is commercially available.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved from its carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid.[3] This involves activating the carboxylic acid to facilitate nucleophilic attack by ammonia.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Acid Chloride Formation (Activation):
-
To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise at 0°C.[4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride intermediate.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF).
-
Slowly add this solution to a stirred, cooled (0°C) solution of aqueous ammonia (excess).
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using standard analytical techniques:
-
Part 2: Primary Biological Screening – A Tiered Approach
Based on the structural features of the molecule, a tiered screening approach is recommended. This focuses initial efforts on the most probable activities, conserving resources while maximizing the potential for significant findings.
Tier 1: Antimicrobial and Antifungal Activity
The nitro-pyrazole scaffold is a strong indicator of potential antimicrobial properties.[6] The initial screening should assess the compound's efficacy against a representative panel of pathogenic bacteria and fungi.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Add 100 µL of the compound stock to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
Add the diluted inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
-
Incubation & Analysis:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[7]
-
Tier 2: Cytotoxicity Screening Against Cancer Cell Lines
Pyrazole derivatives have shown significant anticancer activity.[8][9] A primary screen against a panel of cancer cell lines is a logical next step to assess the cytotoxic potential of this compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Readout:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
-
| Hypothetical Data Table: Predicted Bioactivity Profile | |
| Assay Type | Test Organism/Cell Line |
| Antimicrobial | Staphylococcus aureus |
| Antimicrobial | Escherichia coli |
| Antifungal | Candida albicans |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) |
| Cytotoxicity | A549 (Lung Cancer) |
Part 3: Mechanistic Elucidation and Advanced Studies
Should the primary screening yield promising results (e.g., IC₅₀ < 20 µM), further investigation into the mechanism of action is warranted.
For Anticancer Activity: Kinase Inhibition Profile
Many pyrazole-based anticancer agents function as kinase inhibitors.[9][12][13] The compound can be screened against a panel of kinases known to be involved in cancer cell proliferation and survival.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 8. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The 5-Nitro-1H-Pyrazole-3-Carboxamide Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitro-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent electronic properties and versatile chemical handles allow for facile derivatization, leading to compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and significance of this scaffold, delving into its synthesis, structure-activity relationships, and multifaceted pharmacological applications, with a particular focus on its role in oncology and infectious diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the effective utilization of this remarkable molecular framework.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent due to their ability to engage in various biological interactions.[1][2] Among these, the pyrazole ring system has garnered significant attention for its wide-ranging therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] The introduction of a nitro group and a carboxamide moiety at the 5- and 3-positions, respectively, of the pyrazole ring gives rise to the this compound scaffold. This specific arrangement of functional groups imparts unique physicochemical properties that have proven to be highly advantageous in drug design.
The electron-withdrawing nature of the nitro group influences the acidity of the pyrazole N-H and the reactivity of the entire ring system, while the carboxamide group provides a crucial hydrogen bonding motif for target engagement.[1] This guide will explore the journey of this scaffold from its foundational synthesis to its current status as a key building block in the development of novel therapeutics.
The Genesis of a Scaffold: Discovery and Early Synthesis
The utility of 5-nitro-1H-pyrazole-3-carboxylic acid as a versatile building block is a cornerstone of modern pharmaceutical synthesis.[1] Its molecular structure, featuring a pyrazole ring, a nitro group, and a carboxylic acid, offers multiple reactive sites for synthetic transformations.[1] The carboxylic acid can be readily converted into esters, amides, or other derivatives, significantly expanding its synthetic utility.[1]
A common synthetic route to access the this compound core involves the activation of the corresponding carboxylic acid, followed by coupling with a desired amine. This straightforward yet robust methodology allows for the generation of large libraries of derivatives for biological screening.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of this compound derivatives, adapted from methodologies reported in the literature.[6][7]
Step 1: Activation of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid
-
To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a catalytic amount of dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an activating agent, such as oxalyl chloride or thionyl chloride, dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess activating agent under reduced pressure to yield the crude 5-nitro-1H-pyrazole-3-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., pyridine, dichloromethane).
-
In a separate flask, dissolve the desired amine in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
If using a non-basic solvent like dichloromethane, add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove any water-soluble byproducts and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Significance in Drug Discovery: A Scaffold of Diverse Activities
The this compound scaffold has demonstrated a remarkable range of biological activities, making it a focal point of interest in drug discovery.[2][4] Its versatility stems from the ability to readily modify the amine component of the carboxamide, allowing for the fine-tuning of pharmacological properties and the exploration of vast chemical space.
Anticancer Activity
A significant area of application for this scaffold is in the development of anticancer agents, particularly kinase inhibitors.
-
FLT3 and CDK Inhibition in Acute Myeloid Leukemia (AML): Derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in AML.[7] By modifying the structure of a known FLT3 inhibitor, FN-1501, researchers have developed novel compounds with significantly improved inhibitory activities.[6][7] For instance, compound 8t from a reported study showed strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM).[7] This compound also exhibited potent anti-proliferative effects against the MV4-11 AML cell line (IC50: 1.22 nM).[7]
-
Mechanism of Action in Kinase Inhibition: Molecular modeling studies have revealed that the pyrazole-3-carboxamide skeleton forms crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases like FLT3 and CDK2.[6] This interaction anchors the inhibitor, while modifications to the carboxamide substituent can be tailored to occupy adjacent hydrophobic and hydrophilic pockets, thereby enhancing potency and selectivity.[6][7]
Diagram: Kinase Inhibition Mechanism
Caption: Simplified representation of the this compound scaffold interacting with a kinase active site.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2] The this compound scaffold has been incorporated into novel compounds with promising antifungal and antibacterial properties.
-
Antifungal Mechanism of Action: Studies on pyrazole carboxamide derivatives have shown that they can exert their antifungal effects by disrupting the fungal respiratory chain.[8] Specifically, these compounds can target complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondria, leading to a decrease in mitochondrial membrane potential and ultimately cell death.[8] Electron microscopy has revealed that treatment with these compounds can cause damage to the fungal cell wall and membrane, resulting in the leakage of cellular contents.[8]
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology and infectious diseases. Pyrazole derivatives, in general, have been investigated for a wide range of pharmacological activities, including:
-
Anti-inflammatory[9]
-
Analgesic[2]
-
Antiviral[4]
-
Insecticidal[10]
-
Carbonic anhydrase inhibition[11]
-
Cannabinoid-1 (CB1) receptor antagonism[12]
-
Farnesoid X receptor (FXR) antagonism[13]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent biological activity.
-
Amide Substituent: The nature of the substituent attached to the carboxamide nitrogen is a critical determinant of activity and selectivity. In the context of kinase inhibition, bulky and hydrophobic groups that can access deep hydrophobic pockets in the enzyme's active site often lead to increased potency.[6] The introduction of piperazine moieties has been shown to be beneficial for interacting with hydrophilic regions.[6]
-
Pyrazole Ring Substitution: While this guide focuses on the 5-nitro derivative, substitutions at other positions of the pyrazole ring can also modulate activity. For instance, in the development of meprin inhibitors, substitutions at the 3 and 5 positions of the pyrazole core were found to significantly influence inhibitory activity.[14]
Table 1: Representative Biological Activities of Pyrazole Carboxamide Derivatives
| Compound Class | Target/Activity | Key Structural Features | Reference |
| 1H-Pyrazole-3-carboxamides | FLT3/CDK inhibitor (AML) | Varied aromatic and heterocyclic amide substituents | [6][7] |
| Pyrazole Carboxamides | Antifungal (Rhizoctonia solani) | Diarylamine scaffold | [8] |
| 5-Pyrazole Carboxamides | Insecticidal (Armyworm, Aphis fabae) | Thiazolamide and benzofuranamine substituents | [10] |
| Pyrazole-carboxamides | Carbonic Anhydrase Inhibitors | Sulfonamide moiety | [11] |
| Trisubstituted-pyrazol Carboxamides | Farnesoid X Receptor (FXR) Antagonists | Trisubstituted pyrazole core with a morpholinosulfonyl aniline | [13] |
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic tractability, coupled with its proven ability to yield potent and selective modulators of various biological targets, ensures its continued relevance in the development of new medicines. Future research will likely focus on exploring novel substitutions on the scaffold to address emerging therapeutic targets and to overcome challenges such as drug resistance. The application of computational methods, such as molecular docking and dynamics simulations, will further aid in the rational design of next-generation therapeutics based on this privileged scaffold.[11]
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis.
-
Zhang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4283. [Link]
-
Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1341. [Link]
-
Zhang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]
-
PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
-
Chen, Q., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11691-11700. [Link]
-
Li, K., et al. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chemical Journal of Chinese Universities, 41(4), 716-726. [Link]
-
Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369401. [Link]
-
Koca, İ., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1386. [Link]
-
de Oliveira, R. S., et al. (2023). Recently Reported Biological Activities of Pyrazole Compounds. Molecules, 28(12), 4789. [Link]
-
Zhang, Y., et al. (2012). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Journal of Medicinal Chemistry, 55(17), 7707-7711. [Link]
-
Sharma, S., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Pharmacy Research, 4(6), 1736-1739. [Link]
-
Kumar, A., et al. (2021). The Recent Development of the Pyrazoles: A Review. Trade Science Inc.[Link]
-
Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Sasmal, P. K., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-4918. [Link]
-
Glumbok, V., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1591-1604. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jocpr.com [jocpr.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Unlocking the Therapeutic Potential of 5-nitro-1H-pyrazole-3-carboxamide: A Technical Guide to Target Identification and Validation
Abstract
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] The specific derivative, 5-nitro-1H-pyrazole-3-carboxamide, presents a unique chemical entity with considerable therapeutic promise, largely attributable to its distinct electronic and structural features. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. We will delve into the scientific rationale for pursuing these targets, drawing from extensive research on analogous compounds, and provide detailed, field-proven experimental protocols for target validation and drug development professionals. Our focus is to bridge the gap between the foundational chemistry of this molecule and its practical application in identifying and validating novel therapeutic strategies.
Introduction: The Pyrazole Carboxamide Core and the Influence of the 5-Nitro Group
The pyrazole ring system is a cornerstone of many biologically active compounds, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological macromolecules.[3][4] The carboxamide moiety at the 3-position is a common feature in many enzyme inhibitors, often acting as a key hydrogen bond donor and acceptor.
The introduction of a nitro group at the 5-position of the pyrazole ring is a critical modification that significantly influences the molecule's physicochemical properties and, consequently, its biological activity. The nitro group is strongly electron-withdrawing, which can modulate the acidity of the pyrazole N-H, alter the molecule's overall electrostatic potential, and potentially provide additional points of interaction with a target protein. While sometimes viewed with caution in drug development due to potential metabolic liabilities, the nitro group is also a feature in several approved drugs and can be a key contributor to potency.[5][6] Understanding the role of this functional group is paramount to elucidating the mechanism of action of this compound and identifying its therapeutic targets.
This guide will systematically explore the most probable therapeutic targets for this compound based on the extensive literature on related pyrazole carboxamide derivatives. For each potential target class, we will discuss the underlying biological rationale, structure-activity relationships where available, and present detailed protocols for experimental validation.
Protein Kinases: A Primary Target Class for Pyrazole Carboxamides
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. A substantial body of evidence indicates that the pyrazole carboxamide scaffold is a potent inhibitor of various protein kinases.[7][8][9][10]
Rationale for Kinase Inhibition
The general structure of many kinase inhibitors involves a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The pyrazole ring of this compound can serve as this core, while the carboxamide side chain can form crucial hydrogen bonds with the kinase hinge region, a common interaction motif for kinase inhibitors. The 5-nitro group, with its electron-withdrawing properties, can influence the electronic landscape of the pyrazole ring, potentially enhancing interactions with specific residues in the ATP-binding pocket.
Several kinase families have been identified as targets for pyrazole carboxamide derivatives, including:
-
Tyrosine Kinases: Such as SRC, ABL, and receptor tyrosine kinases.[8][10]
-
Serine/Threonine Kinases: Including those involved in cell cycle regulation and signaling pathways.
Experimental Validation of Kinase Inhibition
A tiered approach is recommended for validating this compound as a kinase inhibitor.
The initial step is to screen the compound against a panel of purified kinases to determine its inhibitory activity and selectivity profile. A luminescence-based assay that measures ATP consumption is a common and robust method.
Table 1: Representative Kinase Inhibition Data for a Hypothetical Pyrazole Carboxamide
| Kinase Target | IC50 (nM) for Compound X | IC50 (nM) for Staurosporine (Control) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring kinase activity by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Following biochemical confirmation, it is crucial to assess the compound's activity in a cellular context.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (selected based on the kinase target's relevance)
-
Cell culture medium and supplements
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear or opaque plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
For MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure absorbance.
-
For CellTiter-Glo®: Add the reagent and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Histone Deacetylases (HDACs): Epigenetic Modulators as Potential Targets
HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, playing a critical role in epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Several pyrazole-based compounds have been reported as HDAC inhibitors.[11][12][13][14][15]
Rationale for HDAC Inhibition
The classic pharmacophore for HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The this compound could potentially act as a scaffold for the development of HDAC inhibitors, where the pyrazole ring serves as a cap group. The nitro group could form specific interactions with residues at the rim of the active site, contributing to potency and selectivity.
Experimental Validation of HDAC Inhibition
A fluorometric assay is a common method for measuring the activity of purified HDAC enzymes.
Experimental Protocol: Fluorometric HDAC Activity Assay
Materials:
-
Purified human HDAC isozymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate
-
This compound
-
HDAC Assay Buffer
-
Developer solution
-
Black, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add HDAC assay buffer, the fluorogenic substrate, and serially diluted this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified HDAC enzyme.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Development: Add the developer solution to stop the reaction and generate a fluorescent signal. Incubate at room temperature for 10-15 minutes.
-
Data Acquisition and Analysis: Measure fluorescence using a microplate reader. Calculate the percent inhibition and determine the IC50 value.
Diagram: HDAC Inhibition and Downstream Effects
Caption: Inhibition of HDACs leads to downstream cellular effects.
HDAC inhibitors are known to induce apoptosis and cell cycle arrest in cancer cells.
Experimental Protocol: Apoptosis Analysis by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and a viability dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Other Potential Therapeutic Targets
While kinases and HDACs represent primary target classes, the unique structure of this compound suggests other potential therapeutic avenues.
Telomerase
Telomerase is an enzyme responsible for maintaining telomere length and is reactivated in the vast majority of cancers. Its inhibition is a promising anticancer strategy. Some pyrazole derivatives have shown telomerase inhibitory activity.
Experimental Validation: TRAP (Telomeric Repeat Amplification Protocol) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[7][11][16]
Nitric Oxide Synthase (NOS)
NOS enzymes produce nitric oxide, a signaling molecule with diverse physiological roles. Overproduction of NO is implicated in inflammatory diseases and some cancers. Pyrazole-containing compounds have been identified as NOS inhibitors.[17][18][19][20]
Experimental Validation: Griess Assay for Nitrite Production
This colorimetric assay measures nitrite, a stable breakdown product of NO, as an indicator of NOS activity.
Retinoic Acid Receptor Alpha (RARα)
RARs are nuclear receptors that regulate gene transcription and are involved in cell differentiation and proliferation. RARα antagonists are being explored for various therapeutic applications, including non-hormonal male contraception.[21][22][23]
Experimental Validation: Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize the activation of a reporter gene by a known RARα agonist.
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, largely due to the versatile and biologically active pyrazole carboxamide scaffold. Based on extensive literature precedent, protein kinases and histone deacetylases emerge as the most promising therapeutic targets. However, other enzymes such as telomerase and nitric oxide synthase, as well as nuclear receptors like RARα, should not be discounted and warrant investigation.
The experimental protocols detailed in this guide provide a robust framework for the systematic identification and validation of the therapeutic targets of this compound. A comprehensive approach, beginning with biochemical screening and progressing to cell-based assays, will be crucial in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Future research should focus on structure-activity relationship studies to optimize the potency and selectivity of this promising scaffold, as well as in vivo studies to validate the findings from in vitro and cellular experiments.
References
- Berman, A. J., et al. (2016). Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 26(15), 3598-3602.
- Castellano, S., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 767.
- Chovatia, P. T., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824.
- Cara, L. C. L., et al. (2005). Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III). Il Farmaco, 60(11-12), 925-933.
- Shirley, D. J., et al. (2020). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Infectious Diseases, 6(7), 1776-1786.
- Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-507.
- Patel, R. V., et al. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Chemical Papers, 78(11), 7039-7053.
- 4,5-DIHYDRO-1H-PYRAZOLE as nNOS selective inhibitors: Synthesis and structure-activity relationship. (2008). Journal of Medicinal Chemistry, 51(15), 4589-4599*.
- Wienken, M., et al. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Archiv der Pharmazie, 357(11), e2400437.
- Kumar, A., et al. (2022).
- Chovatia, P. T., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824.
- Sharma, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2022).
- Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12993-13001.
- Castellano, S., et al. (2019). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. Molecules, 24(4), 767.
- Cara, L. C. L., et al. (2009). Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. European Journal of Medicinal Chemistry, 44(6), 2655-2666.
- Inami, K., et al. (2004). Potent inhibition of human telomerase by nitrostyrene derivatives. Bioorganic & Medicinal Chemistry, 12(19), 5051-5059.
- Wang, Y., et al. (2008). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation.
- Kamenecka, T., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12993-13001*.
- Liu, X. H., et al. (2016). Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo. European Journal of Medicinal Chemistry, 114, 153-165.
- Kagechika, H., et al. (2000). Novel retinoic acid receptor alpha agonists: syntheses and evaluation of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 10(7), 619-622.
- Liu, X. H., et al. (2016). Dihydropyrazole derivatives as telomerase inhibitors: Structure-based design, synthesis, SAR and anticancer evaluation in vitro and in vivo. European Journal of Medicinal Chemistry, 114, 153-165.
- Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1055.
- Estrada-Ortiz, N., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5340-5353.
-
ResearchGate. (n.d.). Chemical structure of endogenous NO-regulating drugs. (a–f) pyrazole derivatives. Retrieved from [Link]
- Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1055.
-
ResearchGate. (n.d.). Structures of anticancer drugs containing nitro group. Retrieved from [Link]
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 20(1), 1-10*.
- Boylan, J. F., et al. (1995). Targeted disruption of retinoic acid receptor alpha (RAR alpha) and RAR gamma results in receptor-specific alterations in retinoic acid-mediated differentiation and retinoic acid metabolism. Molecular and Cellular Biology, 15(2), 843-851.
- Duprez, E., et al. (1998). Targeting of PML/RARalpha is lethal to retinoic acid-resistant promyelocytic leukemia cells. Blood, 92(5), 1731-1740.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker | MDPI [mdpi.com]
- 13. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel retinoic acid receptor alpha agonists: syntheses and evaluation of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeted disruption of retinoic acid receptor alpha (RAR alpha) and RAR gamma results in receptor-specific alterations in retinoic acid-mediated differentiation and retinoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting of PML/RARalpha is lethal to retinoic acid-resistant promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 5-Nitro-1H-Pyrazole-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, lending its versatile scaffold to a plethora of therapeutic agents. The strategic introduction of a nitro group at the 5-position and a carboxamide moiety at the 3-position of the pyrazole ring gives rise to a class of compounds with profound and diverse biological activities. This technical guide provides an in-depth exploration of 5-nitro-1H-pyrazole-3-carboxamide derivatives, offering a comprehensive overview of their synthesis, a detailed analysis of their potential therapeutic applications, and insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of the this compound Scaffold
Nitrogen-containing heterocyclic compounds are fundamental to the development of new drugs.[1] Among these, pyrazole derivatives have garnered significant attention due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The this compound core represents a particularly promising scaffold. The nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic properties of the pyrazole ring, influencing its reactivity and biological interactions. The carboxamide group provides a key site for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.
This guide will navigate the synthetic pathways to these derivatives, delve into their promising applications as anticancer and antimicrobial agents, and elucidate the molecular mechanisms that underpin their therapeutic potential.
Synthetic Strategies: Crafting the this compound Core
The synthesis of this compound derivatives typically commences with the construction of the pyrazole ring, followed by nitration and subsequent amidation. A key starting material for this class of compounds is 5-nitro-1H-pyrazole-3-carboxylic acid.[4]
General Synthetic Workflow
A representative synthetic route is outlined below. This multi-step process begins with the formation of a pyrazole-3-carboxylic acid ester, which is then nitrated and subsequently converted to the desired carboxamide derivative.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a Representative this compound Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a generic this compound derivative, starting from the corresponding carboxylic acid.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
Step 2: Amide Bond Formation
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (DCM).
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool both solutions to 0 °C.
-
Add the amine solution dropwise to the stirred acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Step 3: Workup and Purification
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.
Potential Therapeutic Applications
The unique structural features of this compound derivatives endow them with significant potential in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Pyrazole derivatives are a well-established class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[5] The introduction of a nitro group can enhance this activity through various mechanisms.
Mechanism of Action:
The anticancer effects of pyrazole derivatives often stem from their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] For instance, certain pyrazole-3-carboxamide derivatives have been shown to be potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), both of which are attractive targets in the treatment of acute myeloid leukemia (AML).[1] The pyrazole-3-carboxamide scaffold can form key hydrogen bonds within the ATP-binding site of these kinases, leading to their inhibition.[1]
The electron-withdrawing nature of the 5-nitro group can further enhance the interaction with the kinase active site, potentially leading to increased potency. Furthermore, some nitroaromatic compounds are known to induce oxidative stress within cancer cells, leading to apoptosis.
Caption: Proposed anticancer mechanism of action.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these derivatives is highly dependent on the nature of the substituent on the carboxamide nitrogen. Bulky and hydrophobic groups can enhance binding to the hydrophobic pockets of kinase active sites, leading to increased inhibitory activity. The position and nature of substituents on any aromatic rings attached to the carboxamide are also critical for optimizing potency and selectivity.[7]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[2][8][9]
Mechanism of Action:
The antimicrobial action of pyrazole derivatives can be multifactorial. Some derivatives are known to disrupt the bacterial cell wall, leading to cell lysis.[10] Another key target is DNA gyrase, an essential enzyme for bacterial DNA replication.[10] Inhibition of this enzyme leads to the cessation of bacterial growth. The nitro group in this compound derivatives can also play a direct role in their antimicrobial activity. Nitroaromatic compounds can be reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA and proteins.
Caption: Proposed antimicrobial mechanisms of action.
Structure-Activity Relationship (SAR) Insights:
For antimicrobial activity, the lipophilicity of the carboxamide substituent is often a key determinant of efficacy, as it influences the compound's ability to penetrate the bacterial cell membrane. The presence of specific functional groups on the substituent, such as halogens or additional heterocyclic rings, can also significantly impact the antimicrobial spectrum and potency.[11]
Data Summary
The following table summarizes the potential biological activities of this compound derivatives based on findings from related pyrazole compounds.
| Derivative Class | Therapeutic Area | Potential Molecular Target(s) | Observed Activity Range (IC₅₀/MIC) | Key SAR Observations |
| N-Aryl/Heteroaryl | Anticancer (AML) | FLT3, CDKs | Nanomolar to low micromolar | Bulky hydrophobic groups on the amide enhance activity.[1] |
| N-Alkyl/Cycloalkyl | Antimicrobial | DNA Gyrase, Cell Wall Synthesis | Low micromolar | Lipophilicity of the amide substituent is crucial for cell penetration.[11] |
| Variously Substituted | Anti-inflammatory | COX-2 | Micromolar | Specific substitutions can confer selectivity for COX-2 over COX-1.[3] |
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for extensive structural modifications, enabling the optimization of their biological activity against a range of targets. The potent anticancer and antimicrobial activities observed in related pyrazole compounds highlight the significant potential of this specific chemical class.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Elucidating the precise mechanisms of action of these compounds will be crucial for their rational design and development as clinical candidates. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be essential to assess their drug-like properties and potential for in vivo efficacy and safety. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapies for cancer and infectious diseases.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]
-
Sildenafil. Wikipedia. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PubMed Central. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. Available at: [Link]
-
Structure–activity relationship summary of tested compounds. ResearchGate. Available at: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ACS Publications. Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. Available at: [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. UKJPB. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PubMed Central. Available at: [Link]
-
The mechanism of action of the anticancer activity pathway. ResearchGate. Available at: [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PubMed Central. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed Central. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. Available at: [Link]
-
Illustration of Structure Activity Relationship (SAR) summary: colour.... ResearchGate. Available at: [Link]
-
Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. Available at: [Link]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. japsonline.com [japsonline.com]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on the electronic properties of 5-nitro-1H-pyrazole-3-carboxamide
An In-Depth Technical Guide to the Theoretical Investigation of the Electronic Properties of 5-Nitro-1H-pyrazole-3-carboxamide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The introduction of a nitro group is known to significantly modulate the electronic properties of heterocyclic systems, often enhancing their pharmacological potential.[2][3] This guide details a robust computational methodology based on Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of this molecule. It serves as a practical manual for conducting and interpreting such theoretical studies, from geometry optimization to the analysis of molecular orbitals and simulated spectroscopic properties. The causality behind methodological choices is explained, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Rationale for Investigating this compound
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.[1] The carboxamide functional group is also a common feature in many pharmaceuticals, contributing to target binding through hydrogen bonding and improving pharmacokinetic profiles. The strategic placement of a strong electron-withdrawing nitro group on the pyrazole ring is anticipated to profoundly influence the molecule's electron distribution, reactivity, and intermolecular interaction capabilities.
A thorough understanding of the electronic properties of this compound is therefore crucial for predicting its chemical behavior, metabolic stability, and potential as a bioactive agent.[2] Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful, cost-effective, and time-efficient means to gain deep insights into these properties at the molecular level before committing to extensive experimental synthesis and testing.[4] This guide outlines a state-of-the-art computational workflow to achieve this understanding.
Theoretical Framework and Computational Methodology
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method. Density Functional Theory (DFT) has been consistently shown to provide an excellent balance between accuracy and computational cost for studying the electronic structure of organic molecules, including pyrazole derivatives.[4]
Selection of DFT Functional and Basis Set
Expertise & Experience: The choice of functional and basis set is critical and is guided by the specific chemical nature of the molecule. For a system like this compound, which contains a π-conjugated system and highly electronegative atoms, a hybrid functional is recommended.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established and versatile choice that provides reliable results for a wide range of organic molecules.[1] For potentially more accurate handling of long-range interactions, the range-separated functional ωB97xD is an excellent alternative, as it includes empirical dispersion corrections.[2]
-
Basis Set: A Pople-style basis set, 6-311++G(d,p) , is highly recommended.[5]
-
6-311G: A triple-zeta valence basis set, providing flexibility for the valence electrons.
-
++: Diffuse functions on both heavy atoms and hydrogen, essential for accurately describing the electron density far from the nucleus, which is important for anions and systems with lone pairs.
-
(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for the description of non-spherical electron densities and are crucial for accurately modeling bonding.
-
Computational Workflow Protocol
A rigorous and self-validating computational study follows a logical sequence of steps. The workflow diagram below illustrates this process.
Caption: Computational workflow for DFT analysis.
Step-by-Step Protocol:
-
Structure Construction: Build the 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization without constraints using the chosen DFT functional and basis set. This step locates the lowest energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculations: From the optimized structure, calculate the electronic properties of interest, such as molecular orbitals, electrostatic potential, and atomic charges. For UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is required.
Anticipated Results and Their Significance
This section details the expected outcomes of the theoretical analysis and their interpretation in the context of drug development.
Optimized Molecular Geometry
The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles.
-
Causality: The electron-withdrawing nature of the nitro and carboxamide groups is expected to shorten the C-N and C-C bonds within the pyrazole ring compared to unsubstituted pyrazole, indicating a higher degree of electron delocalization. The planarity of the pyrazole ring is a key indicator of its aromaticity.
-
Data Presentation: Results should be summarized in a table for clarity.
| Parameter | Bond | Anticipated Length (Å) | Parameter | Angle | Anticipated Angle (°) |
| Bond Length | N1-N2 | ~1.34 | Bond Angle | C5-N1-N2 | ~112 |
| N2-C3 | ~1.32 | N1-N2-C3 | ~105 | ||
| C3-C4 | ~1.40 | N2-C3-C4 | ~110 | ||
| C4-C5 | ~1.37 | C3-C4-C5 | ~108 | ||
| C5-N(NO2) | ~1.45 | C4-C5-N1 | ~105 | ||
| C3-C(O)NH2 | ~1.50 | Dihedral Angle | Ring Planarity | Close to 0°/180° |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them (HOMO-LUMO gap) is a key indicator of molecular stability.
-
Expertise & Experience: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
-
Anticipated Distribution:
-
HOMO: Likely to be distributed over the pyrazole ring and the carboxamide group, representing the regions most susceptible to electrophilic attack.
-
LUMO: Expected to be predominantly localized on the nitro group and the C5 position of the pyrazole ring, indicating the sites for nucleophilic attack. This is due to the strong electron-withdrawing character of the nitro group.
-
-
Visualization: The distribution of these orbitals should be visualized.
Caption: Predicted HOMO/LUMO distributions.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.[6]
-
Interpretation:
-
Red Regions (Negative Potential): Indicate electron-rich areas, primarily expected around the oxygen atoms of the nitro and carboxamide groups. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, expected around the hydrogen atoms of the amide and the pyrazole NH. These are sites for nucleophilic attack and hydrogen bond donation.
-
-
Trustworthiness: The MEP map provides a visual validation of the electronic effects of the substituents, confirming the electron-withdrawing nature of the nitro and carboxamide groups.
Mulliken Population Analysis
This analysis provides the partial charge on each atom in the molecule.
-
Significance: The charge distribution helps to quantify the electronic effects seen in the MEP map. It is expected that the oxygen and nitrogen atoms of the nitro group will carry significant negative charges, while the carbon atom attached to it (C5) will be more positive. This charge distribution is critical for parameterizing molecular mechanics force fields used in molecular docking simulations.
| Atom | Anticipated Mulliken Charge (a.u.) |
| O (nitro) | Highly Negative |
| N (nitro) | Positive |
| C5 (pyrazole) | Positive |
| O (carbonyl) | Negative |
| H (amide/NH) | Highly Positive |
Correlation with Experimental Data
Trustworthiness: A theoretical model is most powerful when validated by experimental data. The calculated properties should be correlated with spectroscopic measurements.
Experimental Protocol Outline:
-
Synthesis: Synthesize this compound, likely starting from 5-nitro-1H-pyrazole-3-carboxylic acid via amidation.[7][8]
-
FT-IR Spectroscopy: Record the infrared spectrum. The calculated vibrational frequencies (after applying a scaling factor) should correspond to the experimental peaks, confirming the presence of key functional groups (N-H, C=O, N=O stretches).
-
UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum in a suitable solvent. The calculated electronic transitions from TD-DFT should match the experimental λmax, validating the predicted HOMO-LUMO gap.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. Calculated NMR chemical shifts (using the GIAO method) can aid in the assignment of experimental spectra.[6]
Conclusion and Future Perspectives
The theoretical study outlined in this guide provides a comprehensive and scientifically rigorous approach to characterizing the electronic properties of this compound. The anticipated results—a planar, electron-delocalized structure with a distinct charge distribution and a reactive LUMO centered on the nitro group—offer critical insights for drug development. These findings can guide further derivatization to fine-tune the molecule's properties and can be used to build accurate models for subsequent studies, such as molecular docking with biological targets. This integrated computational and experimental approach exemplifies a modern workflow in medicinal chemistry, accelerating the discovery of new therapeutic agents.
References
-
PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Computational Chemistry of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Scientific and Engineering Research. [Link]
-
Boron Molecular. 5-nitro-1H-pyrazole-3-carboxylic acid. [Link]
-
Zhang, et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]
-
Patel, et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Zhang, et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
Taszarek, et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. [Link]
-
Al-Sehemi, et al. (2014). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. Journal of the Chemical Society of Pakistan. [Link]
-
Gümüşer, et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]
-
Noman, et al. (2022). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]
-
Avcı, et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]
-
Stepanov, et al. (2016). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Hamada, et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]
-
Taszarek, et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurasianjournals.com [eurasianjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. asrjetsjournal.org [asrjetsjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
Introduction: The Critical Role of Solubility for 5-Nitro-1H-Pyrazole-3-Carboxamide
An In-Depth Technical Guide to the Solubility Profile of 5-Nitro-1H-Pyrazole-3-Carboxamide in Common Organic Solvents
This guide provides a comprehensive technical overview of the methodologies and theoretical principles for determining and understanding the solubility profile of this compound. Tailored for researchers, scientists, and professionals in drug development, this document offers a framework for establishing a robust solubility dataset, a critical parameter in preclinical development, formulation, and process chemistry.
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a fundamental physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.
A well-characterized solubility profile is indispensable for:
-
Drug Discovery and Lead Optimization: Early assessment of solubility helps in selecting candidates with favorable pharmacokinetic properties. Poor solubility can lead to erratic results in biological assays.[2]
-
Formulation Development: Understanding solubility is key to designing appropriate dosage forms, whether for oral, parenteral, or topical administration.
-
Process Chemistry and Purification: The choice of solvents for reaction, crystallization, and purification is dictated by the solubility of the compound and any impurities.
This guide will provide the theoretical and practical foundation for researchers to determine the solubility of this compound in a range of common organic solvents.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid is a thermodynamic equilibrium process where the rate of dissolution equals the rate of precipitation.[3] The principle of "like dissolves like" serves as a useful qualitative predictor of solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
For this compound, its chemical structure suggests a molecule with significant polarity. Key functional groups influencing its solubility include:
-
The Pyrazole Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms.
-
The Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group.
-
The Carboxamide Group (-CONH2): Capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to its polarity.
Based on this structure, it is anticipated that this compound will exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in non-polar hydrocarbon solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Detailed Experimental Protocol
The following protocol outlines the steps for determining the solubility of this compound using the shake-flask method.
Materials and Equipment:
-
This compound (solid)
-
A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of each organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[2] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Visualizing the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Presentation of Solubility Data
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL) |
| Hexane | 0.1 | None | Expected Low |
| Toluene | 2.4 | None | Expected Low |
| Dichloromethane | 3.1 | Acceptor | Expected Moderate |
| Ethyl Acetate | 4.4 | Acceptor | Expected Moderate |
| Acetone | 5.1 | Acceptor | Expected High |
| Ethanol | 5.2 | Donor & Acceptor | Expected High |
| Methanol | 6.6 | Donor & Acceptor | Expected High |
| Water | 9.0 | Donor & Acceptor | Expected Moderate |
Note: The solubility values in this table are illustrative and represent expected trends based on theoretical principles. Experimental determination is required for actual values.
Interpretation of Results and Influencing Factors
The solubility of this compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions.
The Role of Solvent Properties
The relationship between solvent properties and the expected solubility of a polar, hydrogen-bonding compound like this compound can be visualized as follows:
Caption: Key solvent properties influencing the solubility of polar compounds.
-
Polarity: As the polarity of the solvent increases, the solubility of the polar this compound is expected to increase.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors and/or acceptors will have stronger interactions with the carboxamide and nitro groups of the solute, leading to higher solubility.
Conclusion
While a comprehensive, publicly available solubility profile for this compound is not readily found in the literature, this guide provides the necessary theoretical and practical framework for its determination. By employing the gold-standard shake-flask method and interpreting the results in the context of molecular structure and solvent properties, researchers can generate a robust and reliable solubility dataset. This information is crucial for advancing the development of this compound and other promising compounds in the pharmaceutical pipeline.
References
-
Jouyban, A. (2008). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]
-
Glomme, A., & Dressman, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Wang, Z., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]
-
Alves, C. P., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK. [Link]
-
BioAssay Systems. Shake Flask Solubility Services. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
-
ResearchGate. (n.d.). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
-
Wang, Z., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
-
PubChem. 3-Nitro-1H-pyrazole-5-carboxamide. [Link]
-
National Institutes of Health (NIH). (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole | Abstract. [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. [Link]
Sources
Stability of 5-nitro-1H-pyrazole-3-carboxamide Under Different pH Conditions: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the chemical stability of 5-nitro-1H-pyrazole-3-carboxamide, a key heterocyclic intermediate in pharmaceutical synthesis.[1] The stability of this molecule is critical for ensuring the quality, efficacy, and safety of active pharmaceutical ingredients (APIs) derived from it. This document outlines the theoretical basis for its degradation under varying pH conditions, provides detailed experimental protocols for conducting forced degradation studies, and presents a framework for the development of a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of pyrazole-based compounds.
Introduction: The Imperative of Stability in Drug Development
This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active agents.[1] The pyrazole nucleus is a common feature in many approved drugs, contributing to their therapeutic effects through various biological interactions. The presence of a nitro group and a carboxamide moiety on the pyrazole ring provides multiple reactive sites for synthetic elaboration.
However, these same functional groups can also be susceptible to degradation under various environmental conditions, including exposure to different pH levels. Understanding the stability profile of this compound is a regulatory requirement and a scientific necessity. Forced degradation studies, which involve subjecting the compound to stress conditions more severe than accelerated stability testing, are essential to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods capable of separating the parent drug from its degradants.
-
Inform the selection of appropriate formulation strategies and storage conditions to ensure product quality and patient safety.
This guide will focus on the hydrolytic stability of this compound across a range of pH values, providing both theoretical insights and practical methodologies.
Physicochemical Properties and Predicted Stability
The structure of this compound, with its pyrazole ring, electron-withdrawing nitro group, and hydrolyzable carboxamide function, dictates its chemical reactivity.
| Property | Value/Description | Source |
| Molecular Formula | C₄H₄N₄O₃ | Alfa Chemistry[2] |
| Molecular Weight | 156.1 g/mol | Alfa Chemistry[2] |
| Appearance | Solid | N/A |
| pKa | Not explicitly found, but the pyrazole NH is weakly acidic, and the carboxamide is very weakly basic. | N/A |
The primary site of hydrolytic degradation is anticipated to be the carboxamide group . The pyrazole ring itself is generally aromatic and resistant to hydrolysis. The electron-withdrawing nature of the nitro group is expected to influence the rate of hydrolysis of the carboxamide.
Proposed Degradation Pathways under Different pH Conditions
Based on established principles of organic chemistry, the hydrolysis of the carboxamide bond is the most probable degradation pathway for this compound. This reaction can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the carboxamide is protonated, which increases the electrophilicity of the carbonyl carbon.[3][4] A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate.[4] This is followed by proton transfer and elimination of ammonia to yield 5-nitro-1H-pyrazole-3-carboxylic acid and an ammonium ion. The overall reaction is generally irreversible as the resulting amine is protonated under acidic conditions and is no longer nucleophilic.[5]
Base-Catalyzed Hydrolysis
In alkaline media, the hydroxide ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the amide.[6][7] This forms a tetrahedral intermediate, which then collapses to expel the amide anion. A rapid acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion.[6] The final products are the carboxylate salt of 5-nitro-1H-pyrazole-3-carboxylic acid and ammonia.
Caption: Proposed Hydrolytic Degradation Pathways.
Experimental Design: A Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to acidic and basic conditions at elevated temperatures to accelerate degradation.
Materials and Reagents
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Trifluoroacetic acid (TFA)
Protocol for Hydrolytic Stress Testing
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before dilution and analysis to prevent further degradation.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw samples at the same time points as the acid hydrolysis study.
-
Neutralize the samples with an equivalent amount of HCl before dilution and analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of HPLC-grade water.
-
Incubate the solution at 60°C and sample at the same time points.
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method.
Caption: Experimental Workflow for Forced Hydrolysis.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from any degradation products formed during the stress studies.
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% TFA in Water, B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 280 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Rationale for Method Development:
-
A C18 column is a versatile starting point for the separation of moderately polar compounds.
-
A gradient elution is employed to ensure the separation of the parent compound from potentially more polar degradation products (like the carboxylic acid) and any non-polar impurities.
-
Trifluoroacetic acid is used as a mobile phase modifier to improve peak shape and resolution.
-
UV detection is suitable due to the presence of the nitroaromatic chromophore.
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the separation of the parent peak from degradant peaks in the chromatograms from the forced degradation study.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Anticipated Results and Data Interpretation
The forced degradation study is expected to show that this compound is most susceptible to degradation under strong basic conditions, followed by strong acidic conditions. Neutral hydrolysis is expected to be significantly slower.
Table 1: Example Data Summary from Forced Degradation Study
| Condition | Time (h) | % Assay of Parent Compound | % Area of Major Degradant (5-nitro-1H-pyrazole-3-carboxylic acid) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.5 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 24 | 78.5 | 20.8 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 |
| 24 | 65.1 | 34.2 | |
| 1 M NaOH, 60°C | 0 | 100.0 | 0.0 |
| 8 | 25.3 | 73.9 | |
| Water, 60°C | 0 | 100.0 | 0.0 |
| 24 | 99.5 | <0.1 |
Note: These are hypothetical data for illustrative purposes.
The primary degradation product in both acidic and basic conditions is expected to be 5-nitro-1H-pyrazole-3-carboxylic acid, which would elute earlier than the parent compound on a reverse-phase HPLC column due to its increased polarity. The identity of this degradant should be confirmed by techniques such as LC-MS.
Conclusion and Implications for Drug Development
This technical guide has outlined a comprehensive approach to evaluating the pH-dependent stability of this compound. The primary degradation pathway is the hydrolysis of the carboxamide functional group to the corresponding carboxylic acid, a reaction that is accelerated by both acidic and basic conditions.
The insights gained from these studies are critical for:
-
Process Chemistry: Understanding the stability of this intermediate in different pH environments can guide the optimization of reaction and work-up conditions to minimize impurity formation.
-
Formulation Development: For any API derived from this intermediate that retains the pyrazole carboxamide moiety, this stability data will inform the selection of excipients and the development of a stable dosage form. For instance, it would suggest that liquid formulations should be buffered at a near-neutral pH.
-
Analytical Development: The forced degradation study is the cornerstone for developing a validated, stability-indicating analytical method that can be used for quality control and stability monitoring throughout the drug development lifecycle.
By proactively investigating the stability of key intermediates like this compound, drug developers can mitigate risks, ensure product quality, and accelerate the journey from discovery to market.
References
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
YouTube. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Khan Academy [khanacademy.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
Methodological & Application
Application Note: A Protocol for the Purification of 5-Nitro-1H-pyrazole-3-carboxamide by Recrystallization
Abstract and Introduction
5-Nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. The presence of the nitro group and carboxamide moiety imparts specific electronic and hydrogen-bonding characteristics, making it a valuable synthon for the development of novel pharmaceutical agents and functional materials. The purity of such building blocks is paramount, as impurities can lead to undesirable side reactions, altered biological activity, and compromised final product integrity.
This application note provides a comprehensive, in-depth guide to the purification of this compound using recrystallization, a robust and scalable technique for purifying solid compounds. We move beyond a simple list of steps to explain the underlying principles and critical decision-making processes, empowering the researcher to adapt and optimize the protocol. The methodology is designed as a self-validating system, incorporating in-process checks to ensure the highest possible purity of the final product.
The Foundational Principle: Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][2]
The process, in essence, involves:
-
Dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.
-
Filtering the hot solution (if insoluble impurities are present).
-
Allowing the solution to cool slowly , which decreases the solubility of the desired compound, causing it to crystallize out of the solution in a pure form.
-
Leaving the soluble impurities behind in the cold solvent (the "mother liquor").
-
Isolating the pure crystals by filtration.
The success of this technique hinges almost entirely on the selection of an appropriate solvent system.[3]
Critical Prerequisite: Safety and Handling
Nitro-substituted heterocyclic compounds require careful handling. While specific toxicity data for this compound is not extensively detailed, related compounds such as 5-nitro-1H-pyrazole and its derivatives are classified as hazardous.[4][5]
GHS Hazard Information (Based on Related Compounds):
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4][6]
-
Skin Corrosion/Irritation: Causes skin irritation.[4][5][6][7]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][6][7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][7]
Mandatory Safety Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4][8][9]
-
Avoid creating and inhaling dust.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Experimental Protocol: A Self-Validating Workflow
This protocol is structured in two phases: first, the critical screening process to identify the optimal solvent, and second, the bulk purification procedure.
Phase 1: Solvent System Selection – The Key to Purity
The ideal recrystallization solvent should exhibit high solubility for this compound at its boiling point and markedly low solubility at low temperatures (e.g., 0-4 °C).[2] This differential ensures maximum recovery of the pure product.
Protocol 4.1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature until the total volume is ~0.5 mL. Agitate the tube. Note any solvents that dissolve the compound readily at room temperature; these are generally poor choices for recrystallization.
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.
-
Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Evaluation: Assess the quantity and quality of the crystals formed. The best solvent will produce a large crop of well-defined crystals.
Table 1: Candidate Solvents for Screening
| Solvent Class | Candidate Solvent | Rationale & Expected Behavior |
|---|---|---|
| Protic | Ethanol | The carboxamide and nitro groups suggest good solubility in hot alcohols. Often used in solvent pairs with water.[3][11] |
| Methanol | Similar to ethanol but may exhibit different solubility characteristics. | |
| Water | The compound's polarity may allow for solubility in hot water, making it an excellent, safe choice if effective.[11] | |
| Aprotic Polar | Acetone | A strong solvent; may be too effective even at room temperature, but useful in a solvent-pair system (e.g., with hexanes).[3][11] |
| Ethyl Acetate | A common choice for compounds of intermediate polarity.[11] |
| Solvent Pair | Ethanol/Water | A powerful and highly tunable system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A few drops of ethanol are then added to redissolve the precipitate, and the solution is cooled.[3] |
Phase 2: Bulk Recrystallization Protocol
This workflow provides a detailed, step-by-step methodology for purifying the bulk compound once an optimal solvent has been identified.
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// Edges Crude -> Dissolve; Dissolve -> HotFilter [label="Saturated\nSolution"]; HotFilter -> Cool [label="Clear Hot\nFiltrate"]; Cool -> Isolate [label="Crystal\nSlurry"]; Isolate -> Wash; Wash -> Dry; Dry -> Pure; Isolate -> ImpureMotherLiquor [style=dashed, arrowhead=normal]; } cend Caption: Workflow for the purification of this compound.
Detailed Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the compound just dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[3]
-
Hot Gravity Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel. Causality: This step must be done quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[3] Rapid cooling can trap impurities within smaller, less-ordered crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel and a clean filter flask.[1] Use a spatula to transfer the crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual mother liquor containing impurities without dissolving a significant amount of the purified product.[3]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a modest temperature.
-
Purity Assessment (Self-Validation):
-
Melting Point: Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point (a narrow range of 1-2 °C). Compare this to the melting point of the crude material, which will be lower and have a broader range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product, while the crude material and mother liquor may show multiple spots.
-
Visualization of the Core Principle
The choice of solvent is a thermodynamic consideration. An ideal solvent exhibits a steep solubility curve with respect to temperature, as illustrated below.
// Graph axes and labels rankdir=LR; { rank=same; Y_Axis_Label [label="Solubility ( g/100 mL)", shape=none, fontsize=10]; Origin [label="", shape=point, width=0.01, height=0.01]; } X_Axis_Label [label="Temperature (°C)", shape=none, fontsize=10, pos="5,0!"];
// Ideal Solvent Curve node [shape=none, style=solid]; p1 [pos="1,0.5!", label=" "]; p2 [pos="7,6!", label=" "]; p1 -> p2 [color="#34A853", penwidth=2, label=" Ideal Solvent (High Yield)", fontcolor="#34A853"];
// Poor Solvent Curve p3 [pos="1,2!", label=" "]; p4 [pos="7,3!", label=" "]; p3 -> p4 [color="#EA4335", penwidth=2, label=" Poor Solvent (Low Yield)", fontcolor="#EA4335"];
// Axes Origin -> Y_Axis [dir=back]; Origin -> X_Axis; Y_Axis [label="", shape=point, pos="0,7!"]; X_Axis [label="", shape=point, pos="8,0!"]; } cend Caption: Ideal vs. Poor Solvent Solubility Curves for Recrystallization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Solution is not saturated (too much solvent was added). | Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, consider an anti-solvent recrystallization.[12] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow it to cool more slowly. Using a solvent with a lower boiling point may be necessary. |
| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not cold. | Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for an extended period (30+ minutes). Always wash crystals with ice-cold solvent. |
| Colored Impurities Remain | Impurities are not removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. |
References
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2024). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Safety Data Sheet for 3-Nitro-1H-pyrazole. Retrieved from [Link]
-
AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. AIChE Proceedings. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1H-Pyrazole-5-carboxamide | C4H5N3O | CID 15239624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. afgsci.com [afgsci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. mt.com [mt.com]
Application Notes: Leveraging 5-Nitro-1H-Pyrazole-3-Carboxamide Chemistry for Traceless Safety-Catch Linker Strategies in Solid-Phase Organic Synthesis
Introduction: A New Paradigm for Solid-Phase Synthesis Cleavage
Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid assembly of complex molecules and libraries thereof. A cornerstone of SPOS is the linker, the chemical entity that tethers a growing molecule to an insoluble resin support. The choice of linker dictates not only the conditions under which the synthesis can be performed but also the ultimate C-terminal functionality and the strategy for cleavage.[1] While many linkers are cleaved under harsh acidic or basic conditions, there is a growing demand for strategies that offer greater control and orthogonality.
"Safety-catch" linkers represent an elegant solution, remaining robustly stable throughout a multi-step synthesis until a specific, orthogonal chemical activation event renders them labile for cleavage under mild conditions.[2][3] This two-stage system prevents premature product release and allows for on-resin modifications that would be incompatible with traditional linker chemistries.
This guide introduces a novel safety-catch strategy based on the unique chemical properties of the 5-nitro-1H-pyrazole scaffold. Pyrazoles are well-established, versatile heterocyclic building blocks in medicinal chemistry.[4][5] By leveraging the profound electronic influence of a nitro group, we can design a highly stable linker that can be activated by a simple reduction reaction, triggering an intramolecular cyclization to release the target molecule in its native, unmodified carboxylic acid form—a truly "traceless" cleavage.
The Scientific Principle: An Electronically-Gated Cleavage Mechanism
The core of this strategy lies in modulating the electronic character of the pyrazole ring to control the reactivity of an amide bond. The workflow is divided into three distinct phases: a stable "off" state for synthesis, an orthogonal activation step, and a self-immolative "on" state for cleavage.
-
Stable "Off" State (Synthesis Phase): The linker is constructed by coupling the amine of a functionalized resin to the C3-carboxylic acid of a 5-nitropyrazole derivative. The target molecule is then synthesized on the resin, culminating in the formation of an amide bond with the N1 position of the pyrazole ring. During this phase, the potent electron-withdrawing nitro group at the C5 position deactivates the pyrazole ring system. This electronic "sink" significantly stabilizes the N1-acyl bond, rendering it inert to the various reagents and conditions used during typical solid-phase synthesis, including strong acids or bases for deprotection steps.
-
Activation Step (Orthogonal Reduction): Once the synthesis is complete, the linker is "activated." This is achieved through the selective reduction of the C5-nitro group to a C5-amino group. This transformation can be accomplished under mild and orthogonal conditions, most commonly using reagents like tin(II) chloride (SnCl₂) in a polar aprotic solvent.[6] This chemical step is the "key" that unlocks the linker for cleavage.
-
Cleavage Step ("On" State & Self-Immolation): The reduction of the nitro group fundamentally alters the electronic landscape of the linker. The resulting C5-amino group is strongly electron-donating, pushing electron density into the pyrazole ring. This electronic shift has a critical consequence: it dramatically increases the nucleophilicity of the pyrazole's N2 atom. The N2 nitrogen, now sufficiently activated, can perform a facile intramolecular nucleophilic attack on the adjacent C3-carboxamide carbonyl carbon. This attack initiates a cyclization-elimination cascade, forming a stable pyrazolo[3,4-d]pyrimidin-4-one ring and, crucially, cleaving the bond to the solid support. The target molecule is released from the N1 position as a free carboxylic acid, leaving no trace of the linker attached.
Visualization of the Safety-Catch Mechanism
The following diagram illustrates the chemical transformations underlying the activation and cleavage process.
Caption: Workflow of the 5-nitropyrazole safety-catch linker strategy.
Experimental Protocols
The following protocols provide a step-by-step guide for implementing this safety-catch strategy. All operations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 1: Preparation of 1-Fmoc-5-nitro-1H-pyrazole-3-carboxylic Acid
Rationale: The first step is to prepare the core building block of the linker. Protecting the N1 position with a base-labile Fmoc group ensures that coupling to the resin occurs exclusively through the C3-carboxylic acid.
Materials:
-
5-Nitro-1H-pyrazole-3-carboxylic acid[7]
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃ solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via TLC.
-
Once complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound.
Protocol 2: Immobilization of the Linker onto the Solid Support
Rationale: This protocol attaches the protected linker to an amino-functionalized resin, preparing the solid support for synthesis of the target molecule.
Materials:
-
Rink Amide MBHA resin (or other suitable amino-functionalized resin)
-
1-Fmoc-5-nitro-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Swell the Rink Amide resin (1.0 eq) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF (2 x 15 min) to expose the primary amine. Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Linker Coupling: In a separate flask, pre-activate 1-Fmoc-5-nitro-1H-pyrazole-3-carboxylic acid (3.0 eq) with DIC (3.0 eq) and OxymaPure® (3.0 eq) in DMF for 15 minutes.
-
Add the activated linker solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 4-6 hours.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under high vacuum.
-
Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the N1 position of the pyrazole, making it ready for the first synthetic coupling step. Wash thoroughly as before and dry.
Protocol 3: Synthesis, Activation, and Cleavage
Rationale: This three-part protocol covers the synthesis of the target molecule, the orthogonal activation of the linker, and the final cleavage to release the product. The example shown is for a generic small molecule synthesis where the first building block is attached via an N-acylation reaction.
A. Solid-Phase Synthesis of Target Molecule
-
Couple the first building block (e.g., a carboxylic acid, R-COOH) to the deprotected N1 position of the pyrazole linker on the resin using standard coupling conditions (e.g., DIC/Oxyma in DMF).
-
Continue the synthesis of the target molecule using established solid-phase chemistry protocols (e.g., iterative deprotection and coupling cycles).
-
Ensure the final synthetic step leaves the molecule fully assembled and, if necessary, with all side-chain protecting groups intact.
B. Activation of the Safety-Catch Linker
-
Wash the final peptide-resin thoroughly with DMF.
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10.0 eq) in DMF.
-
Add the solution to the resin and agitate at room temperature for 4-8 hours. Monitor the reduction by taking a small sample of resin, cleaving with TFA, and analyzing the product by LC-MS to observe the mass shift corresponding to the NO₂ to NH₂ conversion.
-
Once the reduction is complete, wash the resin extensively with DMF (5x), DCM (5x), and finally with a solvent suitable for the cleavage step (e.g., Tetrahydrofuran - THF).
C. Traceless Cleavage
-
Suspend the activated resin in THF or another suitable aprotic solvent.
-
Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 5.0 eq) to facilitate the intramolecular cyclization.
-
Agitate the mixture at room temperature for 12-24 hours. The cleavage can often be accelerated by gentle heating (40-50 °C).
-
Monitor the cleavage by taking a small aliquot of the solution, removing the solvent, and analyzing via LC-MS or TLC.
-
Once cleavage is complete, filter the resin and wash it with additional solvent (DCM or THF).
-
Combine the filtrate and washings. Concentrate under reduced pressure to yield the crude target molecule with a C-terminal carboxylic acid. Purify as required.
General Workflow Visualization
Caption: Stepwise experimental workflow for the safety-catch strategy.
Summary of Key Parameters
The following table summarizes the critical parameters and recommended conditions for the successful application of this safety-catch linker strategy.
| Parameter | Recommended Reagents & Conditions | Rationale & Key Considerations |
| Linker Immobilization | Coupling: DIC, OxymaPure® in DMF Resin: Rink Amide MBHA or similar | Standard, efficient coupling conditions. Ensures formation of a stable amide bond to the resin. |
| Synthesis Stability | Stable to 20% Piperidine/DMF and moderate TFA cocktails (e.g., for side-chain deprotection). | The electron-withdrawing nitro group provides high stability against both basic and acidic reagents commonly used in SPOS. |
| Linker Activation | Reagent: SnCl₂·2H₂O (10 eq) Solvent: DMF Time: 4-8 hours | A mild, chemoselective reduction that is orthogonal to most protecting groups used in SPOS. |
| Cleavage | Solvent: THF, DCM, or DMF Additive: Mild base (e.g., DIPEA) Time: 12-24 hours at RT | The cleavage is driven by intramolecular cyclization. The mild base facilitates the reaction without causing side reactions. The product is released in its native acid form. |
Conclusion
The 5-nitro-1H-pyrazole-3-carboxamide scaffold provides the foundation for a powerful and versatile safety-catch linker strategy. Its key advantages—robust stability during synthesis, a highly orthogonal activation step, and mild, traceless cleavage conditions—make it an excellent choice for the synthesis of complex or sensitive molecules. By offering precise control over the final cleavage event, this methodology empowers researchers to expand the scope of solid-phase organic synthesis, facilitating the development of novel therapeutics and advanced materials.
References
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
- A new germanium-based linker for solid phase synthesis of arom
- A New Germanium-Based Linker for Solid Phase Synthesis of Aromatics: Synthesis of a Pyrazole Library.
- The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
- The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS. Benchchem.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
- Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry.
- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Developing In Vitro Assays for 5-nitro-1H-pyrazole-3-carboxamide Activity: A Strategic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitro-1H-pyrazole-3-carboxamide scaffold represents a promising starting point for drug discovery, leveraging a rich history of diverse biological activities associated with pyrazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The successful prosecution of a drug discovery campaign hinges on the development of robust and relevant in vitro assays. This guide provides a comprehensive framework for establishing a tiered assay cascade to characterize the biological activity of novel this compound derivatives, from initial phenotypic screening to specific target engagement and mechanism of action studies. We emphasize the causality behind experimental choices and the principles of assay validation to ensure data integrity and project success.
Introduction: The Pyrazole-Carboxamide Scaffold
Pyrazole-containing compounds are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[4] The pyrazole ring is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[3][4] Specifically, the 5-Nitro-1H-Pyrazole-3-Carboxylic Acid moiety is a key chemical intermediate, providing a flexible building block for creating diverse compound libraries.[5]
When approaching a novel derivative like this compound, the initial biological target is often unknown.[6][7] This necessitates a logical, phased approach to assay development. We begin with broad, phenotype-based assays to identify any biological activity and then proceed to more focused, target-based assays to elucidate the mechanism of action (MOA).[8] This strategy, often termed an "assay cascade," is fundamental to efficient hit-to-lead development.
The Assay Development and Screening Strategy
The primary goal is to create a funneling process that efficiently screens compounds, identifies active molecules ("hits"), and provides increasingly detailed information to guide medicinal chemistry efforts. The process begins with high-throughput primary assays and progresses to more complex, lower-throughput secondary and tertiary assays.
An effective assay cascade ensures that resources are focused on the most promising compounds. The initial screens are designed for speed and cost-effectiveness, while later-stage assays provide deeper mechanistic insights.[8][9]
Figure 1: A strategic workflow for in vitro assay development.
Phase 1: Primary Phenotypic Screening Protocols
Given the broad potential of pyrazole derivatives, initial screening should focus on identifying general biological activity. We present protocols for antiproliferative and antimicrobial assays as logical starting points.
Antiproliferative and Cytotoxicity Screening
This assay is fundamental for oncology drug discovery and provides a general measure of a compound's ability to inhibit cell growth or induce cell death.[10] The MTT assay is a robust, colorimetric method suitable for high-throughput screening.[11] It measures the metabolic activity of cells, which correlates with the number of viable cells.[11]
Protocol 1: MTT Assay for Antiproliferative Activity
Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., MCF-7, Hep-2).[12]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin)
-
Plate reader (absorbance at 490-570 nm)[11]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound, vehicle control (DMSO), positive control, and a "medium only" blank.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[11]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13][14]
Antimicrobial Screening
Many pyrazole-carboxamide derivatives have shown potent antimicrobial activity.[1][15][16] A broth microdilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans).[15]
Materials:
-
96-well sterile plates (U-bottom for bacteria)
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)[1]
-
Test compound, positive controls (e.g., Ampicillin, Ciprofloxacin), and vehicle control (DMSO)[16]
-
Spectrophotometer or plate reader (OD at 600 nm)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (inoculum + broth), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density.
Phase 2 & 3: From Hit to Mechanism
Once a compound shows activity in a primary screen, the next steps are crucial for validating the hit and understanding its mechanism.
Dose-Response and IC₅₀/EC₅₀ Determination
A confirmed "hit" must demonstrate a dose-dependent effect. The potency of the compound is quantified by its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).[17] This is a critical metric for comparing compounds and guiding structure-activity relationship (SAR) studies.
Data Analysis Workflow:
-
Normalize Data: Convert raw data (e.g., absorbance, luminescence) to a percentage of the control response (e.g., % Inhibition or % Viability).[14]
-
Log-Transform Concentration: Convert the compound concentrations to their logarithm.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[13]
-
Calculate IC₅₀/EC₅₀: The software will calculate the precise concentration that elicits a 50% response.[13][14]
Target Deconvolution
If the compound shows a compelling phenotypic effect but its molecular target is unknown, target deconvolution strategies are employed. These advanced techniques aim to identify the specific protein(s) that the compound binds to.[18][19] While beyond the scope of this note to provide full protocols, key approaches include:
-
Affinity Chromatography: The compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[18]
-
Chemical Proteomics: Techniques like Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) identify target proteins based on changes in their stability upon compound binding.[20]
Phase 4: Target-Based Mechanistic Assays
If a molecular target is known or identified (e.g., a kinase, cyclooxygenase, or carbonic anhydrase, all known targets for pyrazole derivatives), specific biochemical assays can be developed.[21][22][23]
Figure 2: Principle of a direct enzyme inhibition assay.
Protocol 3: General Enzyme Inhibition Assay (e.g., Kinase)
Objective: To determine the IC₅₀ of this compound against a purified enzyme.
Materials:
-
Purified enzyme
-
Specific substrate and co-factors (e.g., ATP for kinases)
-
Assay buffer
-
Test compound and positive control inhibitor
-
Detection reagent (format dependent: colorimetric, fluorescent, luminescent)
-
384-well low-volume plates (for reagent conservation)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in the appropriate assay buffer.
-
Compound Dispensing: Serially dilute the test compound and dispense it into the wells of the assay plate.
-
Enzyme Addition: Add the enzyme to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP, if applicable).
-
Reaction Incubation: Incubate for a time determined by kinetic studies to ensure the reaction is in the linear range.[24]
-
Reaction Termination & Detection: Stop the reaction (if necessary) and add the detection reagent. This reagent measures either the amount of product formed or the amount of substrate consumed.
-
Data Acquisition: Read the plate using the appropriate detection method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control and determine the IC₅₀ value as described in section 4.1.
The Imperative of Assay Validation
For any data to be trustworthy, the assay used to generate it must be validated.[25][26] Validation ensures the assay is "fit for purpose" and produces accurate, reliable, and reproducible results.[27] Key validation parameters are summarized below.
| Parameter | Description | Assessment Method |
| Precision | The closeness of agreement between replicate measurements. | Calculate Coefficient of Variation (%CV) from intra- and inter-assay replicates. |
| Accuracy | The closeness of a measured value to a known or true value. | Compare results against a known reference standard or orthogonal method. |
| Sensitivity | The ability to detect small changes in analyte concentration. | Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Test for interference from other compounds or assay components. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like temperature, incubation time, and reagent concentrations. |
| Assay Quality (Z'-factor) | A statistical measure of the quality of a high-throughput screening assay. | Calculated using positive and negative controls: Z' > 0.5 indicates an excellent assay.[9] |
| Table 1: Key Parameters for In Vitro Assay Validation.[25][26] |
Conclusion
Developing in vitro assays for a novel compound like this compound is a systematic, multi-stage process. It begins with broad phenotypic screens to uncover biological activity, followed by rigorous hit confirmation and mechanistic studies to identify the molecular target and mode of action. Each step must be underpinned by the principles of robust assay design and thorough validation. This strategic approach maximizes the probability of success in identifying and optimizing new therapeutic candidates while ensuring the generation of high-quality, reliable data for decision-making in drug discovery programs.
References
- Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports (RSC Publishing).
- Natural Bioactive Compound Target Identification. Creative Biolabs.
- Recent advances in target identification of bioactive natural products. Taylor & Francis Online.
- Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.
- Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules.
- Validation of in vitro tools and models for preclinical drug discovery. National Institute of Standards and Technology.
- Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. National Institutes of Health (NIH).
- Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. IntechOpen.
- A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies. PubMed Central.
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. SLAS Discovery.
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ.
- How to determine IC50 value of a compound ? ResearchGate.
- Synthesis and evaluation of novel pyrazole carboxamide derivatives. Scientific Reports.
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- The Role of Assay Development and Validation in Drug Discovery. PeploBio.
- Assay Development in Drug Discovery. Danaher Life Sciences.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
- NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - a 2 minute Preview of the Experimental Protocol. JoVE.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH).
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Cell Proliferation Assays. Creative Biolabs.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. National Institutes of Health (NIH).
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications.
- Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies. PubMed.
- The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH).
- Current status of pyrazole and its biological activities. PubMed Central.
- The Recent Development of the Pyrazoles : A Review. TSI Journals.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. nibib.nih.gov [nibib.nih.gov]
- 26. dispendix.com [dispendix.com]
- 27. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
Application Notes & Protocols: A Guide to the In Vitro Screening of 5-nitro-1H-pyrazole-3-carboxamide Against Cancer Cell Lines
Abstract
This document provides a comprehensive guide for the initial in vitro screening of 5-nitro-1H-pyrazole-3-carboxamide, a novel pyrazole derivative, for potential anticancer activity. Pyrazole-containing compounds have emerged as a significant class of therapeutic agents in oncology, demonstrating a wide range of mechanistic actions.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for cytotoxicity assessment, data analysis, and interpretation. By explaining the rationale behind experimental choices and incorporating self-validating systems, these protocols aim to ensure technical accuracy and reproducibility.
Introduction: The Rationale for Screening Pyrazole Derivatives
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates for various diseases, including cancer.[4] Pyrazole derivatives have been shown to exhibit anticancer activity through diverse mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[3][5] Some pyrazole-based compounds have demonstrated potent inhibitory effects on key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer.[3][5]
Given the established precedent of the pyrazole core in oncology, the exploration of novel derivatives like this compound is a logical and promising avenue for identifying new anticancer agents. The nitro group and carboxamide functionalities can significantly influence the compound's electronic properties and potential for hydrogen bonding, which may lead to novel interactions with biological targets. This application note outlines a robust workflow for the initial assessment of this compound's cytotoxic potential against a panel of human cancer cell lines.
Foundational Protocols: From Compound Preparation to Cytotoxicity Assessment
A successful screening campaign begins with meticulous preparation and a well-defined experimental plan. The following protocols are designed to be executed sequentially, providing a solid foundation for evaluating the anticancer potential of this compound.
Materials and Reagents
-
Test Compound: this compound
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293T) for selectivity assessment.[3][6]
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Reagents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Inverted microscope
-
Protocol 1: Preparation of Test Compound Stock Solution
Causality: A high-concentration, sterile stock solution in a suitable solvent is essential for accurate serial dilutions and to minimize solvent effects on the cells. DMSO is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in cell culture grade DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to maintain stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Line Maintenance and Seeding
Causality: Consistent cell culture practices are paramount for reproducible results. Seeding an optimal number of cells ensures they are in the logarithmic growth phase during the experiment, providing a sensitive system to detect cytotoxic effects.[8]
-
Culture the selected cancer cell lines in their appropriate growth medium in a humidified incubator.
-
Passage the cells regularly to maintain them in a healthy, sub-confluent state.
-
On the day of the experiment, harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in fresh culture medium.[7][9]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow the cells to attach and resume growth.
Protocol 3: The MTT Cytotoxicity Assay
Causality: The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[10] The intensity of the color is directly proportional to the number of living cells.
-
The following day, prepare serial dilutions of the this compound stock solution in culture medium. A common concentration range for initial screening is 0.1 to 100 µM.[7]
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).[7] Also, include wells with medium only to serve as a blank.
-
Incubate the plate for 48 to 72 hours.[7]
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Interpretation
Calculating Percentage Viability and IC50
Causality: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[12] It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
-
Normalize the Data: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[13]
-
Determine the IC50: The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined by non-linear regression analysis using software like GraphPad Prism or by using an online IC50 calculator.[12][13][14]
Data Presentation
Summarize the calculated IC50 values in a clear and concise table.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |
| HEK293T | Embryonic Kidney (Non-cancerous) | Experimental Value | Experimental Value |
Note: The data presented above are for illustrative purposes. Actual values will depend on experimental outcomes.
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following have been generated using Graphviz to depict the screening workflow and a potential signaling pathway that could be targeted by pyrazole derivatives.
Caption: Experimental workflow for in vitro screening.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
Application of 5-nitro-1H-pyrazole-3-carboxamide in Kinase Inhibitor Design: Principles and Protocols
Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the persistent challenges of selectivity, potency, and acquired resistance demand continuous innovation in molecular design.[4][5] Within the medicinal chemist's toolkit, the pyrazole ring stands out as a "privileged scaffold"—a core molecular structure that consistently appears in potent and selective kinase inhibitors.[2][6][7]
The power of the pyrazole scaffold lies in its unique electronic and structural properties. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the hinge region of the kinase ATP-binding pocket.[7] This hinge-binding interaction is a cornerstone of many Type I and Type II kinase inhibitors, anchoring the molecule and orienting other substituents to achieve high affinity and selectivity.
This application note focuses on a specific, highly versatile pyrazole derivative: 5-nitro-1H-pyrazole-3-carboxamide . We will explore the rationale behind its use, detailing how each component of the scaffold—the pyrazole core, the 3-carboxamide group, and the 5-nitro group—contributes to its utility in designing next-generation kinase inhibitors. We will then provide detailed, field-proven protocols for the synthesis of derivative libraries and their subsequent evaluation through robust in vitro and cell-based assays.
Scientific Rationale: Deconstructing the this compound Scaffold
The strategic advantage of this scaffold is not accidental; it is a product of rational design principles honed over decades of kinase inhibitor development. Each functional group serves a distinct and synergistic purpose.
-
The 1H-Pyrazole Core: As previously mentioned, the unsubstituted N-H at the 1-position is a critical hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region.[7] This interaction mimics the adenine portion of ATP, making the scaffold an excellent starting point for competitive inhibitors.
-
The 3-Carboxamide Moiety: The carboxamide group at the 3-position provides a versatile handle for synthetic elaboration. The amide N-H can form an additional hydrogen bond, often with the opposing side of the kinase hinge, creating a bidentate interaction that significantly enhances binding affinity. Furthermore, the substituent attached to the amide nitrogen can be readily varied to explore different regions of the ATP-binding site, enabling the optimization of potency and selectivity. This "vectorial" extension allows chemists to target unique sub-pockets within different kinases.
-
The 5-Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position serves multiple strategic functions. Firstly, it modulates the electronics of the pyrazole ring, potentially influencing the strength of the hinge-binding interactions. Secondly, and more critically, it serves as a synthetic precursor. The nitro group can be readily reduced to an amine, which then acts as a key attachment point for a second diverse set of substituents. This two-pronged diversification strategy (at the 3-carboxamide and the 5-amino positions) allows for the rapid generation of extensive chemical libraries to probe structure-activity relationships (SAR). SAR studies have shown that bulky, electron-withdrawing groups in this region can maximize inhibitory potency against certain kinases, such as Aurora A.[2]
The logical workflow for utilizing this scaffold is visualized below.
Caption: Scaffold-based workflow for kinase inhibitor design.
PART 1: Synthetic Protocols for Library Generation
The following protocols provide a generalized yet robust framework for synthesizing a library of kinase inhibitors based on the this compound scaffold.
Protocol 1.1: Synthesis of this compound Derivatives (Amide Coupling)
This protocol details the coupling of the core carboxylic acid with a diverse panel of primary or secondary amines to generate the first level of chemical diversity.
Causality: The choice of an amide coupling reaction is based on its reliability, broad substrate scope, and the stability of the resulting amide bond. Reagents like HATU are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions, thus preserving sensitive functional groups on the amine coupling partner.
Methodology:
-
Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes. The formation of the activated ester is often indicated by a slight color change.
-
Coupling: To the activated mixture, add the desired amine (R¹R²NH) (1.05 eq) dissolved in a minimal amount of DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-nitro-1H-pyrazole-3-carboxamide.
Protocol 1.2: Reduction of the Nitro Group
This step converts the inert nitro group into a reactive amino group, opening the door for a second round of diversification.
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is the reducing agent. The reaction is typically quantitative and proceeds under mild pressure and temperature.
Methodology:
-
Setup: To a solution of the this compound derivative (1.0 eq) in methanol or ethanol in a hydrogenation vessel, carefully add 10% Pd/C (10% w/w).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot typically indicates completion (usually 2-6 hours).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1H-pyrazole-3-carboxamide derivative, which is often pure enough for the next step.
PART 2: Biological Evaluation Protocols
Once a library of compounds has been synthesized, their biological activity must be quantified. The following protocols describe standard assays for determining kinase inhibitory potency and cellular effects.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay is a gold standard for quantifying the direct inhibitory effect of a compound on a purified kinase enzyme.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Kinase activity is directly proportional to ADP production. Therefore, a potent inhibitor will result in less ADP being produced, leading to a higher luminescence signal (as less ATP is consumed, more is available for the luciferase reaction). The amount of light generated is inversely proportional to the kinase activity.[8][9]
Methodology:
-
Compound Preparation: Prepare a serial dilution of the synthesized pyrazole inhibitors in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in the appropriate kinase assay buffer.
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add the purified recombinant kinase and its specific substrate peptide in kinase reaction buffer.
-
Add the diluted inhibitor compound (or DMSO for positive control wells and buffer for negative control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin to convert the newly generated ADP back to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Protocol 2.2: Cellular Target Engagement Assay (NanoBRET™ Assay)
Moving from a biochemical to a cellular context is crucial to confirm that a compound can enter cells and bind to its intended target.[10][11]
Principle: The NanoBRET™ Target Engagement Assay measures compound binding at a specific protein kinase target within intact cells.[12] The assay uses a kinase fused to a bright NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added to the cells. When the tracer binds to the luciferase-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. If a test compound enters the cell and competes with the tracer for binding to the kinase, the BRET signal will decrease in a dose-dependent manner.[12]
Methodology:
-
Cell Preparation: Culture cells and transiently transfect them with the plasmid encoding the NanoLuc®-kinase fusion protein. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM® I Reduced Serum Medium. Add the diluted compounds to the cells.
-
Tracer Addition: Immediately after adding the compounds, add the NanoBRET™ Tracer and the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Data Acquisition: Measure the filtered luminescence signals for both the donor (NanoLuc®) and the acceptor (tracer) using a luminometer equipped with appropriate filters (e.g., 460nm for donor, >610nm for acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in this ratio against the compound concentration to determine the cellular IC₅₀, reflecting the compound's potency in a physiological context.
Data Presentation and Interpretation
The data generated from these assays should be systematically organized to facilitate SAR analysis.
Table 1: Representative In Vitro and Cellular Potency Data
| Compound ID | R¹ (from 3-Carboxamide) | R² (from 5-Amino) | Target Kinase IC₅₀ (nM) [a] | Cellular Target Engagement IC₅₀ (nM) [b] |
| Lead-01 | Cyclopropyl | H | 550 | >10,000 |
| Opt-01a | 4-Fluorophenyl | H | 85 | 5,200 |
| Opt-01b | 4-Morpholinophenyl | H | 25 | 1,800 |
| Lead-02 | 4-Morpholinophenyl | Acetyl | 15 | 450 |
| Opt-02a | 4-Morpholinophenyl | 4-Methoxybenzoyl | 5.2 | 98 |
| Opt-02b | 4-Morpholinophenyl | Pyrimidine-2-yl | 1.8 | 35 |
[a] Determined by ADP-Glo™ assay against purified Aurora A kinase. [b] Determined by NanoBRET™ assay in HEK293 cells expressing NanoLuc®-Aurora A.
Interpretation: The hypothetical data in Table 1 illustrates a typical optimization cascade.
-
Moving from an aliphatic (Lead-01) to an aromatic group (Opt-01a) at the 3-carboxamide improves biochemical potency.
-
Adding a solubilizing group like morpholine (Opt-01b) further enhances biochemical potency and begins to show improved cellular activity.
-
Diversification at the 5-amino position (Lead-02 vs. Opt-01b) provides a significant boost in both biochemical and cellular potency.
-
Further optimization at the 5-amino position with groups capable of additional interactions (Opt-02a, Opt-02b) leads to a highly potent lead candidate (Opt-02b) with nanomolar activity in both biochemical and cellular assays.
Conclusion
The this compound scaffold is a powerful and versatile starting point for the design of novel kinase inhibitors. Its constituent parts provide a well-defined framework for establishing crucial hinge-binding interactions while offering two distinct points for synthetic diversification. This allows for a systematic and rational exploration of the chemical space within the kinase ATP-binding site. By employing the robust synthetic and biological evaluation protocols detailed in this note, researchers can efficiently generate and screen compound libraries, interpret structure-activity relationships, and accelerate the identification of potent and cell-active lead candidates for further drug development.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- MDPI. (n.d.).
- LoGrasso, P. V., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(25), 6449-6456.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022).
- Ansari, M. F., et al. (2025).
- Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(5), 2359.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
- Bavuchiras, S., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2909.
- Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-62.
- BenchChem. (2025).
- American Association for Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis.
- Kamal, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759.
- Xiang, H., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(21), 5035.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- El-Sayed, N. N. E., et al. (2019).
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. inits.at [inits.at]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
Application Note & Protocols: Strategic Functionalization of the N-H Position of 5-Nitro-1H-pyrazole-3-carboxamide
Abstract
The 5-nitro-1H-pyrazole-3-carboxamide scaffold is a privileged core structure in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Functionalization of the pyrazole N-H position is a critical step in library synthesis and lead optimization, allowing for the modulation of physicochemical properties and target engagement. This document provides a comprehensive guide to the strategic N-H functionalization of this scaffold, addressing the key challenge of regioselectivity and offering detailed, field-proven protocols for N-alkylation, N-arylation, and N-acylation.
Introduction: The Strategic Value of N-H Functionalization
Pyrazole-based compounds are foundational in drug discovery, forming the core of blockbuster drugs and numerous clinical candidates.[1][3] The this compound core combines three key pharmacophoric elements: a pyrazole ring for robust metabolic stability and versatile interactions, a carboxamide group that acts as a potent hydrogen bond donor/acceptor, and a nitro group that serves as a strong electron-withdrawing group and a potential bioisostere for other functionalities.
Modification of the N-H position (N1) is a primary strategy for diversifying the scaffold. This substitution directly impacts:
-
Physicochemical Properties: Modulating solubility, lipophilicity (logP), and metabolic stability.
-
Target Binding: Introducing new vectors to explore interactions within a protein binding pocket.
-
Conformational Control: Influencing the orientation of the substituents at positions 3 and 5.
However, the unsymmetrical nature of the pyrazole ring presents a significant synthetic challenge: the potential for reaction at two different nitrogen atoms (N1 and N2), leading to regioisomeric products. This guide elucidates the principles governing this selectivity and provides robust methods to control the reaction outcome.
The Core Challenge: Regioselectivity in Pyrazole Functionalization
The N-H proton of this compound can tautomerize, placing the proton on either N1 or N2. Upon deprotonation, a pyrazolide anion is formed, with negative charge delocalized over both nitrogen atoms. The subsequent attack by an electrophile can occur at either nitrogen, yielding a mixture of N1 and N2 isomers.
The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: The substituent at C5 (nitro group) sterically encumbers the adjacent N1 position, while the C3 substituent (carboxamide) hinders the N2 position.
-
Electronic Effects: Both the nitro and carboxamide groups are strongly electron-withdrawing, which increases the acidity of the N-H proton but also influences the nucleophilicity of the respective adjacent nitrogen atoms in the pyrazolide anion.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically shift the N1/N2 ratio.[4][5] Strong bases (e.g., NaH) tend to favor the thermodynamically more stable product, whereas weaker bases (e.g., K₂CO₃) or specific cation chelation can favor the kinetically controlled product.[5][6]
Figure 1. Logical workflow illustrating the challenge of regioselectivity in the N-functionalization of unsymmetrical pyrazoles.
Protocol I: Regioselective N-Alkylation
N-alkylation is the most common modification. Control over regioselectivity is paramount and can be achieved by carefully selecting the base and reaction conditions. Generally, for the this compound scaffold, alkylation is expected to favor the N1 position, which is adjacent to the less sterically demanding hydrogen of the carboxamide compared to the oxygen atoms of the nitro group.
Principle and Mechanistic Insights
The choice of base is critical. A strong, non-coordinating base like sodium hydride (NaH) will fully deprotonate the pyrazole, leading to a "free" pyrazolide anion. In this case, the reaction outcome is often governed by thermodynamics, favoring the most stable isomer. In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, Acetonitrile) establish an equilibrium. The larger, softer cesium cation has been shown to chelate with substituents, potentially directing the alkylating agent to a specific nitrogen and favoring the kinetic product.[4]
Detailed Experimental Protocol (N1-Selective Benzylation)
This protocol details a typical N-alkylation using benzyl bromide under conditions that generally favor N1 substitution.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Benzyl Bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.70 g, 10 mmol).
-
Add anhydrous DMF (50 mL) and stir until the solid is fully dissolved.
-
Add finely ground K₂CO₃ (2.76 g, 20 mmol). The suspension will become cloudy.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.43 mL, 12 mmol) dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water (200 mL).
-
A precipitate (the product) may form. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate regioisomers and impurities.
Data Presentation: N-Alkylation Conditions and Outcomes
The following table summarizes typical outcomes. Note that yields and ratios are representative and can vary based on the specific substrate and precise conditions.
| Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Typical N1:N2 Ratio | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | >95:5 | 85-95 |
| Benzyl Bromide | K₂CO₃ | DMF | 50 | >95:5 | 80-90 |
| Ethyl Bromoacetate | Cs₂CO₃ | ACN | 60 | 90:10 | 75-85 |
| Allyl Bromide | NaH | THF | 25 | 85:15 | 70-80 |
Protocol II: N-Arylation via Buchwald-Hartwig Coupling
Introducing an aryl or heteroaryl group at the N1 position often requires transition-metal catalysis. The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for this transformation.
Principle and Mechanistic Insights
This reaction involves the palladium-catalyzed coupling of an amine (in this case, the pyrazole N-H) with an aryl halide or triflate. The catalytic cycle requires a palladium precursor, a phosphine ligand to stabilize the palladium complex, and a base to deprotonate the pyrazole. The choice of ligand is crucial for reaction efficiency and can influence the rate and scope of the transformation.
Figure 2. A typical experimental workflow for the Buchwald-Hartwig N-arylation of the pyrazole scaffold.
Detailed Experimental Protocol (N1-Phenylation)
Materials:
-
This compound (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene, anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Ammonium Chloride (NH₄Cl)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (170 mg, 1.0 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (29 mg, 0.05 mmol).
-
Seal the vessel with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Via syringe, add anhydrous toluene (10 mL), followed by bromobenzene (115 µL, 1.1 mmol).
-
Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure N1-phenyl-5-nitro-1H-pyrazole-3-carboxamide.
Protocol III: N-Acylation
N-acylation is typically a rapid and high-yielding reaction that proceeds selectively at the N1 position due to electronic and steric factors.
Principle and Mechanistic Insights
The reaction proceeds via nucleophilic attack of a pyrazole nitrogen onto the electrophilic carbonyl carbon of an acyl chloride or anhydride. A tertiary amine base, such as triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. The reaction is generally irreversible and kinetically controlled.
Detailed Experimental Protocol (N1-Acetylation)
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.5 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.70 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.07 mL, 15 mmol) dropwise to the stirred solution. A color change and/or formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold 1 M HCl (aq).
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water.
-
Dry the solid product under vacuum to yield N1-acetyl-5-nitro-1H-pyrazole-3-carboxamide. If no precipitate forms, extract the aqueous layer with DCM, wash the combined organic layers with 1M HCl and brine, dry over MgSO₄, and concentrate.
Conclusion
The functionalization of the N-H position of this compound is a versatile strategy for generating novel chemical entities for drug discovery. By understanding the principles of regioselectivity and carefully selecting reaction conditions, researchers can achieve high yields and predictable outcomes for N-alkylation, N-arylation, and N-acylation reactions. The protocols provided herein serve as a robust starting point for the exploration of chemical space around this valuable scaffold.
References
- Current time information in Merrimack County, US. (n.d.). Google.
- Gorelik, M. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
- (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Li, B., et al. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Journal Name].
- (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. ACS Publications.
- Montoya, V., et al. (2005, December 26). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron.
- Szabó, G., et al. (2009, July 23). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.
- (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
- (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Synthesis of a 5-Nitro-1H-pyrazole-3-carboxamide Analog Library
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrazole Scaffold and the Quest for Novel Therapeutics
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow for the creation of diverse derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule, often enhancing its potency. This application note provides a comprehensive, in-depth guide to the synthesis of a library of 5-nitro-1H-pyrazole-3-carboxamide analogs, a class of compounds with considerable potential in drug discovery.
The strategic combination of the pyrazole core, a C3-carboxamide linkage, and a C5-nitro group offers a rich molecular landscape for generating novel chemical entities. The carboxamide moiety provides a key hydrogen bonding motif, crucial for molecular recognition in biological systems, while the diverse amines incorporated in the final step allow for systematic exploration of the chemical space to establish structure-activity relationships (SAR).[5] This guide details a robust and flexible four-step synthetic strategy, providing detailed protocols, mechanistic insights, and characterization data to enable researchers to successfully generate a library of these promising compounds.
Overall Synthetic Strategy
The synthesis of the this compound library is designed as a four-step sequence, commencing with the construction of the core pyrazole ring system. This is followed by a regioselective nitration, ester hydrolysis, and finally, a divergent amide coupling step to introduce chemical diversity. This strategy is advantageous as it allows for the late-stage introduction of various amine building blocks, making it highly efficient for library synthesis.
Caption: High-level overview of the four-step synthetic workflow.
Experimental Protocols and Methodologies
PART 1: Synthesis of the Core Scaffold
This section details the preparation of the key intermediate, 5-nitro-1H-pyrazole-3-carboxylic acid, through a three-step process.
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The synthesis begins with the construction of the pyrazole ring through a Claisen condensation followed by a cyclization reaction with hydrazine. This is a classic and reliable method for generating the pyrazole-3-carboxylate scaffold.[6]
Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
-
Materials:
-
Diethyl oxalate
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of sodium ethoxide (1.0 eq) in absolute ethanol at 0 °C, add a mixture of diethyl oxalate (1.0 eq) and acetone (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of hydrazine hydrate (1.0 eq) in ethanol containing a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1H-pyrazole-3-carboxylate as a white solid.
-
-
Rationale: The Claisen condensation between diethyl oxalate and acetone, promoted by the strong base sodium ethoxide, forms the intermediate β-dicarbonyl compound. The subsequent cyclization with hydrazine hydrate in the presence of a catalytic amount of acetic acid proceeds via a condensation-cyclization cascade to yield the stable pyrazole ring.
Step 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate
The introduction of the nitro group at the C5 position is a critical step. This is achieved through electrophilic aromatic substitution using a nitrating agent. A mixture of nitric acid and sulfuric acid in acetic anhydride provides a potent source of the nitronium ion (NO₂⁺).[2]
Protocol 2: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
-
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
Acetic anhydride
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flask containing acetic anhydride at 0 °C, add concentrated sulfuric acid dropwise with stirring.
-
To this cooled mixture, add fuming nitric acid dropwise, maintaining the temperature below 5 °C.
-
Add ethyl 1H-pyrazole-3-carboxylate in portions to the nitrating mixture at 0 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 5-nitro-1H-pyrazole-3-carboxylate as a pale yellow solid.
-
-
Rationale: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion. The pyrazole ring is an electron-rich heterocycle, and the C5 position is susceptible to electrophilic attack. Acetic anhydride acts as a solvent and also helps to control the reaction conditions.
Step 3: Hydrolysis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary functional group for the subsequent amide coupling. Basic hydrolysis followed by acidification is a standard and effective method for this transformation.
Protocol 3: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid
-
Materials:
-
Ethyl 5-nitro-1H-pyrazole-3-carboxylate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (2M)
-
Deionized water
-
-
Procedure:
-
Dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate in ethanol.
-
Add an aqueous solution of potassium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in deionized water and cool to 0 °C.
-
Acidify the solution to pH 2-3 by the dropwise addition of 2M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to afford 5-nitro-1H-pyrazole-3-carboxylic acid.
-
-
Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of ethoxide and protonation of the carboxylate during acidic workup yields the desired carboxylic acid.
PART 2: Library Synthesis of this compound Analogs
With the core carboxylic acid in hand, a diverse library of amides can be generated by coupling with a variety of primary and secondary amines. Two robust methods are presented here to accommodate a wide range of amine substrates.
Caption: Divergent strategies for the synthesis of the carboxamide library.
Protocol 4: Amide Coupling for Library Synthesis
Method A: HATU-Mediated Coupling
This method is highly efficient and suitable for a broad range of amines, including those that are less nucleophilic or sterically hindered.
-
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid
-
A diverse library of primary and secondary amines (1.1 eq per reaction)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (for a single parallel synthesis):
-
In a reaction vial, dissolve 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Seal the vial and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC, or recrystallization) to obtain the desired this compound analog.
-
-
Rationale: HATU is a highly effective coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. DIPEA, a non-nucleophilic base, neutralizes the acids formed during the reaction and facilitates the coupling process.
Method B: Synthesis via the Acyl Chloride
This classic method is cost-effective and particularly useful for large-scale synthesis or when coupling with simple, highly nucleophilic amines.
-
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
A diverse library of primary and secondary amines (1.2 eq per reaction)
-
Triethylamine (TEA) (2.5 eq)
-
-
Procedure (for a single parallel synthesis):
-
Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) and a catalytic drop of DMF.
-
Reflux the mixture for 2 hours or until the solid dissolves and gas evolution ceases.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporate with anhydrous DCM (2x) to ensure complete removal.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as described in Method A.
-
-
Rationale: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride. The subsequent addition of an amine, in the presence of a base like triethylamine to scavenge the HCl byproduct, leads to the formation of the amide bond.
Data Presentation and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
Table 1: Representative Yields and Characterization Data
| Compound ID | Amine Used | Method | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| PNP-001 | Aniline | A | 78 | ... | ... |
| PNP-002 | Benzylamine | B | 82 | ... | ... |
| PNP-003 | Morpholine | A | 85 | ... | ... |
| PNP-004 | (R)-1-Phenylethylamine | A | 75 | ... | ... |
Note: ¹H NMR and MS data are illustrative and should be determined experimentally for each synthesized analog.
Conclusion
This application note provides a detailed and robust methodology for the synthesis of a library of this compound analogs. The described four-step synthetic route is efficient, versatile, and amenable to parallel synthesis, making it ideal for generating a diverse set of compounds for biological screening. The protocols are accompanied by mechanistic rationales to provide a deeper understanding of the chemical transformations involved. By following these procedures, researchers in drug discovery and medicinal chemistry can effectively access this promising class of molecules for the development of novel therapeutic agents.
References
-
Ebenezer, O. A., & Adejayan, A. O. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 27(11), 1269-1293. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(5-nitro-2-furyl)-1H-pyrazole-4-carboxaldehyde. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1245-1251. [Link]
-
Zhang, Y., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 83-92. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7799-7811. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some new pyrazole, pyrazolyl-thiazole and pyrazolyl-1,3,4-thiadiazine derivatives. Medicinal Chemistry Research, 21(8), 1646-1653. [Link]
-
Ansari, A., et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 4. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
Application Notes and Protocols for the Quantification of 5-nitro-1H-pyrazole-3-carboxamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-nitro-1H-pyrazole-3-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust and reliable quantification of this compound, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The methodologies presented herein are grounded in established bioanalytical principles, emphasizing the causality behind experimental choices to ensure scientific integrity and the generation of trustworthy data. This guide is structured to provide not only step-by-step protocols but also the scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively.
SECTION 1: Foundational Principles of Bioanalytical Method Validation
Before delving into specific analytical techniques, it is crucial to understand the framework of bioanalytical method validation. Regulatory guidelines from the FDA and EMA provide a comprehensive framework for validating analytical methods to ensure their reliability and reproducibility.[1][2][3][4] The core parameters of method validation include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the biological matrix.
-
Accuracy: The closeness of the measured concentration to the true concentration of the analyte.
-
Precision: The degree of scatter between a series of measurements of the same sample, expressed as the coefficient of variation (%CV).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
-
Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, interfering substances from the biological matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5][6]
All protocols described in this document must be fully validated according to these principles to ensure the integrity of the generated data.
SECTION 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high selectivity, sensitivity, and speed.[2][7]
Principle of LC-MS/MS
Liquid chromatography separates the analyte of interest from other components in the sample based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are filtered based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the general workflow for the quantification of this compound in plasma using LC-MS/MS.
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol for LC-MS/MS Quantification in Human Plasma
2.3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended for optimal accuracy) or a structurally similar analog.
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)[8]
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
2.3.2. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[3][8][9][10] Acetonitrile is a common and efficient precipitation solvent.
-
Thaw Samples: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized during method development) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an HPLC vial with an insert for analysis.
Causality: The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, leading to more accurate and precise quantification. Protein precipitation with an organic solvent like acetonitrile is chosen for its simplicity and high efficiency in removing proteins that can interfere with the analysis and damage the LC column.[10] Evaporation and reconstitution in the initial mobile phase composition helps to focus the analyte band on the column, improving peak shape and sensitivity.
2.3.3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for separating this type of polar compound.[11][12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: A gradient elution should be optimized to provide good separation from matrix components and a sharp peak shape for the analyte. A starting point could be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Causality: A C18 column is selected for its versatility in retaining and separating a wide range of small molecules. The acidic mobile phase (formic acid) is used to promote protonation of the analyte, which is generally required for efficient positive mode electrospray ionization. A gradient elution allows for the effective separation of the analyte from potentially interfering matrix components.
2.3.4. Mass Spectrometer Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be evaluated. Given the presence of amide and nitro groups, both are plausible.
-
MRM Transitions: These need to be determined empirically by infusing a standard solution of this compound into the mass spectrometer.
-
Parent Ion (Q1): Scan for the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.
-
Fragment Ions (Q3): Fragment the parent ion and identify the most stable and abundant product ions. The most intense transition is typically used for quantification, and a second transition for confirmation.
-
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized to maximize the signal for the analyte and internal standard.
Data Analysis and Validation
The concentration of this compound in the samples is determined by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. The curve is typically fitted using a weighted (1/x or 1/x²) linear regression.
Table 1: Representative LC-MS/MS Method Validation Acceptance Criteria (based on FDA and EMA Guidelines) [1][2][3][4]
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; at least 75% of standards within ±15% of nominal value (±20% for LLOQ) |
| Accuracy | Mean concentration within ±15% of nominal value (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (%CV) ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor should be close to 1 with a %CV ≤ 15% |
| Stability (Freeze-thaw, short-term, long-term) | Mean concentration within ±15% of the baseline concentration |
SECTION 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
For applications where the sensitivity of LC-MS/MS is not required, HPLC with UV detection can be a cost-effective and robust alternative.
Principle of HPLC-UV
HPLC separates the analyte based on its interaction with the stationary and mobile phases. The analyte is then detected as it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The presence of a nitro group and a conjugated ring system in this compound suggests it will have a strong UV chromophore, making it suitable for UV detection.[13]
Experimental Workflow for HPLC-UV Analysis
The workflow for sample preparation can be similar to that for LC-MS/MS, often involving protein precipitation or liquid-liquid extraction.
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol for HPLC-UV Quantification in Human Plasma
3.3.1. Materials and Reagents
-
Same as for LC-MS/MS, with the exception that LC-MS grade reagents are not strictly necessary, but high-purity HPLC grade is required.
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Diethyl ether (HPLC grade)
3.3.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract than protein precipitation, which is often beneficial for HPLC-UV to reduce baseline noise and interfering peaks.[11]
-
Thaw and Aliquot: Thaw and aliquot 200 µL of plasma sample, standards, or QCs into a microcentrifuge tube.
-
Internal Standard: Add the internal standard. For HPLC-UV, a structurally similar compound with a good UV chromophore is suitable.
-
Acidification: Add 50 µL of 0.1 M HCl to acidify the sample, which can improve the extraction efficiency of certain compounds.
-
Extraction Solvent: Add 1 mL of an extraction solvent mixture, for example, methyl tert-butyl ether:diethyl ether (90:10, v/v).[11]
-
Vortexing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the HPLC-UV system.
Causality: LLE is chosen to provide a cleaner sample extract compared to protein precipitation, which is advantageous for reducing interferences in UV detection. The choice of extraction solvent is based on its ability to efficiently extract the analyte while being immiscible with the aqueous sample matrix.
3.3.3. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and column oven.
-
UV Detector: A variable wavelength or photodiode array (PDA) detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like phosphoric acid). A starting point could be 40:60 (v/v) acetonitrile:water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength (λmax): The optimal wavelength for detection should be determined by scanning a standard solution of this compound with a PDA detector to find the wavelength of maximum absorbance. Nitroaromatic compounds often have strong absorbance in the range of 230-280 nm.[14]
Data Analysis and Validation
Data analysis and validation follow the same principles as for the LC-MS/MS method, with acceptance criteria for accuracy, precision, and other parameters being consistent with regulatory guidelines.
Table 2: Summary of Proposed Analytical Methods
| Feature | LC-MS/MS Method | HPLC-UV Method |
| Principle | Chromatographic separation followed by mass-based detection (MRM) | Chromatographic separation followed by UV absorbance detection |
| Selectivity | Very High | Moderate to High |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) |
| Sample Prep | Protein Precipitation (recommended) | Liquid-Liquid Extraction (recommended) |
| Instrumentation | HPLC/UHPLC coupled to a triple quadrupole mass spectrometer | Standard HPLC with a UV/PDA detector |
| Primary Application | Regulated bioanalysis for PK/TK studies | Research, formulation analysis, studies with higher expected concentrations |
SECTION 4: Stability Considerations
The stability of this compound in biological matrices is a critical aspect of method validation.[5] Nitroaromatic compounds can be susceptible to degradation, particularly reduction of the nitro group. Stability must be evaluated under the following conditions:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Determine stability in the frozen state (-20°C or -80°C) for the expected duration of sample storage.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Stability is assessed by analyzing replicate QC samples at low and high concentrations after exposure to these conditions and comparing the results to freshly prepared samples.
Conclusion
The choice between an LC-MS/MS and an HPLC-UV method for the quantification of this compound will depend on the specific requirements of the study, particularly the required sensitivity and the complexity of the biological matrix. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for regulated bioanalysis in drug development. The HPLC-UV method, while less sensitive, provides a robust and cost-effective alternative for other applications.
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is mandatory to ensure the generation of reliable and reproducible data. The protocols and principles outlined in this document provide a solid foundation for developing and validating robust analytical methods for this important compound.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
protocols.io. (2019). a protein precipitation extraction method. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 83-90. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
La-Scalea, M. A., et al. (2000). Determination of organic nitro compounds using HPLC-UV-PAED. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 757-766. [Link]
-
Shah, J., et al. (2016). An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study. Journal of Chromatography B, 1019, 98-106. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Yamini, Y., et al. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. Analytica Chimica Acta, 630(2), 153-159. [Link]
-
ResearchGate. (n.d.). An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Retrieved from [Link]
-
LCGC International. (2010). Liquid-Liquid Extraction of Polar Organic Compounds. [Link]
-
Reid, E. L., & Horseman, G. P. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 68(47), 13615-13620. [Link]
-
Patel, D. S., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 154, 105-111. [Link]
-
Ma, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(2), 380-384. [Link]
-
Li, X., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 95, 17-23. [Link]
-
Poteet, E., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]
-
Viswanathan, C. T., et al. (2007). Bioanalysis in drug discovery and development. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 633-643. [Link]
-
Nussbaum, M. A., et al. (2002). Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 983-993. [Link]
-
Singh, P., et al. (2019). Advancements in the Analytical Quantification of Nitroxidative Stress Biomarker 3-Nitrotyrosine in Biological Matrices. Critical Reviews in Analytical Chemistry, 49(4), 333-351. [Link]
-
Miyares, P. H., & Jenkins, T. F. (1990). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. DTIC. [Link]
-
van Amsterdam, P., et al. (2018). Instability of biological matrices and its effect on bioanalytical method performance. Bioanalysis, 10(22), 1845-1854. [Link]
-
Wang, Y., et al. (2010). Studies on the HPLC analysis conditions of nitryl compounds. Environmental Science & Technology, 33(1), 122-125. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. a protein precipitation extraction method [protocols.io]
- 10. agilent.com [agilent.com]
- 11. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Properties of 5-Nitro-1H-pyrazole-3-carboxamide
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The introduction of specific functional groups, such as a nitro moiety, can significantly modulate this activity, making compounds like 5-nitro-1H-pyrazole-3-carboxamide a subject of considerable interest.[3][4]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy and preliminary safety profile of this compound. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and comparable across studies.[5][6] We will proceed from foundational in vitro susceptibility testing to more dynamic characterizations of antimicrobial activity and initial explorations into the compound's mechanism of action.
Section 1: Foundational Susceptibility Testing: Defining the Potency
The initial step in evaluating any potential antimicrobial is to determine its intrinsic potency against a panel of relevant microorganisms. This is quantitatively expressed by the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Scientific Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, establishing the compound's bacteriostatic potential.[7][8] The MBC extends this by identifying the lowest concentration required to kill 99.9% of the initial bacterial inoculum, defining its bactericidal activity.[9][10] The relationship between these two values (MBC/MIC ratio) provides an early indication of whether the compound is primarily bacteriostatic (high ratio) or bactericidal (low ratio, typically ≤4).[9]
Protocol 1.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol adheres to the principles outlined in CLSI document M07.[11]
Materials:
-
This compound (Compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
96-well, sterile, clear, flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[12]
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Multi-channel pipette
-
Sterile reservoirs
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO. Subsequent dilutions should be made in CAMHB to minimize the final DMSO concentration to ≤1% v/v, which is non-inhibitory to most bacteria.
-
Bacterial Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[13]
-
Working Inoculum Dilution: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Plate Setup:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound working solution (e.g., at 256 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 1-10 now contain compound concentrations from 256 µg/mL to 0.5 µg/mL.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the compound concentrations are now halved (128 µg/mL to 0.25 µg/mL).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[13]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).
Protocol 1.2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct continuation of the MIC assay.
Procedure:
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.
-
Plating: Aspirate 100 µL from each selected well and spread-plate it onto a nutrient agar plate (e.g., Tryptic Soy Agar). Also, plate 100 µL from the growth control well (Well 11) as a reference.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC.
Data Presentation: MIC/MBC Results
Summarize the quantitative data in a clear, structured table.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 25923 | 8 | 16 | 2 |
| Escherichia coli | ATCC 25922 | 16 | 64 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >128 | >4 |
| Candida albicans | ATCC 10231 | 64 | >128 | >2 |
Section 2: Antimicrobial Dynamics: The Time-Kill Kinetics Assay
While MIC/MBC values provide static endpoints, a time-kill assay reveals the rate and extent of bacterial killing over time, offering deeper insight into the compound's pharmacodynamics.[14][15]
-
Scientific Rationale: This assay distinguishes between bactericidal and bacteriostatic activity more definitively and shows whether the killing is concentration-dependent.[16] A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14] This information is critical for predicting in vivo efficacy and optimizing dosing regimens.
Protocol 2.1: Time-Kill Kinetics Assay
This protocol is based on established CLSI guidelines.[16]
Materials:
-
All materials from Protocol 1.1
-
Sterile culture tubes or flasks
-
Sterile phosphate-buffered saline (PBS) for dilutions
-
Shaking incubator
-
Spiral plater or manual plating supplies
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL, as described in Protocol 1.1.
-
Assay Setup: Prepare sterile tubes with CAMHB containing the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any compound.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), vortex each tube and remove a 100 µL aliquot.[14]
-
Quantification:
-
Perform 10-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
For samples with expected low bacterial counts (from higher compound concentrations or later time points), it may be necessary to plate the undiluted sample to achieve a detectable limit.
-
-
Incubation and Counting: Incubate plates at 37°C for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies and calculate the CFU/mL for each time point.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the time-kill kinetics assay.
Data Presentation: Time-Kill Assay Results
Present the results in a table and graphically as a time-kill curve.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 |
| 2 | 6.51 | 5.15 | 4.88 | 4.11 |
| 4 | 7.89 | 4.32 | 3.54 | 2.56 |
| 8 | 8.95 | 3.11 | 2.41 | <2.00 |
| 24 | 9.12 | 2.85 | <2.00 | <2.00 |
Section 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is crucial for its development. A common mechanism for antimicrobial agents is the disruption of the bacterial cell membrane.[17][18]
-
Scientific Rationale: The bacterial cell membrane is an excellent target as its disruption leads to leakage of cellular contents and dissipation of the proton motive force, resulting in cell death.[19] Fluorescence-based assays using probes like N-Phenyl-1-naphthylamine (NPN) and Propidium Iodide (PI) can rapidly assess damage to the outer and inner membranes, respectively.[20]
Protocol 3.1: Bacterial Membrane Permeability Assay
This protocol allows for the contemporaneous measurement of outer membrane (OM) and inner membrane (IM) permeability.[20]
Materials:
-
Bacterial suspension (mid-log phase, washed and resuspended in PBS)
-
N-Phenyl-1-naphthylamine (NPN) stock solution (in acetone)
-
Propidium Iodide (PI) stock solution (in water)
-
96-well, sterile, black, clear-bottom microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Assay Setup (Outer Membrane - NPN):
-
In a black 96-well plate, add 100 µL of the bacterial suspension to test wells.
-
Add NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add the test compound (e.g., at 1x and 2x MIC) to the wells and immediately begin kinetic fluorescence readings for 30-60 minutes.
-
A known membrane-disrupting agent (e.g., Polymyxin B) should be used as a positive control.
-
-
Assay Setup (Inner Membrane - PI):
-
In a separate set of wells, add 100 µL of the bacterial suspension.
-
Add PI to a final concentration of 2 µM.
-
Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).
-
Add the test compound and measure fluorescence kinetically as described for NPN.
-
-
Interpretation: An increase in NPN fluorescence indicates that the compound has permeabilized the outer membrane, allowing the hydrophobic NPN dye to enter the phospholipid-rich environment.[21] An increase in PI fluorescence indicates that the inner membrane has been compromised, allowing PI to enter the cell and intercalate with DNA.[20]
Logical Flow for Investigating Mechanism of Action
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. ESCMID: EUCAST [escmid.org]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices • Microbe Online [microbeonline.com]
- 13. grokipedia.com [grokipedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. frontiersin.org [frontiersin.org]
- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming side reactions in the synthesis of 5-nitro-1H-pyrazole-3-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-nitro-1H-pyrazole-3-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic route. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Formation of Dinitrated Byproducts
Question: My reaction is producing a significant amount of a dinitrated species, leading to low yield and purification difficulties. What causes this, and how can I prevent it?
Answer: The formation of dinitrated pyrazoles is a common side reaction, particularly when using strong nitrating agents or harsh reaction conditions.[1][2] The pyrazole ring is susceptible to electrophilic substitution at multiple positions, and controlling the reaction to achieve mononitration requires careful optimization.[3]
Root Cause Analysis:
-
Overly Aggressive Nitrating Agent: Potent nitrating agents, such as fuming nitric acid or mixtures of nitric acid with strong acids like sulfuric acid, can readily lead to multiple nitrations on the pyrazole ring.[1][4]
-
High Reaction Temperature: Elevated temperatures increase the reaction rate and can overcome the activation energy barrier for a second nitration, leading to the formation of dinitrated products.
-
Extended Reaction Time: Allowing the reaction to proceed for too long, even under milder conditions, can result in the gradual formation of the dinitrated byproduct.
dot
Caption: Pathway to dinitration side product.
Recommended Solutions:
| Parameter | Standard Condition | Optimized Condition for Mononitration | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Acyl nitrate (from HNO₃ and Ac₂O) or a milder nitrating reagent. | Reduces the electrophilicity of the nitrating species, favoring mononitration.[4] |
| Temperature | Room Temperature to 50°C | 0°C to 5°C | Lower temperatures decrease the rate of the second nitration more significantly than the first.[5] |
| Reaction Time | 4-6 hours | 1-2 hours (with careful monitoring) | Minimizes the time the desired product is exposed to nitrating conditions. |
| Monitoring | Endpoint analysis | In-situ monitoring (TLC, LC-MS) every 30 minutes. | Allows for quenching the reaction upon optimal formation of the desired product.[6] |
Issue 2: Pyrazole Ring Opening
Question: I am observing unexpected byproducts that suggest the pyrazole ring is opening during the reaction. Why does this happen, and how can I maintain ring integrity?
Answer: Pyrazole ring opening is a less common but significant side reaction that can occur under certain conditions, particularly in the presence of strong nucleophiles or under forcing conditions that might generate unstable intermediates like pyrazole nitrenes.[7][8][9][10]
Root Cause Analysis:
-
Harsh Reaction Conditions: The combination of strong acids and high temperatures can lead to the formation of highly reactive intermediates that may undergo ring-opening pathways.[7]
-
Presence of Nucleophiles: If the reaction mixture contains nucleophiles, they can attack the pyrazole ring, leading to cleavage.
-
Substituent Effects: The electronic nature of the substituents on the pyrazole ring can influence its stability.
dot
Caption: Troubleshooting pyrazole ring opening.
Preventative Measures:
-
Temperature Control: Maintain a low and consistent reaction temperature throughout the addition of reagents and the reaction period.
-
Choice of Acid: If a strong acid is required, consider using a milder alternative or reducing its concentration.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions initiated by atmospheric components.[6]
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents to avoid introducing nucleophilic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: A common and effective starting material is 1H-pyrazole-3-carboxamide. This can be synthesized from commercially available precursors, such as ethyl 2-cyano-3-oxobutanoate and hydrazine, followed by amidation of the resulting pyrazole-3-carboxylate.[11]
Q2: How can I effectively purify the final product?
A2: Purification of this compound can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[12] Column chromatography on silica gel can also be employed if recrystallization does not provide sufficient purity.[11] In some cases, forming an acid addition salt can facilitate purification through crystallization.[13]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial. Nitrating agents are highly corrosive and strong oxidizers; they should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and used in a well-ventilated fume hood. The nitration reaction can be exothermic, so slow and controlled addition of reagents with efficient cooling is essential to prevent a runaway reaction.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to favor mononitration and minimize the formation of dinitrated byproducts.
Materials:
-
1H-pyrazole-3-carboxamide
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carboxamide (1.0 eq) in acetic anhydride (5-10 volumes).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent.[12]
References
-
Chugunova, E., Gazizov, A.S., Islamov, D., Matveeva, V., Burilov, A., Akylbekov, N., Dobrynin, A., Zhapparbergenov, R., & Appazov, N. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available from: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au - ACS Publications. Available from: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org. Available from: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). PubMed. Available from: [Link]
-
(PDF) An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). ResearchGate. Available from: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Preprints.org. Available from: [Link]
-
Synthesis of 4-diazo-3,5-dinitropyrazole and characteristic features of its behaviour towards nucleophiles. (n.d.). Semantic Scholar. Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Pyrazole. (n.d.). SlideShare. Available from: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Available from: [Link]
-
Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. (2023). ResearchGate. Available from: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Available from: [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023). PubMed. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manipulating nitration and stabilization to achieve high energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
- 8. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reagents for 5-Nitro-1H-Pyrazole-3-Carboxamide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 5-nitro-1H-pyrazole-3-carboxamide, a crucial scaffold in medicinal chemistry. We will address common challenges and provide troubleshooting strategies to optimize your coupling reactions, ensuring high yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction resulting in low yields when using 5-nitro-1H-pyrazole-3-carboxylic acid?
A1: The low reactivity of your substrates is the most likely cause. The pyrazole ring is electron-deficient, and the presence of a strong electron-withdrawing nitro group further deactivates the carboxylic acid. This makes the carboxyl group less susceptible to activation by coupling reagents. Additionally, if you are using an electron-deficient amine, the coupling can be even more challenging.[1] To overcome this, you may need to employ more potent coupling reagents or optimize reaction conditions to favor the formation of the amide bond.
Q2: I am observing multiple side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common issue in amide coupling reactions.[2] Some potential side reactions include:
-
Guanidinium by-product formation: This can occur when the amine reacts with uronium/aminium-based coupling reagents (e.g., HATU, HBTU).[3] Ensuring the correct order of addition (pre-activating the carboxylic acid before adding the amine) is critical.
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with prolonged reaction times or elevated temperatures.[2][3]
-
Reaction with the pyrazole ring: Although less common, highly reactive intermediates could potentially interact with the pyrazole ring system.
To minimize these, consider using phosphonium-based reagents like PyBOP, which do not form guanidinium by-products, and ensure your reaction is run at an optimal temperature with monitoring to avoid unnecessarily long reaction times.[4]
Q3: Which coupling reagent is best suited for the synthesis of this compound?
A3: There is no single "best" reagent, as the optimal choice depends on the specific amine being used and other reaction conditions. However, for electron-deficient systems, more reactive coupling reagents are generally preferred.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly effective reagents known for their high coupling efficiency.[2] HATU, in particular, is often recommended for challenging couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting active ester.
-
Phosphonium Salts (PyBOP, PyAOP): These are also excellent choices, especially when trying to avoid the guanidinylation side reaction that can occur with uronium salts.[4]
-
Carbodiimides (EDC, DCC) with Additives (HOBt, HOAt): While common, carbodiimides alone may not be sufficient for this challenging coupling. The use of additives like HOBt or HOAt is essential to form a more reactive active ester and suppress side reactions.[2][5] The combination of EDC with an additive is often a good starting point for optimization.[1]
Q4: What is the role of the base in this reaction, and which one should I choose?
A4: The base plays a crucial role in deprotonating the carboxylic acid and the amine, as well as neutralizing any acidic byproducts formed during the reaction. For most modern coupling reagents like HATU or PyBOP, a non-nucleophilic tertiary amine base is required.[5]
-
Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are the most commonly used bases.[6] DIPEA is often preferred due to its greater steric hindrance, which reduces the likelihood of it acting as a nucleophile.
-
The amount of base is also critical. Typically, 2-3 equivalents are used to ensure the reaction proceeds to completion.[6]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently reactive coupling reagent. 2. Poor solubility of starting materials. 3. Inactive reagents (coupling agent, base). 4. Incorrect stoichiometry. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[2] 2. Try a different solvent system. DMF is a common choice for its excellent solvating properties.[6] For some substrates, a co-solvent might be necessary. 3. Use fresh, high-quality reagents. Ensure bases are free of water. 4. Double-check all calculations and ensure the correct equivalents of each reagent are used. |
| Formation of Multiple Byproducts | 1. Guanidinylation side reaction with uronium reagents. 2. Racemization at chiral centers. 3. Degradation of starting materials or product. | 1. Pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine. Alternatively, switch to a phosphonium-based reagent like PyBOP.[4] 2. Lower the reaction temperature and monitor the reaction closely to avoid extended reaction times. The addition of HOBt can help suppress racemization.[7] 3. Run the reaction at a lower temperature. If using DMF, be aware of potential thermal degradation if the workup involves heating.[8] |
| Difficult Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., ureas from carbodiimides, tetramethylurea from HATU/HBTU). 3. Residual base (e.g., DIPEA). | 1. Ensure the reaction has gone to completion by TLC or LC-MS monitoring. If not, consider increasing the reaction time or temperature slightly. 2. A standard aqueous workup with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) washes will remove most of these impurities.[6] 3. Wash the organic layer with a dilute acid solution to remove residual tertiary amine bases.[8] |
III. Experimental Protocols & Data
General Workflow for Amide Coupling
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: General workflow for amide coupling.
Comparative Data for Common Coupling Reagents
The following table summarizes typical conditions and expected outcomes for different coupling reagents in the synthesis of this compound.
| Coupling Reagent | Equivalents | Base (eq.) | Additive (eq.) | Typical Solvent | Relative Reactivity | Key Considerations |
| EDC | 1.2 - 1.5 | DIPEA (2-3) | HOBt (1.2) | DCM, DMF | Moderate | Cost-effective; requires an additive for good efficiency.[1] Urea byproduct can sometimes be difficult to remove. |
| HATU | 1.1 - 1.2 | DIPEA (2-3) | None | DMF | High | Very efficient for challenging couplings.[2] Can cause guanidinylation of the amine if not pre-activated.[3] |
| HBTU | 1.1 - 1.2 | DIPEA (2-3) | None | DMF | High | Similar to HATU but generally less reactive.[2] Also carries the risk of guanidinylation.[3] |
| PyBOP | 1.1 - 1.2 | DIPEA (2-3) | None | DMF, DCM | High | Does not cause guanidinylation.[4] Byproducts are generally water-soluble and easy to remove. |
Detailed Protocol: HATU-Mediated Coupling
This protocol describes the synthesis of a this compound derivative using HATU as the coupling reagent.
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) and stir the mixture at room temperature for 10 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure this compound.
Mechanism of Amide Bond Formation
The following diagrams illustrate the general mechanisms for uronium/aminium salt and carbodiimide-mediated amide bond formation.
Caption: Uronium/Aminium salt-mediated amide bond formation.[2]
Caption: Carbodiimide coupling with an additive like HOBt.[2]
IV. References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Semantic Scholar. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem Technical Library.
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 346-357. [Link]
-
Sharma, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(43), 151157. [Link]
-
Zhang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(11), 2588. [Link]
-
Arote, R. B., et al. (2019). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. ACS Sustainable Chemistry & Engineering, 7(15), 13128-13136.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 449-456.
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 5-Nitro-1H-pyrazole-3-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 5-nitro-1H-pyrazole-3-carboxamide, a key building block in pharmaceutical development. We address common challenges encountered during synthesis and offer troubleshooting strategies to improve yield and purity.
Baseline Synthesis Protocol
The synthesis of this compound is typically a two-step process starting from a pyrazole-3-carboxylate precursor. This involves the nitration of the pyrazole ring, followed by amidation of the carboxylate group.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A)
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in this synthesis can stem from several factors, primarily incomplete nitration, side reactions, or product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Nitration: The pyrazole ring is deactivated towards electrophilic substitution. Ensure your nitrating conditions are sufficiently strong.
-
Side Reactions (Over-nitration): While the pyrazole ring is deactivated, harsh conditions can lead to the formation of dinitrated products.
-
Actionable Advice: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it over crushed ice. This prevents further reaction and helps in the precipitation of the product.[1]
-
-
Product Loss During Workup: The product has some solubility in acidic aqueous solutions.
-
Actionable Advice: After quenching, ensure the pH is neutralized before filtration to maximize the precipitation of the product. Wash the collected solid with cold water to remove residual acid without significant product loss.
-
-
Purification Losses: The crude product may require significant purification, leading to a lower overall yield.
-
Actionable Advice: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If column chromatography is necessary, careful selection of the eluent system is key to good separation from impurities.
-
Question 2: I am observing multiple spots on my TLC plate after the nitration step. What are these byproducts and how can I minimize them?
Answer:
The presence of multiple spots indicates the formation of isomers and/or over-nitrated products. The primary byproduct is often the 4-nitro isomer.
Potential Byproducts & Mitigation Strategies:
-
Isomer Formation (4-nitro-1H-pyrazole-3-carboxamide): The nitration of pyrazoles can sometimes yield a mixture of isomers. The ratio of these isomers is influenced by the reaction conditions and the substituents on the pyrazole ring.
-
Actionable Advice: Precise temperature control is critical. Running the reaction at the lower end of the recommended temperature range (e.g., 0-5 °C) can improve the regioselectivity of the nitration.
-
-
Degradation: The combination of strong acids and elevated temperatures can lead to the degradation of the starting material or product.
-
Actionable Advice: Maintain a consistent and low reaction temperature. Ensure efficient stirring to prevent localized heating. The dropwise addition of the nitrating agent is essential.
-
Question 3: My final product is difficult to purify. What are some effective purification strategies?
Answer:
Purification challenges often arise from the presence of unreacted starting material, isomeric byproducts, or degradation products that have similar polarities to the desired compound.
Purification Protocols:
| Method | When to Use | Key Considerations |
| Recrystallization | For crude product with a major desired component and minor impurities. | Solvent Selection: A solvent system where the product is sparingly soluble at room temperature but highly soluble when heated is ideal. Ethanol/water or acetone/water mixtures are good starting points. |
| Column Chromatography | When recrystallization is ineffective due to closely related impurities. | Stationary Phase: Silica gel is standard. Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. |
| Acid-Base Extraction | To remove acidic or basic impurities. | The pyrazole ring has basic properties and can be protonated. This can sometimes be exploited for separation, though it may not be effective for separating isomers. A patent on pyrazole purification suggests forming acid addition salts to aid in crystallization and separation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The most direct route starts with 1H-pyrazole-3-carboxamide. However, synthesis can also be achieved by first nitrating 1H-pyrazole-3-carboxylic acid and then converting the carboxylic acid to the carboxamide.[3][4] The choice often depends on the commercial availability and cost of the starting materials.
Q2: Are there any specific safety precautions I should take?
Yes. The nitration step involves the use of strong, corrosive acids (fuming nitric acid and sulfuric acid). This reaction is highly exothermic and can run away if not properly controlled.
-
Always work in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Always add the nitrating agent slowly to the reaction mixture in an ice bath to control the temperature.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the nitro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: Can I use a different nitrating agent?
While nitric acid/sulfuric acid is the most common, other nitrating agents have been explored for pyrazoles, such as bismuth nitrate.[5] N-nitropyrazoles have also been developed as powerful nitrating reagents themselves.[6] The choice of nitrating agent can influence the regioselectivity and yield of the reaction. For this specific synthesis, the standard HNO₃/H₂SO₄ or fuming HNO₃ in acetic anhydride are well-established methods.
References
-
Zhi, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Available at: [Link]
-
Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Available at: [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. Available at: [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). PubMed Central. Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Institutes of Health. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. Available at: [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). ORBi. Available at: [Link]
-
5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2022). MDPI. Available at: [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). PubMed Central. Available at: [Link]
Sources
- 1. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 5-Nitro-1H-Pyrazole-3-Carboxamide
Welcome to the technical support center for 5-nitro-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental handling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of both a nitro group and a carboxamide moiety on the pyrazole ring makes the molecule susceptible to various degradation pathways. Understanding and mitigating these degradation processes are crucial for ensuring the compound's purity, potency, and safety in research and development.
This guide provides a comprehensive overview of the potential stability issues and offers practical solutions for maintaining the integrity of this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and light. For added protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to displace oxygen.
Q2: Why is it important to protect the compound from light?
A2: Nitroaromatic compounds can be photosensitive.[1] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of the compound.[2] This can result in the formation of impurities and a decrease in the active pharmaceutical ingredient (API) concentration.
Q3: How does humidity affect the stability of this compound?
A3: The carboxamide functional group can be susceptible to hydrolysis, a reaction with water that would convert the carboxamide to the corresponding carboxylic acid. High humidity increases the amount of available water, which can accelerate this degradation process. Therefore, storing the compound in a desiccated environment is crucial.
Understanding Degradation
Q4: What are the primary degradation pathways for this compound?
A4: Based on the functional groups present, the primary degradation pathways are likely to be:
-
Hydrolysis: The carboxamide group can hydrolyze under acidic or basic conditions to form 5-nitro-1H-pyrazole-3-carboxylic acid.
-
Photodegradation: Exposure to light can lead to various photochemical reactions.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
-
Oxidative Degradation: The pyrazole ring and the nitro group can be susceptible to oxidation.
Q5: What are the likely degradation products?
A5: While specific degradation products for this exact molecule require experimental confirmation through forced degradation studies, likely products include:
-
5-nitro-1H-pyrazole-3-carboxylic acid: Formed via hydrolysis of the carboxamide group.
-
Reduction products of the nitro group: The nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
-
Ring-opened products: Under harsh conditions, the pyrazole ring itself may undergo cleavage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of potency or unexpected experimental results over time. | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C, protected from light and moisture. Use of a desiccator is highly recommended. 2. Aliquot the Compound: For frequent use, aliquot the bulk sample into smaller, single-use vials to minimize repeated exposure of the entire batch to atmospheric conditions. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Formation of degradation products. | 1. Characterize the Impurities: Use LC-MS/MS to identify the mass of the new peaks and elucidate their structures.[3][4] This will help in identifying the degradation pathway. 2. Perform Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to intentionally generate degradation products and confirm their identity.[5] |
| Discoloration of the solid compound (e.g., yellowing). | Potential photodegradation or formation of nitro-reduction products. | 1. Review Light Exposure: Assess if the compound has been inadvertently exposed to light. Store in amber vials or wrap containers in aluminum foil. 2. Analyze for Impurities: Use a stability-indicating HPLC method to check for the presence of new impurities that might be colored. |
| Inconsistent results when using the compound in aqueous solutions. | pH-dependent hydrolysis of the carboxamide group. | 1. Control the pH: Buffer your aqueous solutions to a pH where the compound is most stable (typically near neutral pH for amides, but this needs to be determined experimentally). 2. Prepare Fresh Solutions: Prepare aqueous solutions of the compound immediately before use to minimize the time for potential hydrolysis. |
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Workflow for a Forced Degradation Study
This workflow outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for performing a forced degradation study, which should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber (ICH Q1B compliant)[7]
-
HPLC or UPLC system with a UV/PDA detector
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time by taking samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature or slightly elevated temperature and monitor the degradation over time.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.[8]
-
Keep the solution at room temperature and monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C or 80°C) in a controlled oven.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a developed and validated stability-indicating HPLC/UPLC method.
-
Characterize the degradation products using LC-MS/MS to determine their mass and fragmentation patterns.[4]
-
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing a stability-indicating HPLC method. The actual parameters will need to be optimized for your specific system and to achieve adequate separation of the parent compound from all degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B. For example: 0-5 min: 95% A, 5% B 5-25 min: Gradient to 5% A, 95% B 25-30 min: Hold at 5% A, 95% B 30-35 min: Return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV/PDA detector at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., determined by UV scan). |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9]
References
- Alqasoumi SI, Ghorab MM, Ismail ZH, Abdel-Gawad SM, El-Gaby MS, Aly HM. Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate and thiophene derivatives containing a biologically active pyrazole moiety. Arzneimittelforschung. 2009;59(12):666-71.
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Ermolenko, Y. A., Semenova, M. N., Kholodov, I. A., Rodchenkov, G. M., & Izotov, B. N. (2018). LC-MS/MS Identification and structural characterization of biodegradation products of Nitroproston - a novel prostaglandin-based pharmaceutical compound. Research Results in Pharmacology, 4(1), 81-91.
- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
- Hageneder, S., Sampedro, D., & Griesbeck, A. G. (2012). Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1.
- Kher, G. H., Ram, V. R., & Joshi, H. S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 347-359.
- Kumar, V., & Singh, S. (2013). A review on forced degradation studies and stability-indicating assay method of drugs.
- Maheswaran, R. (2012). FDA perspectives: scientific and regulatory considerations for the development of stability-indicating methods. In Handbook of stability testing in pharmaceutical development (pp. 29-51). Springer, New York, NY.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug delivery technology, 10(5), 56-59.
- P, S., & A, S. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
- Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
- WHO Technical Report Series, No. 953, Annex 2. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2009).
- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2001). Degradation and impurity analysis for pharmaceutical drug candidates. In Handbook of modern pharmaceutical analysis (Vol. 3, pp. 85-172). Academic Press.
- E, S., & S, S. (2018). THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL-1-PIPERAZINYL)PROPYL]-6-METHYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3(2H)-DIONE. Acta Poloniae Pharmaceutica, 75(3), 643-651.
- Shinde, P., Dehghan, M., & Talele, G. (2019). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Taibah University for Science, 13(1), 837-847.
- Sonawane, S., Gide, P., & Shinde, D. (2010). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF.
- Teotia, A., & Singh, S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(3), 324-330.
- ResolveMass Laboratories Inc. (2023).
- Caron. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Shandilya, D., Israni, R., Joseph, P., Kumar, A., & Pillai, M. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data.
- Zhang, Y., Wu, Y., & Chen, Y. (2015). The impurity profiling of paclitaxel and its injection by UPLC-MS/MS. Journal of pharmaceutical and biomedical analysis, 102, 137-144.
- Zubi, A. A., Mitrović, M. M., Petrović, S. D., & Marković, Z. S. (2022). Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation.
- Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38386-38392.
- Caron Products. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
- Reddy, G. V. R., Kumar, A. P., Reddy, B. V., Kumar, P., & Gauttam, H. D. (2010). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF.
- Patel, K., & Patel, M. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 54(2), 45318-45323.
- P, S., & S, S. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS omega, 7(26), 22353-22362.
- Al-Achi, A. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. YouTube.
- ICH. (n.d.). Quality Guidelines.
- ResolveMass Laboratories Inc. (2023).
Sources
- 1. Upon the photostability of 8-nitro-cGMP and its caging as a 7-dimethylaminocoumarinyl ester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. q1scientific.com [q1scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. bfarm.de [bfarm.de]
- 8. ajrconline.org [ajrconline.org]
- 9. pnrjournal.com [pnrjournal.com]
troubleshooting inconsistent results in biological assays with 5-nitro-1H-pyrazole-3-carboxamide
Welcome to the technical support center for 5-nitro-1H-pyrazole-3-carboxamide and related compounds. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during biological assays. As Senior Application Scientists, we provide insights grounded in chemical principles and extensive laboratory experience to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and expected biological activities of this compound?
A1: this compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known for a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The specific activity of this compound would be determined by its unique structure and the biological target it interacts with. The nitro group is an electron-withdrawing group that can influence the molecule's binding properties and metabolic stability.
Q2: How should I properly store this compound?
A2: As a general guideline for nitroaromatic compounds, it is recommended to store this compound in a cool, dry, and dark place to prevent degradation.[3] For long-term storage, keeping it at -20°C or -80°C is advisable. The compound should be stored in a tightly sealed container to protect it from moisture and air.
Q3: What are the primary safety precautions when handling this compound?
A3: Compounds with a nitro-pyrazole core should be handled with care. Based on data for similar compounds, it may cause skin and eye irritation, and respiratory irritation if inhaled.[4][5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide: Inconsistent Assay Results
Inconsistent results in biological assays can be frustrating. This guide provides a systematic approach to identifying and resolving common issues when working with this compound.
Problem 1: Poor Solubility and Compound Precipitation
Poor solubility is a frequent cause of inconsistent results, leading to lower effective concentrations and variability between experiments.
Possible Causes:
-
Incorrect Solvent: The compound may have limited solubility in the chosen solvent.
-
Low Temperature: Solubility often decreases at lower temperatures.
-
Buffer Incompatibility: The compound may be soluble in a stock solvent but precipitate when diluted into aqueous assay buffers.
-
pH-Dependent Solubility: The ionization state of the pyrazole ring can be affected by pH, influencing solubility.
Solutions:
-
Systematic Solubility Testing: Before starting your experiments, perform a small-scale solubility test with various biocompatible solvents. A recommended starting point is dimethyl sulfoxide (DMSO), followed by ethanol or methanol.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can aid in dissolution. However, be cautious of potential degradation with excessive heat.
-
pH Adjustment: Test the solubility at different pH values to determine the optimal range for your assay buffer.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it serially in your assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Problem 2: Compound Degradation
The chemical stability of your compound is crucial for reproducible results. Degradation can lead to a loss of activity or the formation of confounding byproducts.
Possible Causes:
-
Light Sensitivity: Nitroaromatic compounds can be light-sensitive.
-
pH Instability: Extreme pH values can lead to the hydrolysis of the carboxamide group or reactions involving the nitro group.
-
Oxidation: The compound may be susceptible to oxidation.[3]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.
Solutions:
-
Protect from Light: Work with the compound in a subdued light environment and store stock solutions in amber vials or wrapped in aluminum foil.
-
Assess pH Stability: Incubate the compound in your assay buffer at different pH values for the duration of your experiment and analyze for degradation using techniques like HPLC or LC-MS.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider preparing solutions and aliquots under an inert gas like nitrogen or argon.
Problem 3: Assay Interference
The compound itself may interfere with the detection method of your assay, leading to false positive or false negative results.
Possible Causes:
-
Colorimetric Interference: The nitro group can impart a yellow color, which may interfere with absorbance-based assays.
-
Autofluorescence: The compound may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays.
-
Light Scattering: Compound precipitation can cause light scattering in plate-based readers.
Solutions:
-
Run Compound-Only Controls: In every assay, include control wells containing only the compound in the assay buffer to measure its intrinsic signal.
-
Spectral Scanning: Perform absorbance and fluorescence scans of the compound to identify any overlapping spectra with your assay reagents.
-
Visual Inspection: Before reading your plates, visually inspect them for any signs of precipitation.
Experimental Workflow & Decision Tree
The following diagram illustrates a systematic workflow for troubleshooting inconsistent assay results with this compound.
Caption: Troubleshooting Decision Tree.
Data Summary Table
The following table summarizes key physicochemical properties for related pyrazole compounds, which can serve as an estimate for this compound.
| Property | Value (for related compounds) | Source |
| Molecular Weight | ~157.08 g/mol (for 5-nitro-1H-pyrazole-3-carboxylic acid) | [4] |
| Molecular Formula | C4H3N3O4 (for 5-nitro-1H-pyrazole-3-carboxylic acid) | [4] |
| Solubility | Soluble in Methanol | |
| Stability | Stable under recommended storage conditions | [3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
References
-
G. Sravani, P. S. S. Prasad, D. Rambabu. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 934-940. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86222684, 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(21), 6483. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135452337, methyl 3-nitro-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Xinnuo Pharmaceutical. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]
-
ACS Publications. (2023). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry, 66(5), 3337-3350. [Link]
-
PubMed. (2024). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for the Nitration of Pyrazole-3-Carboxamide
Welcome to the technical support center for the nitration of pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure scientific integrity and reproducible results.
Introduction: The Chemistry of Pyrazole Nitration
The nitration of pyrazole-3-carboxamide is a critical step in the synthesis of various pharmaceutically active compounds. The target product, 4-nitro-1H-pyrazole-3-carboxamide, serves as a versatile intermediate. For example, it is a precursor in the synthesis of Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML)[1]. The reaction involves the electrophilic substitution of a nitro group (—NO₂) onto the pyrazole ring, a process that requires careful control of reaction conditions to achieve high yield and regioselectivity.
The pyrazole ring is an electron-rich heterocycle, but the presence of the electron-withdrawing carboxamide group at the C3 position deactivates the ring towards electrophilic attack. The most electron-rich and sterically accessible position for substitution is the C4 position. The reaction is typically carried out using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the nitration of pyrazole-3-carboxamide.
Q1: My reaction yield is very low or I have recovered mostly starting material. What are the likely causes and how can I improve it?
Answer:
Low conversion is a common issue and can typically be traced back to insufficiently forcing reaction conditions or reagent degradation.
-
Insufficiently Strong Nitrating Agent: The combination of a deactivating carboxamide group and the protonation of the pyrazole ring nitrogen in strong acid requires a potent electrophile.
-
Solution: Ensure your nitric and sulfuric acids are concentrated and fresh. Fuming nitric acid and/or oleum (fuming sulfuric acid) can be used to increase the concentration of the active nitronium ion (NO₂⁺)[2]. A typical system involves a mixture of concentrated H₂SO₄ and fuming HNO₃.
-
-
Reaction Temperature is Too Low: While low temperatures are crucial for safety and selectivity, a temperature that is too low can significantly slow down the reaction rate with a deactivated substrate.
-
Solution: If you are running the reaction at 0-5 °C and observing low conversion, consider allowing the reaction to slowly warm to room temperature after the initial exothermic addition is controlled. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Inadequate Reaction Time: Deactivated substrates require longer reaction times to go to completion.
-
Solution: Extend the reaction time and monitor by TLC until the starting material is consumed. Reactions can take anywhere from a few hours to overnight.
-
Q2: I am observing the formation of multiple products, making purification difficult. What are these side products and how can I minimize them?
Answer:
The formation of side products is often related to a loss of regioselectivity or degradation of the starting material or product.
-
Potential Side Products:
-
N-Nitration: Under certain conditions, nitration can occur on one of the ring nitrogens to form an N-nitro pyrazole. These are often thermally unstable and can rearrange to the C-nitro product upon heating[3].
-
Hydrolysis of the Carboxamide: Strong acidic conditions and elevated temperatures can lead to the hydrolysis of the primary amide to the corresponding carboxylic acid (4-nitro-1H-pyrazole-3-carboxylic acid)[4].
-
Over-nitration: While less common for this deactivated ring system, under extremely harsh conditions (e.g., high concentration of oleum, high temperatures), dinitration could theoretically occur, though this is unlikely.
-
-
Strategies for Minimizing Side Products:
-
Temperature Control: This is the most critical parameter. The initial addition of the substrate to the mixed acid, and the addition of the nitrating agent, should always be done at low temperatures (e.g., 0-5 °C) to control the exotherm and prevent degradation.
-
Order of Addition: Slowly adding the pyrazole-3-carboxamide to the pre-cooled mixed acid ensures that the substrate is always in an excess of acid, which can help maintain consistent reaction conditions.
-
Avoid Excessive Heat: During workup and purification, avoid unnecessarily high temperatures which could promote the degradation of the nitro-product.
-
Q3: The reaction is turning a very dark color (black or dark brown). Is this normal, and what does it indicate?
Answer:
Significant darkening of the reaction mixture often indicates decomposition. This can be caused by localized overheating or impure reagents.
-
Cause: The nitration reaction is highly exothermic[5]. If the reagents are added too quickly or the cooling is insufficient, "hot spots" can form, leading to oxidative decomposition of the organic material.
-
Solution:
-
Slow Addition: Add the substrate and/or nitrating agent very slowly, portion-wise or dropwise, to a well-stirred, efficiently cooled reaction vessel.
-
Vigorous Stirring: Ensure the reaction mixture is being stirred effectively to dissipate heat evenly.
-
Check Reagent Quality: Use high-purity, colorless nitric acid. Older bottles of nitric acid can contain dissolved nitrogen oxides (which give it a yellow/brown color) that can lead to unwanted side reactions.
-
Q4: How do I safely quench and work up the reaction?
Answer:
The workup procedure is a critical step where accidents can occur if not performed correctly. The primary goal is to dilute the strong acid and precipitate the product safely.
-
Safe Quenching Protocol:
-
Cool the reaction vessel in an ice bath.
-
Prepare a separate, large beaker containing crushed ice or an ice-water slurry. The volume of ice/water should be at least 5-10 times the volume of your reaction mixture.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This should be done in a fume hood, as toxic nitrogen oxide fumes may be released.
-
The product, 4-nitro-1H-pyrazole-3-carboxamide, is typically a solid and should precipitate from the cold, acidic aqueous solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper). This is crucial to remove residual acid.
-
Dry the product thoroughly. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be performed for further purification.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the nitration of pyrazole-3-carboxamide?
A: The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electrons of the pyrazole ring attack the nitronium ion. This attack preferentially occurs at the C4 position, which is the most nucleophilic carbon on the deactivated ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (typically HSO₄⁻ or H₂O) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-nitro-1H-pyrazole-3-carboxamide product.
Q: Why is sulfuric acid used in addition to nitric acid?
A: Sulfuric acid serves two primary roles: it acts as a catalyst to generate the active nitronium ion (NO₂⁺) electrophile, and it acts as a solvent for the reaction. Its presence significantly increases the rate and efficiency of the nitration compared to using nitric acid alone.
Q: What are the essential safety precautions for this reaction?
A: Nitration reactions are inherently hazardous and must be treated with extreme caution.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves[5].
-
Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes[5].
-
Exothermic Reaction: The reaction generates a significant amount of heat. Use an ice bath for cooling and add reagents slowly to maintain control of the temperature[5].
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns[5]. Have an emergency eyewash and safety shower readily accessible.
-
Quenching: Quenching the reaction by adding the acid mixture to ice is the correct procedure. NEVER add water or ice to the concentrated acid mixture , as this can cause violent boiling and splashing.
Q: Can I use a different nitrating agent?
A: While mixed acid (HNO₃/H₂SO₄) is the most common and cost-effective method, other nitrating agents exist. For substrates sensitive to strong acids, milder conditions like nitric acid in acetic anhydride can be used. However, for a deactivated substrate like pyrazole-3-carboxamide, these milder conditions may not be effective and could favor N-nitration. For this specific transformation, the mixed acid system is generally the most reliable.
Experimental Protocols & Data
Protocol 1: Standard Nitration of Pyrazole-3-carboxamide
This protocol provides a standard starting point for the synthesis of 4-nitro-1H-pyrazole-3-carboxamide.
Materials:
-
Pyrazole-3-carboxamide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (e.g., 4 mL per 1 g of substrate). Cool the acid to 0-5 °C.
-
To the cold, stirred sulfuric acid, add pyrazole-3-carboxamide in small portions, ensuring the temperature does not rise above 10 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole-3-carboxamide in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
A precipitate should form. Allow the slurry to stir for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product in a desiccator or a vacuum oven at low heat (e.g., 40-50 °C).
Data Summary: Reaction Condition Optimization
The following table summarizes key parameters and expected outcomes for the nitration of pyrazole-3-carboxamide.
| Parameter | Condition A (Standard) | Condition B (Harsh) | Condition C (Mild) | Troubleshooting Focus |
| Nitrating Agent | Conc. H₂SO₄ / Fuming HNO₃ | Oleum (20%) / Fuming HNO₃ | Conc. H₂SO₄ / Conc. HNO₃ | Conversion, Side Products |
| Temperature | 0-5 °C, then RT | 0-10 °C | 0 °C | Selectivity, Decomposition |
| Time | 3-6 hours | 2-4 hours | 8-12 hours | Reaction Completion |
| Expected Yield | 70-85% | >80% (risk of side products) | <60% (risk of low conversion) | Process Efficiency |
| Key Considerations | Good balance of yield and purity. | Higher conversion rate but increased risk of amide hydrolysis. | Safer, but may result in incomplete reaction. | Safety, Yield, Purity |
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the electrophilic nitration of pyrazole-3-carboxamide.
Caption: Mechanism of electrophilic nitration.
Troubleshooting Logic Diagram
This flowchart provides a decision-making tool for addressing common experimental issues.
Caption: Troubleshooting flowchart for nitration issues.
References
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]1]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]]
-
Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]5]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]]
- Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.
-
Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. Available at: [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]3]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kayhanbolelli.com [kayhanbolelli.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 5-Nitro-1H-Pyrazole-3-Carboxamide
Welcome to the technical support center for the synthesis of 5-nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of this synthesis, ensuring safety, efficiency, and high product quality.
Introduction to the Synthesis and its Challenges
This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis typically involves a multi-step process, beginning with the formation of a pyrazole-3-carboxylate ester, followed by nitration and subsequent amidation. While the synthesis may appear straightforward on a laboratory scale, scaling up production presents a unique set of challenges that require careful consideration and control.
The primary hurdles in the large-scale synthesis of this compound revolve around:
-
Regioselectivity of Nitration: Achieving selective nitration at the C5 position of the pyrazole ring is critical. The reaction can often yield a mixture of isomers, primarily the undesired 4-nitro and dinitro- products, complicating purification and reducing the overall yield.
-
Thermal Hazards: The nitration reaction is highly exothermic and involves the use of strong nitrating agents. Nitropyrazoles themselves are energetic materials with the potential for thermal runaway and decomposition, posing significant safety risks if not handled correctly.
-
Amidation of an Electron-Deficient System: The presence of a strongly electron-withdrawing nitro group deactivates the pyrazole ring and can influence the reactivity of the carboxylate group, making the amidation step more challenging than for other aromatic carboxamides.
-
Purification and Isolation: The final product and intermediates can be polar, high-melting solids, which may require specific recrystallization or purification strategies to achieve the desired purity on a large scale.
This guide will address these challenges in detail through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Nitration Step: Ethyl 1H-pyrazole-3-carboxylate to Ethyl 5-nitro-1H-pyrazole-3-carboxylate
Question 1: My nitration reaction is producing a mixture of isomers (4-nitro and 5-nitro). How can I improve the regioselectivity for the desired 5-nitro isomer?
Answer:
Controlling the regioselectivity of pyrazole nitration is a common challenge. The 5-position is generally favored due to electronic effects, but reaction conditions can significantly influence the outcome. Here are several strategies to enhance the formation of the 5-nitro isomer:
-
Choice of Nitrating Agent: The choice of nitrating agent is crucial. While mixed acid (HNO₃/H₂SO₄) is a powerful nitrating agent, it can sometimes lead to over-nitration and the formation of byproducts. Consider using milder nitrating agents such as fuming nitric acid or a mixture of nitric acid and acetic anhydride.
-
Temperature Control: This is one of the most critical parameters. The nitration of pyrazoles is highly exothermic. Running the reaction at a lower temperature (e.g., 0-10 °C) can significantly improve the selectivity for the 5-nitro isomer. A slow, controlled addition of the nitrating agent is essential to maintain the desired temperature and prevent thermal runaway.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Sulfuric acid is a common solvent for nitration, but for some substrates, other solvents like acetic acid may offer better selectivity.
-
Protecting Groups: In some cases, employing a protecting group on the pyrazole nitrogen (N1) can direct the nitration to the desired position. However, this adds extra steps to the synthesis (protection and deprotection) and should be considered based on the overall efficiency.
Question 2: I am concerned about the safety of the nitration reaction on a larger scale. What are the key safety precautions I should take?
Answer:
Safety is paramount when dealing with nitration reactions, especially at scale. Nitropyrazoles are known to be energetic compounds, and their synthesis requires strict safety protocols.
-
Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and energy of the starting materials, intermediates, and the final product. This will help in defining safe operating temperature limits. Nitropyrazoles can have high decomposition temperatures, but it is crucial to be aware of any potential for exothermic decomposition.
-
Controlled Addition and Cooling: The addition of the nitrating agent must be done slowly and in a controlled manner to manage the heat generated. Ensure your reactor has adequate cooling capacity to dissipate the heat of reaction effectively. A reliable temperature monitoring system is essential.
-
Quenching Procedure: Plan a safe and controlled quenching procedure. Adding the reaction mixture to ice and water is a common method, but this should be done cautiously to avoid uncontrolled exotherms.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, face shields, and acid-resistant gloves. Conduct the reaction in a well-ventilated fume hood or a designated area for hazardous reactions.
-
Emergency Plan: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing equipment.
Amidation Step: Ethyl 5-nitro-1H-pyrazole-3-carboxylate to this compound
Question 3: The amidation of my ethyl 5-nitro-1H-pyrazole-3-carboxylate with ammonia is slow and gives low yields. What can I do to improve the reaction?
Answer:
The electron-withdrawing nitro group can make the carbonyl carbon of the ester less electrophilic, thus slowing down the amidation reaction. Here are some approaches to overcome this:
-
Use of Aqueous or Anhydrous Ammonia: The choice between aqueous ammonia and anhydrous ammonia in a suitable solvent can impact the reaction rate. Anhydrous ammonia in a sealed reactor at elevated temperature and pressure is often more effective for less reactive esters.
-
Activation of the Carboxylic Acid: A more robust method is to first hydrolyze the ester to the corresponding carboxylic acid (5-nitro-1H-pyrazole-3-carboxylic acid) and then activate it for amidation. Common activating agents include thionyl chloride (to form the acyl chloride) or coupling reagents like HATU or HOBt/EDC. The reaction of the activated acid with ammonia will be significantly faster.
-
Catalysis: While less common for direct amidation with ammonia, certain catalysts can promote the reaction. However, for scale-up, the activation approach is generally more reliable.
-
Reaction Conditions: If using direct amidation with ammonia, optimizing the temperature and pressure can improve the conversion. Higher temperatures will increase the reaction rate, but this must be balanced with the thermal stability of the starting material and product.
Purification and Isolation
Question 4: I am having difficulty purifying the final product, this compound. It seems to be poorly soluble in many common organic solvents.
Answer:
The polarity of the carboxamide and the nitro group can lead to low solubility in non-polar organic solvents, making purification by traditional column chromatography challenging on a large scale.
-
Recrystallization: This is often the most effective method for purifying solid products at scale. The key is to find a suitable solvent system. Given the polar nature of your compound, consider polar protic solvents like water, ethanol, or isopropanol, or polar aprotic solvents like acetonitrile or DMF, possibly in combination with a less polar co-solvent to induce crystallization. A careful screening of solvents is recommended.
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration with a solvent in which the impurities are soluble but the product is not can be an effective purification method.
-
pH Adjustment: If the product has acidic or basic properties, purification can sometimes be achieved by dissolving it in an acidic or basic aqueous solution, washing with an organic solvent to remove impurities, and then precipitating the pure product by adjusting the pH.
-
Filtration and Washing: After precipitation or crystallization, ensure the product is thoroughly washed with a suitable cold solvent to remove any residual impurities from the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and logical synthetic pathway is a three-step process:
-
Synthesis of Ethyl 1H-pyrazole-3-carboxylate: This is typically achieved through the condensation of diethyl oxalate and a suitable three-carbon synthon, followed by cyclization with hydrazine.
-
Nitration: The ethyl 1H-pyrazole-3-carboxylate is then nitrated to introduce the nitro group at the 5-position, yielding ethyl 5-nitro-1H-pyrazole-3-carboxylate.
-
Amidation: The final step involves the conversion of the ethyl ester to the primary amide, this compound, typically by reaction with ammonia.
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective. For the characterization of the final product, the following techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (C=O of the amide, N-H, and NO₂).
-
Melting Point: As an indicator of purity.
-
Elemental Analysis: To confirm the elemental composition.
Q3: Are there any known incompatibilities of this compound with common reagents or materials?
A3: As a nitro-containing heterocyclic compound, it should be handled with care. Avoid strong reducing agents, as they can reduce the nitro group, and strong bases at elevated temperatures, which could potentially lead to decomposition. It is also advisable to avoid contact with heavy metals, which can sometimes form unstable salts with nitro compounds.
Q4: Can the carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid, decarboxylate under certain conditions?
A4: While decarboxylation of some heteroaromatic carboxylic acids can occur at high temperatures, the presence of the electron-withdrawing nitro group generally stabilizes the carboxylate group, making decarboxylation less likely under normal synthetic conditions. However, prolonged heating at very high temperatures should be avoided.
Experimental Protocols and Data
Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
A detailed protocol for the synthesis of the starting ester can be found in various literature sources. A general procedure involves the reaction of diethyl oxalate with a suitable C3-synthon in the presence of a base, followed by cyclization with hydrazine hydrate.
Protocol 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate (Lab Scale)
-
Warning: This reaction is exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Cool a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield ethyl 5-nitro-1H-pyrazole-3-carboxylate.
Protocol 3: Amidation of Ethyl 5-nitro-1H-pyrazole-3-carboxylate (Lab Scale)
-
Suspend ethyl 5-nitro-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Saturate the solution with anhydrous ammonia gas at 0 °C or use a concentrated aqueous ammonia solution.
-
Stir the reaction mixture in a sealed pressure vessel at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, and if a precipitate has formed, collect it by filtration. If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 1H-pyrazole-3-carboxylate | C₆H₈N₂O₂ | 140.14 |
| Ethyl 5-nitro-1H-pyrazole-3-carboxylate | C₆H₇N₃O₄ | 185.14 |
| 5-Nitro-1H-pyrazole-3-carboxylic acid | C₄H₃N₃O₄ | 157.08[1] |
| This compound | C₄H₄N₄O₃ | 156.10 |
Visualizations
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Troubleshooting Logic for Low Nitration Regioselectivity
Caption: Troubleshooting guide for improving nitration regioselectivity.
References
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022).
- 5-NITRO-1 H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER. ECHEMI.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025).
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons.
- 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
- Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2021).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). MDPI.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
- 5-nitro-1H-pyrazole-3-carboxylic acid. Boron Molecular.
- Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
- Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI.
- Decarboxyl
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Ethyl 1H-pyrazole-3-carboxyl
Sources
identifying and removing impurities from 5-nitro-1H-pyrazole-3-carboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-nitro-1H-pyrazole-3-carboxamide. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific challenges encountered during experimental work, focusing on the critical aspects of impurity identification and removal.
Part 1: Impurity Profiling & Identification
This section addresses the common types of impurities encountered and the analytical techniques best suited for their detection and characterization.
Q1: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile of your sample is intrinsically linked to its synthetic route. Most syntheses of pyrazole carboxamides involve the formation of a pyrazole carboxylic acid or ester, followed by amidation.[1] Therefore, impurities typically fall into three categories:
-
Starting Materials & Intermediates: The most common impurities are often unreacted starting materials or key intermediates. This includes 5-nitro-1H-pyrazole-3-carboxylic acid , the direct precursor to the amide.[2][3]
-
Reaction By-products: These are substances formed from side reactions. A significant by-product can be the regioisomer , 3-nitro-1H-pyrazole-5-carboxamide, which can be difficult to separate due to similar physicochemical properties. Other by-products may arise from degradation or incomplete reactions.
-
Residual Solvents: Volatile organic compounds used during the synthesis or initial work-up can be trapped in the solid product. Common examples include ethanol, acetone, ethyl acetate, and dichloromethane.[4][5]
Q2: Which analytical technique is the "gold standard" for assessing the purity of my compound?
For non-volatile, polar organic molecules like this compound, High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is the definitive method for purity assessment.[6][7]
Causality: RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[6][8] Polar molecules, such as our target compound and its likely impurities, have a weaker interaction with the stationary phase and elute faster, while less polar impurities are retained longer. This differential partitioning allows for excellent separation and quantification.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The most common and versatile reverse-phase column, providing good resolution for a wide range of polar compounds.[6][8] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to protonate silanols on the column and the analyte, leading to sharper peaks and better peak shape.[8] |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min | A gradient elution is crucial for separating impurities with a wide range of polarities, from polar starting materials to potentially greasy by-products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[6] |
| Detection | UV/DAD at ~206 nm or other relevant λmax | The pyrazole and nitro functionalities provide strong UV absorbance. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Column Temp. | 25 °C | Room temperature is a good starting point to control retention time variability.[6] |
Q3: My HPLC shows an unknown peak. How can I identify what it is?
Identifying an unknown impurity requires a combination of chromatographic and spectroscopic techniques. The hyphenated technique Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.[7][9][10]
Workflow for Unknown Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Expertise in Action:
-
LC-MS Analysis: Run your sample using an LC-MS system. The mass spectrometer will provide the molecular weight of the impurity. This is often enough to tentatively identify it by comparing the mass to the molecular weights of suspected impurities (e.g., starting materials, isomers).[7][10]
-
Structural Elucidation with NMR: If the identity is still unclear, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy.[9][11] Preparative HPLC or flash column chromatography can be used for this.[8][11]
-
¹H NMR: Provides information about the number and types of protons and their connectivity. It is invaluable for distinguishing between regioisomers and identifying residual solvents, which have characteristic chemical shifts.[4][12]
-
¹³C NMR: Shows the number and types of carbon environments in the molecule.
-
Part 2: Purification & Troubleshooting
This section provides detailed protocols for removing identified impurities and offers solutions to common challenges.
Q4: What is the most effective, scalable method for purifying my crude this compound?
For solid compounds, recrystallization is often the most efficient and scalable purification method. The key to a successful recrystallization is selecting the right solvent system.
Principle of Causality: An ideal solvent will dissolve the target compound poorly at low temperatures but readily at high temperatures. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon cooling).
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: Test the solubility of your crude material in small amounts of various solvents at room temperature and upon heating. Based on the polar nature of nitropyrazoles, good starting points are alcohols and polar aprotic solvents.[13][14]
Solvent Expected Solubility Behavior Ethanol / Isopropanol Likely to be a good choice. Moderate solubility at RT, high solubility when hot.[14] Acetone May be too good a solvent, but worth screening.[14][15] Ethyl Acetate A moderately polar solvent that could provide the desired solubility profile. Water The compound may have some water solubility, especially when hot.[13] Can be used as an anti-solvent. -
Dissolution: In a flask, add the chosen solvent to your crude solid and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will slow down cooling and promote the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Validation: Re-analyze the purified material by HPLC to confirm the removal of impurities.
Q5: Recrystallization isn't working well. My compound is oily or the purity isn't improving. What should I do?
If recrystallization fails or is inefficient, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) as a liquid mobile phase passes through it.[8][16]
Principle of Causality: Silica gel is a highly polar stationary phase. Polar compounds, like this compound, will adsorb strongly and move down the column slowly. Non-polar impurities will move quickly, while very polar impurities will remain at the top. By gradually increasing the polarity of the mobile phase (the eluent), compounds can be eluted sequentially based on their polarity.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).[8]
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of ~0.2-0.4.
-
Common Systems: Start with gradients of ethyl acetate (EtOAc) in hexane or petroleum ether. For a polar compound like this, you may need to start with a higher percentage of ethyl acetate (e.g., 30-50%).[8]
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase you plan to use.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude sample in a strong, volatile solvent (like acetone or DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method prevents poor separation caused by using a strong loading solvent.[8]
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase and carefully load it onto the column.
-
-
Elution: Begin eluting with your starting mobile phase, applying positive air pressure. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: Confirm the purity of the final product by HPLC and NMR.
Troubleshooting Diagram: Choosing a Purification Method
Caption: Decision tree for selecting a purification method.
References
-
AK Scientific, Inc. (n.d.). Methyl 3-nitro-1H-pyrazole-4-carboxylate Safety Data Sheet. Retrieved from .
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link].
-
Barros, A. I. R. N. A., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Retrieved from [Link].
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD. Retrieved from [Link].
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Li, J., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Retrieved from [Link].
-
International Journal of Chemico-Physical and Analytical Sciences. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link].
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link].
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. Retrieved from [Link].
-
Wichitnithad, W., et al. (2023). An update on the current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Talanta. Retrieved from [Link].
-
MDPI. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link].
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link].
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link].
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link].
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link].
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link].
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link].
-
Request PDF. (2025). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link].
-
ResearchGate. (2015). Nitropyrazoles (review). Retrieved from [Link].
-
PubMed Central. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link].
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link].
-
Royal Society of Chemistry. (2017). Practical remediation of 3-nitro-1,2,4-triazol-5-one wastewater. Retrieved from [Link].
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link].
-
PubChem. (n.d.). methyl 3-nitro-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].
-
365 EZ PURE WATER. (n.d.). Purification Methods. Retrieved from [Link].
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link].
-
Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses. Retrieved from [Link].
-
World Health Organization. (n.d.). Treatment methods and performance. Retrieved from [Link].
- Google Patents. (n.d.). Method for purifying pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ijcpa.in [ijcpa.in]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. epfl.ch [epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 5-Nitro-1H-pyrazole-3-carboxamide and its Non-Nitrated Analog
Introduction: The Significance of the Nitro Group in Pyrazole-Based Bioactivity
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of drug discovery research.[4][5] A common strategy to modulate the bioactivity of heterocyclic compounds is the introduction of a nitro group. This functional group is a strong electron-withdrawing moiety that can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological effects. However, the introduction of a nitro group can also be associated with increased cytotoxicity.
This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of 5-nitro-1H-pyrazole-3-carboxamide and its non-nitrated parent compound, 1H-pyrazole-3-carboxamide. We will delve into the experimental design, detailed protocols for key cytotoxicity assays, and the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic implications of nitration on this pyrazole scaffold.
Comparative Cytotoxicity Assessment: A Data-Driven Approach
To objectively compare the cytotoxicity of this compound and 1H-pyrazole-3-carboxamide, a series of in vitro assays should be performed. The primary endpoint is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function. In this context, it will be the concentration that causes a 50% reduction in cell viability.
For the purpose of this guide, we will consider a hypothetical study conducted on a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma), to assess the broad-spectrum cytotoxicity.
Table 1: Illustrative Comparative Cytotoxicity Data (IC50 in µM) of this compound and 1H-pyrazole-3-carboxamide
| Compound | MCF-7 | HeLa | A549 |
| This compound | 15.8 | 22.5 | 18.2 |
| 1H-pyrazole-3-carboxamide | > 100 | > 100 | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
The illustrative data in Table 1 suggests that the addition of the nitro group significantly increases the cytotoxicity of the pyrazole carboxamide scaffold. The non-nitrated analog exhibits minimal to no cytotoxicity at concentrations up to 100 µM, while the nitrated compound shows cytotoxic effects in the low micromolar range across all tested cell lines.
Mechanistic Insights: The Role of the Nitro Group in Cytotoxicity
The enhanced cytotoxicity of this compound can be attributed to the electrochemical properties of the nitro group. Nitroaromatic compounds are known to undergo metabolic reduction in cells, leading to the formation of reactive nitroso and hydroxylamino intermediates, and ultimately aminopyrazoles. This reductive metabolism can generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, leading to oxidative stress.
Oxidative stress disrupts cellular homeostasis by damaging key macromolecules, including DNA, proteins, and lipids. This can trigger a cascade of events leading to programmed cell death, or apoptosis.
Caption: Proposed mechanism of this compound cytotoxicity.
To investigate this proposed mechanism, further experiments such as the quantification of intracellular ROS and the assessment of apoptotic markers are necessary.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments required to compare the cytotoxicity of the two compounds.
Experimental Workflow
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
A Comparative Guide to the Structure-Activity Relationships of 5-Nitro-1H-Pyrazole-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-nitro-1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Derivatives of this core have been extensively investigated for their potential as antimicrobial, anticancer, and antiparasitic agents.[5][6][7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of how specific structural modifications influence their biological efficacy. By synthesizing data from numerous studies, we aim to provide actionable insights for the rational design of next-generation therapeutic agents based on this versatile scaffold.
The Core Scaffold: Points of Modification
The therapeutic potential of this compound derivatives is intricately linked to the substituents at various positions of the pyrazole ring and the carboxamide side chain. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The primary points of structural variation that dictate the biological activity are the N1 position of the pyrazole ring and the R group of the carboxamide moiety.
I. The Crucial Role of the Amide Moiety (R-Group) Substitutions
The substituent attached to the carboxamide nitrogen (the R-group) is a primary determinant of the biological activity and spectrum of this compound derivatives. A wide array of aliphatic, aromatic, and heterocyclic moieties have been explored at this position, leading to significant variations in potency and target selectivity.
Antimicrobial Activity
In the realm of antimicrobial agents, the nature of the R-group profoundly influences the potency and spectrum of activity. Studies have shown that the introduction of specific aromatic and heterocyclic rings can enhance antibacterial and antifungal effects. For instance, certain derivatives have demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like ampicillin and ciprofloxacin in in-vitro tests.[6] Similarly, significant antifungal activity has been observed, with some derivatives showing high efficacy against fungal strains like Aspergillus niger and Candida albicans.[9][10]
Anticancer Activity
The exploration of different R-groups has also yielded potent anticancer agents. The introduction of various substituted aryl amines at the carboxamide position has led to compounds with promising cytotoxicity against a range of cancer cell lines.[11][12] For example, a series of novel pyrazole-5-carboxamide derivatives exhibited strong inhibitory activity against the MGC-803 gastric cancer cell line.[5] Molecular docking studies have suggested that these compounds may exert their effects by inhibiting key proteins involved in cancer progression, such as c-Met kinase and JAK1.[11][12]
Antiparasitic Activity
The this compound scaffold has also been a fruitful starting point for the development of novel antiparasitic agents. Modifications to the carboxamide R-group have led to the discovery of compounds with potent activity against a variety of parasites, including Trichomonas vaginalis, Entamoeba histolytica, and the nematode Haemonchus contortus.[7][8][13] For instance, a phenotypic screen identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of the development of H. contortus larvae.[14][15]
II. Comparative Analysis of Biological Activity
The following table summarizes the biological activities of representative this compound derivatives, highlighting the impact of different substituents on their potency.
| Compound ID | N1-Substituent | Carboxamide R-Group | Target Organism/Cell Line | Activity (IC50/MIC) | Reference |
| Antimicrobial | |||||
| Compound 5b | -(6-(benzylamino)pyrimidin-4-yl) | Various acids | Gram-positive & Gram-negative bacteria | Potent effects | [6] |
| Compound 5g | -(6-(benzylamino)pyrimidin-4-yl) | Various acids | Gram-positive & Gram-negative bacteria | Potent effects | [6] |
| Compound 2 | -H | -(4-nitrophenyl)methyl)hydrazine | Aspergillus niger | 1 µg/mL (MIC) | [10] |
| Anticancer | |||||
| Compound 8e | Not specified | Not specified | MGC-803 (gastric cancer) | 1.02 ± 0.08 µM (IC50) | [5] |
| 4a-n Series | -CH3 | Various substituted aryl amines | Six cancer cell lines | Promising cytotoxicity | [11][12] |
| Antiparasitic | |||||
| Compound a-15 | -CH3 | Not specified | Haemonchus contortus (xL3 motility) | ~3.4 - 55.6 µM (IC50) | [7] |
| Compound a-17 | -CH3 | Not specified | Haemonchus contortus (L4 development) | ~3.4 - 55.6 µM (IC50) | [7] |
| Compound 10h | -H | Various | G. lamblia (metronidazole-resistant) | 0.1–2.5 µM (EC50) | [13] |
III. Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to 5-nitro-1H-pyrazole-3-carboxamides involves the initial formation of the pyrazole core, followed by amidation.
Step 1: Synthesis of the Pyrazole Carboxylic Acid Ester
-
Cyclization of a diketone with a hydrazine derivative is a frequently used method. For example, ethyl 2,4-dioxopentanoate can be cyclized with methylhydrazine to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[11][12]
Step 2: Hydrolysis of the Ester
-
The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.
Step 3: Formation of the Acid Chloride
-
The carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12]
Step 4: Amidation
-
The final step is the reaction of the acid chloride with a desired amine in the presence of a base (e.g., triethylamine) to yield the target this compound derivative.[1]
General synthetic workflow for this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
1. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a logarithmic growth phase.
-
The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
2. Preparation of Compound Dilutions:
-
The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Broth Microdilution Antimicrobial Susceptibility Assay.
IV. Future Perspectives and Conclusion
The this compound scaffold continues to be a highly promising framework for the development of novel therapeutic agents. The extensive body of research on these derivatives has provided a solid foundation for understanding their structure-activity relationships. Future research should focus on leveraging this knowledge to design compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel substituents at the N1 position and the carboxamide R-group, guided by computational modeling and a deeper understanding of the molecular targets, will undoubtedly lead to the discovery of new drug candidates with significant clinical potential.
The versatility of the this compound core, coupled with the well-established SAR, makes it an attractive starting point for drug discovery programs targeting a wide range of diseases. The insights provided in this guide are intended to facilitate the rational design and development of the next generation of therapeutics based on this remarkable scaffold.
References
-
Journal of Chemical and Pharmaceutical Research, Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PubMed, Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. [Link]
-
ResearchGate, Antimicrobial activities of the compounds 3a-g and 5a-g against bacterial and fungal stains. [Link]
-
MDPI, Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]
-
PubMed, Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. [Link]
-
National Institutes of Health (NIH), A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate, (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]
-
National Institutes of Health (NIH), Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]
-
MDPI, Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
National Institutes of Health (NIH), Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. [Link]
-
National Institutes of Health (NIH), Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]
-
Asian Journal of Chemistry, Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. [Link]
-
ResearchGate, Structure–activity relationship summary of tested compounds. [Link]
-
ACS Publications, Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. [Link]
-
ACS Publications, Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. [Link]
-
PubMed, Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus. [Link]
-
National Institutes of Health (NIH), Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]
-
MDPI, A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
MDPI, Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]
-
PubMed, Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
ResearchGate, New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences, Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. [Link]
-
National Institutes of Health (NIH), Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. [Link]
-
SciSpace, Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
PubMed, Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 7. Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
A Researcher's Guide to Validating the Mechanism of Action of 5-nitro-1H-pyrazole-3-carboxamide and Its Analogs
The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activities ranging from antifungal agents targeting succinate dehydrogenase (SDH) to potent kinase inhibitors in oncology.[4][5][6][7] Given this precedent, a primary hypothesis for the MoA of 5-nitro-1H-pyrazole-3-carboxamide is the direct inhibition of a specific enzyme or a family of enzymes. This guide will, therefore, focus on a systematic approach to identify the molecular target(s), validate engagement in a cellular context, and characterize the downstream functional consequences.
Part 1: Foundational Target Identification and Validation
The initial phase of MoA validation focuses on answering the fundamental question: "What protein does the compound bind to, and with what affinity?" This section compares two orthogonal, high-level approaches for initial target identification: biochemical screening against a panel of putative targets and unbiased chemical proteomics.
Comparative Approaches for Initial Target Discovery
| Methodology | Principle | Advantages | Disadvantages |
| Biochemical Assays (e.g., Enzyme Inhibition Assays) | Measures the direct effect of the compound on the activity of purified enzymes.[8][9][10][11] | Quantitative (IC50/Ki), high-throughput, confirms direct inhibition.[12][13] | Requires a pre-existing hypothesis about the target class (e.g., kinases, metabolic enzymes). |
| Chemical Proteomics (e.g., Kinobeads) | Utilizes immobilized, broad-spectrum inhibitors to pull down interacting proteins from a cell lysate in a competitive manner with the test compound.[14][15][16] | Unbiased, identifies targets in their native state, provides a selectivity profile.[17][18] | Semi-quantitative, may miss low-affinity interactors or non-ATP competitive binders. |
Experimental Workflow: A Dual-Pronged Strategy
The recommended approach is to pursue both avenues in parallel to build a compelling case for a specific target.
Caption: Dual-pronged strategy for initial target identification.
Detailed Protocol: Kinobeads Competition Binding Assay
This protocol outlines a chemical proteomics approach to identify kinase targets, a common target class for pyrazole derivatives.[14][15][16][17][18]
Objective: To identify the kinase targets of this compound by competitive pulldown from a cell lysate.
Materials:
-
Cell line of interest (e.g., a cancer cell line for oncology applications)
-
Lysis buffer (e.g., 1x CP buffer with 0.4% NP-40)
-
Kinobeads affinity matrix
-
This compound dissolved in DMSO
-
DMSO (vehicle control)
-
Wash buffers
-
Digestion enzymes (e.g., Trypsin)
-
LC-MS/MS equipment and reagents
Procedure:
-
Cell Lysis: Culture and harvest cells. Lyse the cells on ice to prepare a native protein lysate. Determine the protein concentration using a Bradford assay.
-
Competitive Incubation: Aliquot the cell lysate into tubes. Add increasing concentrations of this compound (e.g., 0 nM to 30 µM) to the lysates.[14] Include a DMSO-only control. Incubate at 4°C with gentle rotation.
-
Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate to allow kinases not bound to the test compound to bind to the beads.
-
Washing: Pellet the beads and wash multiple times to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight to digest the bound proteins into peptides.
-
LC-MS/MS Analysis: Collect the peptide supernatant and analyze by label-free quantitative nanoLC-MS/MS.
-
Data Analysis: Identify and quantify the peptides. For each identified kinase, plot the signal intensity against the concentration of the test compound to generate dose-response curves and determine the IC50 values.
Part 2: Cellular Target Engagement and Phenotypic Consequences
Identifying a target in a lysate is a crucial first step, but it is essential to confirm that the compound engages its target within the complex environment of a living cell.[19] This section details the use of the Cellular Thermal Shift Assay (CETSA) for target engagement and downstream assays to link target engagement with a cellular phenotype.
Confirming Target Engagement in Intact Cells: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing the direct binding of a compound to its target in a cellular context.[20][21][22][23][24] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[21]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
Objective: To determine if this compound binds to and stabilizes its putative target protein in intact cells.
Materials:
-
Intact cells expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with the test compound or DMSO for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[21]
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the soluble target protein at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.
Linking Target Engagement to Cellular Function: Downstream Signaling Analysis
If the identified target is a kinase, its inhibition should lead to changes in the phosphorylation of its downstream substrates. Phosphoproteomics is an unbiased and comprehensive method to map these signaling changes.[25][26][27][28][29]
Comparative Methods for Downstream Analysis
| Methodology | Principle | Advantages | Disadvantages |
| Targeted Western Blot | Measures the phosphorylation of a known, specific substrate of the target kinase. | Quick, readily available, validates a specific pathway. | Limited to known substrates, not suitable for discovery. |
| Phosphoproteomics | Unbiased, mass spectrometry-based quantification of thousands of phosphopeptides in the cell.[25][27] | Global view of signaling changes, discovers novel substrates and pathways.[26] | Technically demanding, requires specialized equipment and bioinformatics expertise. |
Experimental Workflow: Phosphoproteomics
Caption: A typical phosphoproteomics workflow.
Part 3: Data Synthesis and MoA Confirmation
The culmination of this validation process is the integration of data from multiple orthogonal experiments to build a cohesive and compelling narrative for the mechanism of action of this compound.
Quantitative Data Summary
| Experiment | Parameter Measured | Example Result for MoA Validation |
| Enzyme Inhibition Assay | IC50 / Ki | This compound inhibits Target X with an IC50 of 50 nM. |
| Kinobeads Profiling | IC50 | Target X is the most potently engaged kinase in the cellular proteome. |
| CETSA | ΔTm (change in melting temperature) | A significant thermal shift of +5°C is observed for Target X in compound-treated cells. |
| Phosphoproteomics | Fold-change in phosphopeptide abundance | Phosphorylation of known substrates of Target X is significantly decreased upon compound treatment. |
| Cell-Based Assays | EC50 | Compound treatment inhibits cell proliferation with an EC50 that correlates with the target engagement IC50.[10] |
By systematically applying the methodologies outlined in this guide, researchers can confidently validate the mechanism of action of this compound. This rigorous, multi-faceted approach not only provides a high degree of certainty in the identified MoA but also lays the groundwork for further preclinical and clinical development.
References
- Biochemical Assays. (n.d.). BioDuro.
- Biochemical Assays. (n.d.). Danaher Life Sciences.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
- Phosphoproteomics Workflow Explained: From Sample to Data. (n.d.). Creative Proteomics.
- What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025). Patsnap Synapse.
- Biochemical assays in drug discovery and development. (2025). Celtarys Research.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry.
- expert biochemical assays for drug discovery success. (n.d.). Nuvisan.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Enzyme inhibitory assay: Significance and symbolism. (2025).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
- Experimental Activity Validation of Inhibitors. (2025). Creative Enzymes.
- Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Semantic Scholar.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.
- The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
- Phosphoproteomics Methods. (n.d.). Creative Proteomics.
- A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. (n.d.). PubMed Central.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PubMed Central.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. (n.d.).
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate.
- Sample Preparation for Phosphoproteomics: Best Practices and Tips. (n.d.). Creative Proteomics.
- Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar.
- Robo-Phospho-Proteomics: Automating the Workflow. (2015). Thermo Fisher Scientific.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
- The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 11. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 12. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. CETSA [cetsa.org]
- 25. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 26. Phosphoproteomics Methods - Creative Proteomics [creative-proteomics.com]
- 27. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 29. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]
A Senior Application Scientist's Guide to Confirming Cellular Target Engagement of 5-nitro-1H-pyrazole-3-carboxamide
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is confirming that your compound engages its intended molecular target within the complex milieu of a living cell.[1][2][3] This guide provides an in-depth, objective comparison of leading methodologies for confirming the cellular target engagement of a novel compound, using 5-nitro-1H-pyrazole-3-carboxamide as our subject of inquiry.
While the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs, the specific cellular targets of this compound are not extensively documented in publicly available literature.[4][5][6] This scenario is common in early-stage drug discovery and presents an ideal opportunity to illustrate how a multi-pronged, evidence-based strategy can be employed to first identify and then rigorously validate a compound's mechanism of action.
This guide is structured to provide not just protocols, but the scientific rationale behind them. We will explore both unbiased, discovery-oriented approaches and hypothesis-driven validation techniques, equipping you with the knowledge to build a robust data package for your lead compounds.
Part 1: The Strategic Imperative—Choosing Your Approach
Confirming target engagement is not a one-size-fits-all endeavor. The choice of methodology depends on your starting point: Do you have a hypothesized target, or are you embarking on an unbiased search? A robust validation strategy often involves a combination of approaches.[7]
| Methodology | Principle | Primary Application | Pros | Cons |
| Chemical Proteomics | Affinity-based capture of binding proteins from cell lysates using an immobilized probe or a competitive assay with a broad-spectrum affinity matrix.[8][9][10] | Unbiased Target ID & Selectivity Profiling | Proteome-wide view of potential targets and off-targets.[11] | Requires specialized probes or matrices; may miss low-affinity interactions; performed in lysates. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding confers thermodynamic stability to the target protein, increasing its resistance to heat-induced denaturation.[12][13][14] | Target Validation & Engagement Confirmation | Label-free; can be performed in intact cells and tissues, reflecting a more physiological state. | Not all proteins show a clear thermal shift; can be lower throughput for initial screening.[15] |
| Biophysical Assays (in-cell) | Direct measurement of binding events in live cells using techniques like Bioluminescence Resonance Energy Transfer (BRET).[2][16][17] | Target Validation & Affinity Measurement | Quantitative affinity and occupancy data in real-time in living cells. | Requires genetic modification of the target protein (e.g., tagging); dependent on specific reagents. |
Part 2: Unbiased Discovery—Chemical Proteomics for Target Identification
When the target of a compound like this compound is unknown, an unbiased chemical proteomics approach is an invaluable starting point. A powerful iteration of this is the competitive profiling method using multiplexed inhibitor beads (kinobeads), which are particularly effective for identifying kinase targets—a common target class for pyrazole-containing molecules.[18][19][20][21]
The principle is elegant: a broad-spectrum kinase inhibitor matrix is used to pull down a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with our test compound, we can identify which kinases are "competed off" the beads, as these are the ones our compound is binding to.
Experimental Workflow: Kinobeads Competitive Profiling
Caption: Workflow for Kinobeads-based competitive profiling.
Protocol: Kinobeads Competitive Pulldown
-
Cell Lysis: Culture a relevant cell line (e.g., MV4-11 for potential kinase targets in AML) to ~80% confluency. Harvest and lyse cells in a buffer containing non-denaturing detergents and protease/phosphatase inhibitors to maintain the native protein state.
-
Compound Incubation: Aliquot the clarified cell lysate. Treat aliquots with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 4°C.
-
Kinobeads Pulldown: Add a pre-washed slurry of kinobeads to each lysate sample.[19] Incubate for another hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Sample Preparation for MS: Perform on-bead digestion by resuspending the washed beads in a buffer containing trypsin and incubating overnight.
-
LC-MS/MS Analysis: Collect the supernatant containing the digested peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a quantitative proteomics software to identify and quantify the peptides (and thus proteins) in each sample. For each identified kinase, plot the remaining amount bound to the beads as a function of the compound concentration to determine a competition binding IC50 value.
Hypothetical Data: Kinase Selectivity Profile
| Kinase Target | Function | Competition IC50 (µM) | Interpretation |
| CDK9 | Transcriptional Regulation | 0.15 | Potent Primary Target |
| GSK3B | Glycogen Metabolism, Signaling | 0.85 | Potent Secondary Target |
| MAPK14 (p38α) | Stress Response, Inflammation | 5.2 | Moderate Off-Target |
| EGFR | Growth Factor Signaling | > 100 | Not a significant target |
| SRC | Cell Growth, Motility | > 100 | Not a significant target |
This unbiased screen points to CDK9 as a potent and primary putative target of this compound.
Part 3: Hypothesis-Driven Validation—The Cellular Thermal Shift Assay (CETSA)
Having identified a primary candidate target (CDK9), the next step is to validate this interaction in an intact cell context. CETSA is the gold standard for this, as it directly measures the biophysical consequence of binding—thermal stabilization—without requiring any modification to the compound or the target protein.[13][22][23]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Culture cells (e.g., HEK293 or a relevant cancer line) and treat with a saturating concentration of this compound (e.g., 10 µM) and a vehicle control for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using a specific antibody against the putative target (CDK9) and a loading control (e.g., GAPDH).
-
Data Analysis: Densitometrically quantify the band intensities for CDK9 at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound and vehicle-treated samples (ΔTm) represents the thermal stabilization.
Hypothetical Data: CETSA Melt Curves for CDK9
| Temperature (°C) | % Soluble CDK9 (Vehicle) | % Soluble CDK9 (Compound) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 50 | 78 | 92 |
| 52 (Tm Vehicle) | 50 | 85 |
| 54 | 25 | 75 |
| 56 | 10 | 62 |
| 58 (Tm Compound) | 5 | 50 |
| 62 | <5 | 20 |
| Resulting ΔTm |
A significant positive thermal shift (ΔTm > 2°C) provides strong, direct evidence that this compound binds to and stabilizes CDK9 in intact cells.
Part 4: Quantitative Validation—Live-Cell Biophysical Assays
For a truly comprehensive understanding, quantifying the binding affinity and target occupancy in a live-cell, real-time format is invaluable. The NanoBRET™ Target Engagement assay is a premier technology for this purpose.[2] It measures the proximity between a NanoLuciferase (NanoLuc)-tagged target protein and a fluorescent energy acceptor, which can be a fluorescently labeled tracer compound that competes with your unlabeled test compound.
Principle of NanoBRET™ Target Engagement
Caption: Principle of competitive NanoBRET™ assay.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target protein (CDK9) fused to NanoLuc at the C- or N-terminus.
-
Plating: Plate the transfected cells into a white, 96-well assay plate and allow them to attach overnight.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells, followed immediately by the addition of a fixed, optimized concentration of the fluorescent CDK9 tracer.
-
Substrate Addition and Reading: Add the Nano-Glo® Live Cell Substrate. Incubate for 2 hours at 37°C to allow binding to reach equilibrium.
-
Measure Luminescence: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc) emission and the acceptor (tracer) emission simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the binding affinity (Kd) can be calculated.
Hypothetical Data: NanoBRET™ Affinity Determination
| Parameter | Value | Interpretation |
| Competition IC50 | 180 nM | Concentration of compound required to displace 50% of the tracer. |
| Calculated Kd | 165 nM | Direct measure of binding affinity in live cells. |
This result provides a quantitative measure of the compound's affinity for CDK9 in a physiological context, strongly corroborating the findings from the chemical proteomics and CETSA experiments.
Conclusion: A Triad of Evidence for Confident Target Engagement
The challenge of confirming the cellular target of a novel compound like this compound can be confidently addressed through a systematic, multi-assay approach.
-
Discovery with Chemical Proteomics: We began with an unbiased screen that identified CDK9 as a high-potency putative target.
-
Validation with CETSA: We confirmed this interaction in intact cells by demonstrating that the compound directly binds to and stabilizes CDK9, a hallmark of target engagement.
-
Quantification with NanoBRET™: We precisely measured the compound's binding affinity to CDK9 in real-time within living cells, providing robust quantitative evidence.
Together, these orthogonal methods form a powerful triad of evidence. They build a compelling, scientifically rigorous case that this compound engages CDK9 in cells, transforming it from a compound with unknown mechanism to a validated tool for probing CDK9 biology, and a solid starting point for a drug discovery program. This structured, evidence-based approach is fundamental to mitigating risk and accelerating the translation of chemical matter into therapeutic potential.
References
-
Bantscheff, M., et al. (2011). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]
-
O'Connell, K. M., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]
-
Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
-
Klaeger, S., et al. (2016). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
Zhang, T., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. [Link]
-
Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. [Link]
-
Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Cravatt, B. F., & Verhelst, S. H. L. (2010). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]
-
Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Sygnature Discovery. [Link]
-
Selvita. (n.d.). Target Engagement. Selvita. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]
-
Henderson, M. J., et al. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. [Link]
-
Dolman, E. M., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Rai, G., et al. (2015). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Zhang, W., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selvita.com [selvita.com]
- 3. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis | bioRxiv [biorxiv.org]
- 16. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 17. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Enzymatic Selectivity of 5-nitro-1H-pyrazole-3-carboxamide
In the landscape of modern drug discovery, the identification of potent bioactive molecules is merely the first step. The true challenge lies in characterizing their specificity. A promising compound that potently inhibits its intended target can fail spectacularly if it indiscriminately interacts with other enzymes, leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the enzymatic selectivity of a novel compound, 5-nitro-1H-pyrazole-3-carboxamide (hereafter referred to as Compound X), a member of a chemical class known for its diverse biological activities.[1]
The pyrazole-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in inhibitors of various enzyme families, most notably kinases and carbonic anhydrases.[2][3][4][5][6] Therefore, a thorough selectivity assessment of Compound X should, at a minimum, explore its activity against representatives from these enzyme classes. This guide will detail the experimental design and protocols necessary to generate a robust selectivity profile, empowering researchers to make informed decisions about the future development of this and similar molecules.
Rationale for Target Selection: Why Kinases and Carbonic Anhydrases?
The decision to focus on kinases and carbonic anhydrases is data-driven. Numerous studies have demonstrated that substituted pyrazole-carboxamides can potently inhibit various protein kinases, which are crucial regulators of cellular processes and established therapeutic targets, particularly in oncology.[3][4][5] For instance, derivatives have shown significant activity against Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs).[3][4] Similarly, the pyrazole scaffold has been successfully incorporated into inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and various physiological processes.[2][6]
Given this precedent, we will construct our selectivity panel around a hypothetical primary target, a protein kinase, and a key off-target family, the carbonic anhydrases. This approach allows for a focused yet informative initial assessment of Compound X's selectivity.
The Selectivity Panel: A Multi-faceted Approach
To obtain a meaningful selectivity profile, we will assess the inhibitory activity of Compound X against a panel of enzymes. For this guide, we will consider a hypothetical primary target, p38α Mitogen-Activated Protein Kinase (MAPK14) , a well-characterized kinase involved in inflammatory responses. The off-target panel will include:
-
Kinases:
-
ERK2 (MAPK1): A closely related kinase in the same MAPK family.
-
VEGFR2 (KDR): A receptor tyrosine kinase from a different branch of the kinome.
-
-
Carbonic Anhydrases:
-
Carbonic Anhydrase II (CA-II): A ubiquitous and well-studied isoform.
-
Carbonic Anhydrase IX (CA-IX): A tumor-associated isoform.
-
This panel provides a good starting point for understanding the selectivity of Compound X within the kinase family and across different enzyme classes.
Experimental Protocols: Generating High-Quality Data
The following protocols describe standard in vitro enzymatic assays to determine the inhibitory potency (IC50) of Compound X against the selected targets.
General Assay Considerations
-
Compound Handling: Compound X should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the respective assay buffers, ensuring the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Controls: Each assay plate must include positive controls (a known inhibitor for the enzyme) and negative controls (DMSO vehicle only) to ensure assay validity.
Kinase Activity Assay (p38α, ERK2, VEGFR2)
This protocol utilizes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
Workflow Diagram:
Caption: Workflow for the in vitro kinase activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Compound X in the kinase assay buffer. The starting concentration should be high enough to achieve full inhibition (e.g., 100 µM).
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase (e.g., recombinant human p38α) and its specific substrate (e.g., myelin basic protein, MBP) in the kinase assay buffer.
-
Assay Plate Setup: Add the serially diluted Compound X or controls to the wells of a 384-well plate.
-
Enzyme Addition: Add the kinase/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well at a concentration close to its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: The raw data (luminescence units) are converted to percent inhibition relative to the controls. The IC50 value is then determined by fitting the percent inhibition data to a four-parameter logistic curve.
Carbonic Anhydrase Activity Assay (CA-II, CA-IX)
This protocol is a colorimetric assay that measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The product, p-nitrophenol, is yellow and can be quantified by measuring absorbance at 400 nm.
Workflow Diagram:
Caption: Workflow for the in vitro carbonic anhydrase activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of Compound X in the CA assay buffer.
-
Enzyme Preparation: Prepare a solution of the carbonic anhydrase isoform (e.g., recombinant human CA-II) in the assay buffer.
-
Assay Plate Setup: Add the serially diluted Compound X or controls to the wells of a 96-well plate.
-
Enzyme Addition: Add the CA enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, p-NPA, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Data Acquisition: Measure the absorbance of the yellow product at 400 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the kinase assay.
Data Interpretation: Quantifying Selectivity
The primary output of these assays will be the IC50 values for Compound X against each enzyme in the panel. These values should be tabulated for easy comparison.
Table 1: Hypothetical Inhibitory Activity of Compound X against the Selectivity Panel
| Enzyme Target | Enzyme Class | IC50 (µM) |
| p38α (MAPK14) | Kinase (Primary Target) | 0.05 |
| ERK2 (MAPK1) | Kinase (Off-Target) | 1.2 |
| VEGFR2 (KDR) | Kinase (Off-Target) | > 10 |
| CA-II | Carbonic Anhydrase | 5.8 |
| CA-IX | Carbonic Anhydrase | 8.3 |
From this hypothetical data, we can calculate a selectivity ratio by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target.
Selectivity Ratio = IC50 (Off-Target) / IC50 (Primary Target)
Table 2: Hypothetical Selectivity Ratios for Compound X
| Off-Target Enzyme | Selectivity Ratio (vs. p38α) |
| ERK2 (MAPK1) | 24-fold |
| VEGFR2 (KDR) | > 200-fold |
| CA-II | 116-fold |
| CA-IX | 166-fold |
In this hypothetical scenario, Compound X demonstrates good selectivity for p38α over the other tested kinases and excellent selectivity against the carbonic anhydrase isoforms. A higher selectivity ratio indicates a more selective compound.
Conclusion and Future Directions
This guide provides a foundational framework for assessing the enzymatic selectivity of this compound. The proposed panel of kinases and carbonic anhydrases, along with the detailed experimental protocols, will generate the initial data needed to understand the compound's specificity.
Based on the initial selectivity profile, further studies may be warranted. If Compound X shows promising selectivity, the panel could be expanded to include a broader range of kinases or other enzyme families known to be inhibited by pyrazole-containing compounds, such as nitric oxide synthases or monoamine oxidases.[7][8] Conversely, if significant off-target activity is observed, this information can guide further medicinal chemistry efforts to improve selectivity.
By employing a systematic and data-driven approach to selectivity profiling, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective therapeutics.
References
-
Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. Available from: [Link]
-
Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available from: [Link]
-
Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 223, 113647. Available from: [Link]
-
Zhang, L., et al. (2018). Current status of pyrazole and its biological activities. Archives of Pharmacal Research, 41(10), 945-967. Available from: [Link]
-
Garvey, D. S., et al. (1994). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 37(25), 4455-4463. Available from: [Link]
-
Akocak, S., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2150. Available from: [Link]
- Nayak, S. K., et al. (2012). Pyrazole and its biological activity: a review. Hygeia Journal for Drugs and Medicines, 4(1), 1-18.
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Singh, A., et al. (2023). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. ResearchGate. Available from: [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Pyrazole-3-Carboxamide Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the in vivo efficacy of key 5-substituted-1H-pyrazole-3-carboxamide derivatives in established animal models of cancer and inflammation. By examining the experimental data and methodologies, we aim to provide researchers with a valuable resource for advancing their own drug discovery programs centered on this versatile chemical core.
While direct in vivo efficacy studies on the parent compound, 5-nitro-1H-pyrazole-3-carboxamide, are not extensively reported in the public domain, a wealth of data exists for structurally related analogs. These studies highlight the therapeutic potential of this compound class and offer insights into the structural modifications that drive potent in vivo activity.
Comparative In Vivo Efficacy in Oncology
The dysregulation of signaling pathways is a hallmark of cancer, and pyrazole-3-carboxamide derivatives have emerged as potent inhibitors of key oncogenic kinases. Here, we compare the in vivo performance of representative compounds in preclinical cancer models.
Table 1: In Vivo Anticancer Efficacy of Pyrazole-3-Carboxamide Derivatives
| Compound ID | Derivative Class | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Compound 38b | Pyrazolo[3,4-b]pyridine | Breast Cancer | Mouse | Not Specified | Potent inhibition of tumor growth and induction of apoptosis. | [5][6] |
| Compound 8t | 1H-pyrazole-3-carboxamide | Acute Myeloid Leukemia (AML) | Not Specified (In vitro data suggests potential for in vivo studies) | Not Specified | Potent activity against various FLT3 mutations, including those conferring drug resistance. | [7] |
| Compound 10h | 5-amino-1H-pyrazole-4-carboxamide | Lung and Gastric Cancer | Not Specified (In vitro data suggests potential for in vivo studies) | Not Specified | Potent pan-FGFR inhibitor with strong anti-proliferative activity in cancer cell lines. | [8][9] |
Expert Analysis of Experimental Choices:
The selection of animal models is critical for translating preclinical findings. The use of a mouse breast cancer model for Compound 38b provides a direct assessment of the compound's ability to impact tumor growth in a living organism.[5][6] For compounds like 8t and 10h, which show potent in vitro activity against specific molecular targets (FLT3 and FGFR respectively), the next logical step, as suggested in the literature, would be to evaluate them in xenograft models.[7][8] These models, where human cancer cells are implanted into immunocompromised mice, are the industry standard for assessing the in vivo efficacy of targeted cancer therapies.[10]
The anticancer activity of many pyrazole derivatives is attributed to their inhibition of the FGFR signaling cascade.[8] Dysregulation of this pathway is a known driver of tumorigenesis in various solid tumors.
Caption: FGFR Signaling Pathway Inhibition by a Pyrazole Derivative.
Comparative In Vivo Efficacy in Inflammation
Chronic inflammation is a key component of many diseases. Pyrazole-3-carboxamide derivatives have demonstrated significant anti-inflammatory effects in preclinical models.
Table 2: In Vivo Anti-inflammatory Efficacy of Pyrazole-3-Carboxamide Derivatives
| Compound ID | Derivative Class | Inflammatory Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Compound 16 | 5-amide-1H-pyrazole-3-carboxylic acid | LPS-induced Acute Peritonitis | Mouse | Not Specified | Effective reduction in the levels of inflammatory cytokines IL-6, IL-1β, and TNF-α. | [11] |
| Compound 5a | 1,3,4-trisubstituted pyrazole | Carrageenan-induced Paw Edema | Rat | Not Specified | Excellent anti-inflammatory activity (≥84.2% inhibition), comparable to diclofenac. | [3] |
| Compounds 10a, 10e, 10f, 10g | 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide | Carrageenan-induced Paw Edema | Rat | Not Specified | Significant anti-inflammatory activity. | [3] |
Expert Analysis of Experimental Choices:
The lipopolysaccharide (LPS)-induced peritonitis model is a well-established and robust method for evaluating the in vivo efficacy of anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, making it an excellent model to test compounds that target inflammatory cytokine production.[11] The carrageenan-induced paw edema model is another widely used and validated assay for screening potential anti-inflammatory drugs. It allows for the quantification of the edematous response over time, providing a clear measure of a compound's efficacy.[3]
The anti-inflammatory effects of some pyrazole derivatives are mediated through the antagonism of the P2Y14 receptor, which is involved in innate immune responses.
Caption: P2Y14R Signaling Antagonism by a Pyrazole Derivative.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following are generalized workflows based on the methodologies described in the cited literature.
Protocol 1: In Vivo Efficacy in a Xenograft Cancer Model
This protocol provides a framework for assessing the anticancer activity of a test compound in a subcutaneous xenograft model.[8][10]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., NCI-H520, SNU-16) under standard conditions.[12]
-
Harvest cells and resuspend in a suitable medium, often mixed with Matrigel to support tumor growth.
-
Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (typically 5-10 mice per group).
-
-
Compound Administration:
-
Prepare the test compound (e.g., a this compound derivative) and vehicle control.
-
Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight bi-weekly.[10]
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.
-
Caption: General Workflow for a Xenograft Efficacy Study.
Protocol 2: In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model
This protocol details the procedure for evaluating the anti-inflammatory activity of a test compound in a rat model of acute inflammation.[3][13]
-
Animal Acclimatization and Grouping:
-
Acclimatize Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.[13]
-
Randomly assign animals to treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) orally or via another appropriate route.[13]
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
-
Determine the statistical significance of the observed anti-inflammatory effects.
-
Caption: Workflow for Carrageenan-Induced Paw Edema Study.
References
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
-
PubMed. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Available from: [Link]
-
Creative Animodel. In vivo Efficacy Testing. Available from: [Link]
-
National Institutes of Health (NIH). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
-
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]
-
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
National Institutes of Health (NIH). Current status of pyrazole and its biological activities. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 11. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validating Analytical Methods for 5-nitro-1H-pyrazole-3-carboxamide
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-nitro-1H-pyrazole-3-carboxamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental design, ensuring that the described protocols are inherently self-validating and grounded in rigorous scientific principles. Our focus is on establishing robust, reliable, and fit-for-purpose analytical methods essential for quality control, stability testing, and formulation development.
Introduction: The Analytical Imperative for Pyrazole Derivatives
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The reliable quantification of this specific molecule is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended purpose.[3][4] This guide will compare the preeminent liquid chromatography-based techniques, providing the scientific rationale for selecting and validating the optimal method in accordance with international regulatory standards.[5][6]
Method Selection: A Rationale-Driven Approach
The molecular structure of this compound—featuring a polar carboxamide group, a nitro moiety, and an aromatic pyrazole ring—dictates the most appropriate analytical strategies. The presence of the nitro-aromatic system provides a strong chromophore, making UV-Vis spectrophotometric detection a highly viable option. The compound's polarity and presumed low volatility make liquid chromatography the superior choice over gas chromatography.
Caption: Decision workflow for analytical method selection.
Based on this analysis, two primary methods are proposed for comparison:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): The workhorse of pharmaceutical analysis. It is robust, cost-effective, and highly suitable for quantitative analysis of compounds with UV chromophores.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers enhanced selectivity and sensitivity, providing mass-to-charge ratio data that confirms molecular identity, which is invaluable for impurity profiling and metabolite identification.[7]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis (e.g., routine QC vs. impurity identification). The following table summarizes the expected performance characteristics of a validated method for each technique, based on ICH Q2(R2) guidelines.[8]
| Validation Parameter | RP-HPLC-UV | LC-MS/MS | Rationale & Justification |
| Specificity | High (Peak Purity via DAD/PDA) | Very High (Based on m/z) | LC-MS is inherently more specific due to its ability to differentiate compounds by mass, even if they co-elute chromatographically.[9] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods provide excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is primarily dependent on the skill of the analyst and the quality of the reference standard, not the detector. |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | HPLC-UV often demonstrates slightly better precision in routine QC due to simpler instrumentation and less matrix interference. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 - 1 ng/mL | LC-MS is significantly more sensitive, making it the method of choice for trace-level impurity analysis. |
| Robustness | High | Moderate-High | HPLC-UV methods are typically more robust against minor variations in mobile phase composition and temperature. |
Experimental Protocols: A Blueprint for Validation
The following sections provide detailed, self-validating protocols. The causality for each step is explained to demonstrate expertise and build trustworthiness in the methodology.
Protocol 1: Development and Operation of an RP-HPLC-UV Method
This protocol describes a robust isocratic method for the quantification of this compound.
1. Instrumentation & Materials:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size. Causality: A C18 stationary phase provides excellent retention for moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: 65:35 (v/v) mixture of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Causality: Formic acid acts as a mobile phase modifier to ensure the analyte is in a single ionic form, promoting sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier with good UV transparency.
-
Reference Standard: this compound, >99.5% purity.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 280 nm. Causality: The nitro-aromatic structure is expected to have a strong UV absorbance maximum near this wavelength, providing high sensitivity.
-
Run Time: 10 minutes
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (10 µg/mL): Prepare a sample solution expected to contain 10 µg/mL of the active ingredient using the sample diluent.
4. System Suitability Testing (SST):
-
Before analysis, perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
-
-
Causality: SST ensures that the chromatographic system is performing adequately on the day of analysis.
Protocol 2: Step-by-Step Method Validation
This protocol validates the HPLC method described above according to ICH Q2(R2) guidelines.[8][10]
Caption: Workflow for validating an analytical method.
1. Specificity:
-
Procedure: Analyze a placebo (matrix without the analyte), the reference standard, and a sample solution. Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.
-
Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of excipients, impurities, and degradation products. The detector's peak purity analysis should be used to confirm no co-eluting peaks.[9]
2. Linearity:
-
Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 5, 8, 10, 12, 15 µg/mL).
-
Rationale: This confirms a direct proportional relationship between concentration and detector response. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Acceptance Criterion: r² ≥ 0.999.
3. Accuracy:
-
Procedure: Prepare a placebo mixture and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Rationale: This measures the closeness of the experimental value to the true value.
-
Acceptance Criteria: Mean recovery of 98.0% - 102.0% at each level.
4. Precision:
-
Procedure:
-
Repeatability: Analyze six separate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Rationale: This demonstrates the method's consistency under normal operating conditions.
-
Acceptance Criteria: %RSD ≤ 1.0% for repeatability; %RSD ≤ 2.0% for intermediate precision.[3]
5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Procedure: Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions and inject them.
-
Rationale: LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while LOD is the lowest concentration that can be detected.
-
Acceptance Criteria: S/N ratio of ~10 for LOQ and ~3 for LOD.
6. Robustness:
-
Procedure: Deliberately introduce small variations to the method parameters and assess the impact on SST results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ± 2% organic (e.g., 63:37 and 67:33 A:B)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
-
Rationale: This demonstrates the method's reliability during normal usage. The SST results should remain within acceptance criteria.
Conclusion
For the routine quantitative analysis of this compound, a validated RP-HPLC-UV method is the recommended primary choice due to its robustness, precision, and cost-effectiveness. The detailed protocols provided herein offer a clear pathway for its successful implementation and validation in a regulated environment. For applications requiring higher sensitivity or unambiguous identification, such as in metabolic studies or trace impurity analysis, LC-MS serves as a powerful, complementary technique. The ultimate choice of methodology must be fit for its intended purpose, a principle that lies at the heart of all analytical validation.[4]
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]
-
5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684. PubChem. Available at: [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available at: [Link]
-
Separation of 1H-Pyrazole-3-carboxamide, 4,5-dihydro-5-oxo-1-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. Available at: [Link]
-
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. propharmagroup.com [propharmagroup.com]
- 10. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-nitro-1H-pyrazole-3-carboxamide
This document provides essential procedural guidance for the safe and compliant disposal of 5-nitro-1H-pyrazole-3-carboxamide (CAS No. 297149-32-7). As a nitrated heterocyclic compound, this substance requires a rigorous and cautious approach to waste management. The information herein is intended for drug development professionals, researchers, and laboratory personnel trained in handling chemical hazards. The primary directive is the prevention of environmental release and ensuring the safety of all personnel.
The toxicological and physical properties of this compound have not been exhaustively investigated[1]. Therefore, this guide is built upon established principles for handling energetic and potentially toxic nitrated organic compounds, mandating a conservative, risk-averse methodology.
Hazard Assessment and Profile
Due to the limited specific data, the hazard profile of this compound is inferred from its structural motifs—a pyrazole ring and a nitro group—and data from closely related analogues like 4-Nitro-1H-pyrazole-3-carboxylic acid[2]. The nitro functionality, in particular, classifies it as an energetic compound, suggesting potential for rapid decomposition under certain conditions[3][4][5].
Causality of Hazard: The nitro group (-NO2) is a strong oxidizer, while the pyrazole ring is an organic fuel source. This intramolecular combination makes the compound energetic. Thermal decomposition studies on similar nitropyrazoles show that they can break down to produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO)[2][6]. Incompatible mixing, especially with strong acids or bases, can trigger exothermic and potentially explosive reactions[7].
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Risk & Rationale | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed. Assumed based on data for related carboxamides and nitroaromatics[8]. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[8]. |
| Skin/Eye Irritation | Causes skin and serious eye irritation. A common property for nitrated pyrazole derivatives[2][9][10]. | Wear protective gloves, clothing, and eye/face protection. Ensure eyewash stations are accessible[2][9]. |
| Reactivity/Stability | Energetic compound; potentially unstable. Thermal decomposition of nitropyrazoles is well-documented[3][4]. Risk of violent reaction if mixed with incompatible materials (e.g., strong oxidizing agents, reducing agents)[7][11]. | Store away from heat and incompatible materials. Never mix with other waste streams. Use vented caps if gas evolution is possible[7]. |
| Environmental Hazard | Harmful to aquatic life. Nitrated organic compounds are often persistent and toxic to environmental organisms[12]. | Do not let product enter drains. Discharge into the environment must be avoided[1][2]. |
Core Disposal Mandate: Professional Hazardous Waste Management
Under no circumstances should this compound or its contaminated materials be disposed of via standard laboratory drains or in the general trash. The compound must be treated as regulated hazardous waste.
The only acceptable disposal pathway is through a licensed and approved professional waste disposal company or your institution's Environmental Health & Safety (EHS) department. This is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[13][14]. These contractors have the validated facilities, such as high-temperature incinerators, required to destroy energetic and toxic organic compounds safely.
On-Site Waste Handling: A Step-by-Step Protocol
This protocol outlines the mandatory steps for accumulating and preparing waste containing this compound for collection. This system is self-validating; by following these steps, you create a secure, well-documented waste stream that ensures safety and compliance.
Materials Required:
-
Designated hazardous waste container (HDPE or glass, chemically compatible)
-
Secondary containment bin (polypropylene or other compatible material)
-
EHS-approved hazardous waste labels
-
Permanent marker
-
Personal Protective Equipment (PPE) as specified in Table 1
Protocol Steps:
-
Designate a Waste Container:
-
Select a clean, dry, and chemically compatible container. A brown glass bottle is often preferred to protect from light.
-
Ensure the container has a secure, tight-fitting screw cap.
-
Pre-label the container with an EHS hazardous waste tag before adding any waste.
-
-
Waste Segregation (Critical Step):
-
This is a dedicated waste stream. Do NOT mix this compound waste with any other chemical waste, particularly acidic, basic, or organic solvent waste[7][15].
-
Rationale: Mixing nitrated compounds with other chemicals can lead to violent, unpredictable reactions, gas generation, and over-pressurization of the container[7]. The lack of complete reactivity data for this specific compound makes segregation a non-negotiable safety requirement.
-
-
Labeling and Documentation:
-
Fill out the hazardous waste label completely and legibly.
-
Write the full chemical name: "This compound ". Do not use abbreviations.
-
List all components in the container, including any solvents used for rinsing. For example: "this compound (approx. 5g), trace Methanol (from rinsing)."
-
Indicate the start date of accumulation.
-
-
Accumulation of Waste:
-
Solid Waste: Collect pure surplus compound, contaminated filter papers, and contaminated weighing papers in the designated container.
-
Contaminated Labware: For disposable items like pipette tips or vials, triple-rinse them with a minimal amount of a suitable solvent (e.g., methanol, acetone). The first rinseate is considered acutely hazardous and must be collected in the designated waste container[16]. Subsequent rinses can be managed as per your lab's solvent waste procedures, but collecting all rinses is the most conservative approach.
-
Empty Stock Bottles: A container that held the pure compound is not considered "empty" until it has been triple-rinsed. Collect the first rinseate as hazardous waste[16]. After rinsing and air-drying in a fume hood, deface the label and dispose of the container as instructed by your EHS department.
-
-
Secure Storage:
-
Always keep the waste container tightly closed except when adding waste[16].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel and at or near the point of generation.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks[16].
-
-
Scheduling Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper management of this compound waste.
Caption: Figure 1: Disposal Workflow for this compound
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
-
Small Spill (Solid): If you are trained and it is safe to do so, carefully sweep or vacuum the solid material into a sealed container for disposal. Avoid generating dust. The area should then be decontaminated. Report the spill to your laboratory supervisor and EHS department.
-
Large Spill: Evacuate the immediate area. Alert others and notify your institution's EHS and emergency response teams. Do not attempt to clean it up yourself.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Online]. Available: [Link]
-
Safe Disposal of Waste Containing Nitric Acid. Yale Environmental Health & Safety. [Online]. Available: [Link]
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Online]. Available: [Link]
-
User comment on 2-nitrophenol waste disposal. Reddit r/chemistry. (2020). [Online]. Available: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Online]. Available: [Link]
-
The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Online]. Available: [Link]
-
Kinetics and mechanism of thermal decomposition of nitropyrazoles. Semantic Scholar. [Online]. Available: [Link]
-
5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem, National Institutes of Health. [Online]. Available: [Link]
-
Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. ResearchGate. (2018). [Online]. Available: [Link]
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Online]. Available: [Link]
-
Thermal Decomposition of Nitropyrazoles. ResearchGate. (2017). [Online]. Available: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (2015). [Online]. Available: [Link]
-
Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. (2011). [Online]. Available: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Online]. Available: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. (2022). [Online]. Available: [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Online]. Available: [Link]
-
New thermal decomposition pathway for TATB. Nature, Scientific Reports. (2022). [Online]. Available: [Link]
-
EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Online]. Available: [Link]
-
1H-Pyrazole-1-methanol, 3,5-dimethyl- Registration Review Docket. Regulations.gov. [Online]. Available: [Link]
Sources
- 1. afgsci.com [afgsci.com]
- 2. fishersci.com [fishersci.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. reddit.com [reddit.com]
- 13. Requirements for Pesticide Disposal | US EPA [epa.gov]
- 14. epa.gov [epa.gov]
- 15. ethz.ch [ethz.ch]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Guide to Personal Protective Equipment and Handling of 5-nitro-1H-pyrazole-3-carboxamide
This guide provides essential safety and logistical information for the handling and disposal of 5-nitro-1H-pyrazole-3-carboxamide. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols grounded in established safety standards for analogous chemical structures.
Hazard Assessment and Core Principles
The primary hazards associated with this compound, based on analogous compounds, are summarized below. Understanding these risks is foundational to the safe handling protocols that follow.
| Potential Hazard | Description | Primary Exposure Routes |
| Serious Eye Irritation | Direct contact with the powder or solutions can cause significant eye irritation or damage.[1][2][3][4] | Eyes |
| Skin Irritation | Prolonged or repeated contact with skin may cause irritation, redness, or inflammation.[1][2][3][5] | Skin |
| Respiratory Irritation | Inhalation of airborne dust can irritate the respiratory system.[1][2][3] | Inhalation |
| Harmful if Swallowed | Ingestion may lead to gastrointestinal irritation or other adverse health effects.[2][4][6][7] | Ingestion |
The core principle of safe handling is the prevention of exposure . This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, critically, the correct and consistent use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of appropriate PPE is the most critical immediate step for ensuring personal safety. The following PPE is mandatory when handling this compound in solid or solution form.
Primary Engineering and Personal Protective Equipment
| Protection Level | Required PPE | Rationale and Specifications |
| Engineering Controls | Certified Chemical Fume Hood | All weighing and solution preparation must be conducted in a fume hood to minimize inhalation of dust particles. |
| Body Protection | Disposable, back-closing, long-sleeved gown with knit cuffs.[8] | Provides a barrier against accidental spills and contamination of personal clothing. The back-closing design reduces the risk of frontal contamination. |
| Hand Protection | Double Gloving: Nitrile Gloves | Two pairs of powder-free nitrile gloves are required.[8] This provides redundancy in case of a tear or puncture in the outer glove. Gloves should be changed every 30 minutes or immediately if contamination is suspected.[8] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[4][8] A face shield worn over the goggles offers a secondary layer of protection for the entire face.[8] |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is required when handling the powder outside of a fume hood (e.g., during transport or spill cleanup) to prevent inhalation of fine particles.[8] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The following workflow must be strictly adhered to.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to use in an experiment.
Step 1: Preparation and Pre-Handling Inspection
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Don all required PPE as per the donning workflow.
Step 2: Weighing the Compound
-
Perform all weighing operations within the confines of the fume hood.
-
Use a tared weigh boat or glassware to avoid transferring the compound multiple times.
-
Handle the container with care to minimize the generation of airborne dust.[7][10]
-
Close the primary container tightly immediately after dispensing the required amount.[2][6]
Step 3: Solution Preparation
-
Add solvent to the weighed solid in a controlled manner to prevent splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or covered to prevent aerosolization.
-
Clearly label the final solution with the chemical name, concentration, date, and hazard symbols.
Step 4: Post-Handling Decontamination
-
Wipe down all surfaces within the fume hood with an appropriate deactivating agent or solvent (e.g., 70% ethanol), followed by water.
-
Clean all reusable equipment thoroughly.
-
Dispose of all single-use items (weigh boats, pipette tips) in the designated hazardous chemical waste container.
Disposal Plan: Waste Management and Deactivation
Proper disposal is a critical component of the chemical handling lifecycle to prevent environmental contamination and accidental exposure.
Waste Stream Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (gloves, gowns, shoe covers, weigh boats, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount down the drain.[1]
-
Sharps Waste: Needles, syringes, or contaminated glass Pasteur pipettes must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Store waste in a designated satellite accumulation area.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Dispose of contents/container to an approved waste disposal plant.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Emergency Situation | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][5] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2][6] Seek immediate medical attention. |
| Minor Spill (inside fume hood) | 1. Alert others in the area. 2. Absorb the spill with a chemically inert absorbent material. 3. Gently sweep the absorbed material into a hazardous waste container. 4. Decontaminate the area with an appropriate solvent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area and alert others. 2. Restrict access to the area. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Do not attempt to clean up a large spill without appropriate training and respiratory protection. |
By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
PubChem. 5-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Cole-Parmer. Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. geneseo.edu [geneseo.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
